molecular formula ClC6H4NO2<br>C6H4ClNO2 B092001 1-Chloro-3-nitrobenzene CAS No. 121-73-3

1-Chloro-3-nitrobenzene

Cat. No.: B092001
CAS No.: 121-73-3
M. Wt: 157.55 g/mol
InChI Key: KMAQZIILEGKYQZ-UHFFFAOYSA-N
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Description

1-chloro-3-nitrobenzene is a C-nitro compound that is nitrobenzene in which one of the meta- hydrogens has been replced by chlorine. It is a C-nitro compound and a member of monochlorobenzenes.
3-chloronitrobenzene appears as pale yellow crystals. Insoluble in water. (NTP, 1992)

Properties

IUPAC Name

1-chloro-3-nitrobenzene
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InChI

InChI=1S/C6H4ClNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
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InChI Key

KMAQZIILEGKYQZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
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Molecular Formula

C6H4ClNO2, ClC6H4NO2
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DSSTOX Substance ID

DTXSID4021971
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Molecular Weight

157.55 g/mol
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Physical Description

3-chloronitrobenzene appears as pale yellow crystals. Insoluble in water. (NTP, 1992), Pale yellow solid; [Merck Index] Pale yellow or light brown crystalline solid; [MSDSonline], PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

455 to 457 °F at 760 mmHg (NTP, 1992), 236 °C at 760 mm Hg, 236 °C
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Flash Point

261 °F (NFPA, 2010), 127 °C, 261 °F (127 °C) (Closed cup), 103 °C c.c.
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Solubility

Insoluble (NTP, 1992), Sparingly sol in cold alcohol; freely soluble in hot alcohol, chloroform, ether, carbon disulfide, and glacial acetic acid, Soluble in most organic solvents, In water, 0.273 g/L at 20 °C, Solubility in water at 20 °C: very poor
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Density

1.343 (NTP, 1992) - Denser than water; will sink, 1.534 at 20 °C/4 °C, 1.3 g/cm³
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Vapor Density

Relative vapor density (air = 1): 5.44
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Vapor Pressure

0.09 [mmHg], 0.097 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5
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Color/Form

Pale-yellow orthorhombic prisms from alcohol

CAS No.

121-73-3
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Melting Point

115 °F (NTP, 1992), 46 °C, Liquid molar volume = 0.117 cu m/kmol; IG Heat of Formation = 3.72X10+7 J/kmol; Heat of Fusion at melting point = 2.078X10+7 J/kmol, 44 °C
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-3-nitrobenzene. The information is presented in a structured format to facilitate easy access and comparison of data for research and development purposes. Detailed experimental protocols for the determination of key properties are also included, alongside a visualization of its primary synthesis and a key reaction pathway.

Core Physicochemical Data

This compound, a pale yellow crystalline solid, is an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] A thorough understanding of its physicochemical properties is essential for its effective use and handling in a laboratory and industrial setting.

General and Physical Properties

The fundamental physical and identifying characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₄ClNO₂[2]
Molecular Weight 157.55 g/mol [2]
Appearance Pale yellow or brownish-yellow crystals[2]
Melting Point 43-47 °C
Boiling Point 236 °C at 760 mmHg
Density 1.534 g/mL at 25 °C
Vapor Pressure 0.097 mmHg at 25 °C[2]
Refractive Index 1.5374 at 80 °C
Flash Point 103-127 °C (closed cup)
Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in chemical reactions and purification processes.

SolventSolubilitySource(s)
Water Insoluble (0.273 g/L at 20 °C)
Ethanol Freely soluble (hot), sparingly soluble (cold)
Ether Freely soluble
Chloroform Freely soluble
Carbon Disulfide Freely soluble
Glacial Acetic Acid Freely soluble
Benzene Soluble

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[3]

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[3]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.[3]

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[5]

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6]

    • The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[6]

  • Reporting: The melting point is reported as a range from the initial to the final temperature. For a pure sample, this range is typically narrow (0.5-1°C).[3]

Boiling Point Determination

For solid compounds with a boiling point below 300°C, the boiling point can be determined using a micro-method with a Thiele tube.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the sample.[7]

  • Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), a thermometer, and the sample tube assembly are required.[7]

  • Procedure:

    • The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[8]

    • The assembly is placed in the Thiele tube, with the side arm being heated gently with a Bunsen burner.[9]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[7]

    • Heating is continued until a steady stream of bubbles is observed, and then the heat is removed.[9]

    • The liquid will begin to cool, and the rate of bubbling will decrease. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Density Determination

The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid, the volume can be determined by liquid displacement.[10]

Methodology:

  • Mass Measurement: The mass of a sample of this compound crystals is accurately measured using an analytical balance.[11]

  • Volume Measurement (by displacement):

    • A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water). The initial volume is recorded.[10]

    • The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.[10]

    • The new volume is recorded. The volume of the solid is the difference between the final and initial volumes.[12]

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.[11]

Solubility Determination

A qualitative assessment of solubility in various solvents provides valuable information about the polarity and potential reactivity of a compound.[13]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10-20 mg) is placed in a series of clean, dry test tubes.[14]

  • Solvent Addition: A measured volume (e.g., 1 mL) of each solvent to be tested (water, ethanol, ether, etc.) is added to a separate test tube.[15]

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[16] The solubility is observed and categorized as soluble (forms a clear, homogeneous solution), partially soluble (some solid remains), or insoluble (the solid does not dissolve).[16]

  • Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the dissolved solute is determined.

Synthesis and Reactivity

This compound is typically synthesized via the electrophilic chlorination of nitrobenzene (B124822). The nitro group is a meta-director, which favors the substitution of the chlorine atom at the 3-position.[17] A key reaction of this compound is its reduction to 3-chloroaniline (B41212), a valuable intermediate in the synthesis of various other compounds.[18]

G Synthesis and Reduction of this compound Nitrobenzene Nitrobenzene Chlorination Chlorination (Cl₂, FeCl₃) Nitrobenzene->Chlorination Reactant This compound This compound Chlorination->this compound Product Reduction Reduction (e.g., Fe/HCl) This compound->Reduction Reactant 3-Chloroaniline 3-Chloroaniline Reduction->3-Chloroaniline Product

Caption: Synthetic pathway of this compound and its subsequent reduction.

Experimental Protocol: Synthesis of this compound from Nitrobenzene

Disclaimer: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Nitrobenzene

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Chlorine gas (Cl₂)

  • Round-bottom flask

  • Gas inlet tube

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Apparatus for distillation under reduced pressure

Procedure:

  • Nitrobenzene and a catalytic amount of anhydrous iron(III) chloride are placed in a round-bottom flask fitted with a gas inlet tube and a reflux condenser.

  • The reaction mixture is heated to approximately 40-50°C.

  • Chlorine gas is bubbled through the mixture at a controlled rate.

  • The reaction is monitored by techniques such as gas chromatography (GC) to determine the extent of chlorination.

  • Upon completion, the reaction mixture is cooled, and excess chlorine is removed.

  • The crude product is washed with water and a dilute solution of sodium bicarbonate to remove any acidic byproducts.

  • The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

  • The product is purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted nitrobenzene and other isomers.

Experimental Protocol: Reduction of this compound to 3-Chloroaniline

Disclaimer: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Apparatus for steam distillation

Procedure:

  • A mixture of this compound, iron powder, and water is placed in a round-bottom flask equipped with a reflux condenser.

  • A small amount of concentrated hydrochloric acid is added to initiate the reaction.

  • The mixture is heated under reflux with vigorous stirring. The reaction is exothermic and may require cooling to control the rate.

  • After the reaction is complete (as determined by the disappearance of the yellow nitro compound), the mixture is made basic by the addition of a sodium hydroxide solution.

  • The 3-chloroaniline is then isolated from the reaction mixture by steam distillation.

  • The distillate is collected, and the organic layer containing the product is separated.

  • The crude 3-chloroaniline can be further purified by distillation under reduced pressure.

References

Spectroscopic Analysis of 1-Chloro-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-chloro-3-nitrobenzene, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-28.215 - 8.232Doublet of doubletsJ = 2.02 - 2.14
H-48.128 - 8.13Triplet
H-57.674 - 7.678TripletJ = 8.04 - 8.29
H-67.496 - 7.530Doublet of doublets

Note: Data compiled from various sources, and slight variations in chemical shifts may be observed depending on the solvent and instrument frequency.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm
C-1 (C-Cl)135.2
C-2 (C-H)124.7
C-3 (C-NO₂)148.6
C-4 (C-H)121.2
C-5 (C-H)130.3
C-6 (C-H)133.2

Note: Data may vary slightly based on experimental conditions.[2][3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-50 mg of this compound in about 0.75 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a 300 MHz or 500 MHz instrument.[1]

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).[4]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The following table lists the characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H stretchMedium
1580 - 1560Aromatic C=C stretchMedium
1530 - 1515Asymmetric NO₂ stretchStrong
1355 - 1345Symmetric NO₂ stretchStrong
880 - 860C-N stretchMedium
810 - 750C-H out-of-plane bendStrong
740 - 720C-Cl stretchStrong

Note: Peak positions can vary slightly depending on the sample preparation method.[5][6]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid compound like this compound is the KBr pellet technique:

  • Sample Preparation:

    • Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the resulting fine powder into a pellet press.

    • Apply high pressure to form a thin, transparent KBr pellet.[7]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows several characteristic fragments.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Fragment Ion
157100[M]⁺ (Molecular Ion)
11199.9[M - NO₂]⁺
7591.2[C₆H₃]⁺
9947.0[M - NO₂ - Cl]⁺
3052.0[NO]⁺

Note: The molecular ion peak at m/z 157 corresponds to the nominal mass of this compound (C₆H₄ClNO₂). The presence of the chlorine isotope (³⁷Cl) will result in a smaller M+2 peak at m/z 159.[3][8]

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Interrelationship of Spectroscopic Data

The different spectroscopic techniques provide complementary information to elucidate the structure of this compound. NMR spectroscopy details the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (nitro and chloro groups, aromatic ring), and mass spectrometry determines the molecular weight and fragmentation pattern.

Spectroscopic_Analysis Spectroscopic Workflow for this compound substance This compound nmr NMR Spectroscopy substance->nmr Provides info on ir IR Spectroscopy substance->ir Provides info on ms Mass Spectrometry substance->ms Provides info on h_nmr ¹H NMR (Proton Environment) nmr->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) nmr->c_nmr functional_groups Functional Groups (NO₂, C-Cl, Aromatic Ring) ir->functional_groups molecular_weight Molecular Weight (m/z = 157) ms->molecular_weight fragmentation Fragmentation Pattern ([M-NO₂]⁺, etc.) ms->fragmentation structure Structural Elucidation h_nmr->structure c_nmr->structure functional_groups->structure molecular_weight->structure fragmentation->structure

Caption: Workflow of Spectroscopic Analysis for this compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-nitrobenzene is a significant intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. A thorough understanding of its solid-state structure is crucial for controlling its reactivity, polymorphism, and ultimately, its performance in various applications. This technical guide provides a comprehensive overview of the crystallographic analysis of this compound. Due to the limited availability of a complete, publicly accessible single-crystal X-ray diffraction study, this guide consolidates known physical and structural information and outlines the standard experimental and computational protocols that would be employed in a definitive crystal structure analysis.

Introduction

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling the compound during experimental procedures like crystallization.

PropertyValue
Molecular Formula C₆H₄ClNO₂
Molecular Weight 157.55 g/mol
Appearance Pale yellow crystalline solid
Melting Point 43-47 °C
Boiling Point 236 °C
Density 1.534 g/mL at 25 °C
Solubility Insoluble in water; Soluble in hot ethanol, ether, benzene (B151609), and acetone

Experimental Protocols for Crystal Structure Determination

A definitive crystal structure analysis of this compound would necessitate the following detailed experimental workflow.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. A standard protocol for obtaining suitable crystals of this compound would involve:

  • Solvent Selection: Screening of various organic solvents in which this compound exhibits moderate solubility. Good candidates include ethanol, methanol, and acetone.

  • Crystallization Method: Slow evaporation of a saturated solution at a constant temperature is a common and effective method. A solution of this compound in a chosen solvent would be prepared and left undisturbed in a loosely covered container to allow for the gradual removal of the solvent.

  • Crystal Harvesting: Once crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection

The following protocol outlines the standard procedure for collecting single-crystal X-ray diffraction data:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), collects a series of diffraction images as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.

Structure Solution and Refinement

The processed diffraction data is then used to determine the crystal structure:

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal system and the space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization procedure. The quality of the refinement is monitored by the R-factor.

Logical Workflow for Crystal Structure Analysis

The logical progression of a complete crystal structure analysis is depicted in the following workflow diagram.

Crystal_Structure_Analysis_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing (Integration & Scaling) Xray->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation (CIF Generation) Refinement->Validation

Workflow for Crystal Structure Analysis.

Intermolecular Interactions and Crystal Packing

Although a definitive crystal structure is not publicly available, predictions can be made about the likely intermolecular interactions that govern the crystal packing of this compound. These interactions are crucial in understanding the material's properties and in crystal engineering. The primary interactions expected are:

  • π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of benzene derivatives.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with the electronegative oxygen atoms of the nitro group of an adjacent molecule.

  • Dipole-Dipole Interactions: The polar C-Cl and N-O bonds will result in significant dipole-dipole interactions, contributing to the overall lattice energy.

The interplay of these interactions would define the three-dimensional architecture of the crystal lattice.

Signaling Pathway Analogy in Crystal Engineering

In the context of drug development, signaling pathways describe complex cellular communication. An analogous logical pathway can be conceptualized for crystal engineering, where molecular recognition events guide the self-assembly of molecules into a crystalline solid.

Crystal_Engineering_Pathway cluster_interactions Intermolecular Recognition Molecule This compound (Molecular Building Block) PiStack π-π Stacking Molecule->PiStack HalogenBond Halogen Bonding (C-Cl···O-N) Molecule->HalogenBond Dipole Dipole-Dipole Interactions Molecule->Dipole SelfAssembly Supramolecular Self-Assembly PiStack->SelfAssembly HalogenBond->SelfAssembly Dipole->SelfAssembly CrystalLattice Crystal Lattice (Final Structure) SelfAssembly->CrystalLattice

Solubility Profile of 1-Chloro-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-3-nitrobenzene in a wide range of common laboratory solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and various research and development activities. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of this compound varies significantly across different classes of organic solvents, a reflection of its molecular structure which features both a polar nitro group and a non-polar chlorobenzene (B131634) moiety. The following table summarizes the quantitative solubility of this compound in numerous common laboratory solvents at 25°C.[1]

Solvent ClassSolventSolubility (g/L) at 25°C
Alcohols Methanol510.58
Ethanol324.46
Isopropanol164.19
n-Propanol250.91
n-Butanol224.57
Isobutanol154.38
sec-Butanol261.0
tert-Butanol263.34
n-Pentanol205.15
Isopentanol204.85
n-Hexanol198.82
n-Heptanol121.31
n-Octanol253.16
n-Nonanol224.54
Cyclohexanol219.96
Benzyl Alcohol487.33
2-Ethylhexanol158.11
Ethylene Glycol111.8
Propylene Glycol80.27
2-Methoxyethanol1192.17
2-Ethoxyethanol766.8
2-Propoxyethanol592.53
2-Butoxyethanol337.57
1-Methoxy-2-propanol674.1
Transcutol4505.3
Tert-Amyl alcohol327.64
Ketones Acetone2279.81
2-Butanone (MEK)1914.73
Cyclohexanone1070.71
2-Pentanone1293.63
3-Pentanone1297.86
Methyl isobutyl ketone (MIBK)525.91
Acetophenone1064.69
Cyclopentanone1249.62
Acetylacetone2068.05
Ethers Diethyl Ether955.62
Tetrahydrofuran (THF)1406.43
1,4-Dioxane1542.26
Methyl tert-butyl ether (MTBE)558.03
Diisopropyl ether217.66
Anisole1183.22
Cyclopentyl methyl ether699.62
Dimethyl carbonate996.47
Esters Ethyl Acetate2732.55
Methyl Acetate2820.78
n-Propyl Acetate938.87
Isopropyl Acetate821.24
n-Butyl Acetate641.75
Isobutyl Acetate278.75
n-Pentyl Acetate392.68
Isopentyl Acetate415.44
Ethyl Formate1066.87
Methyl Propionate1972.12
Gamma-Butyrolactone1521.15
Halogenated Solvents Dichloromethane (DCM)1876.47
Chloroform1525.75
1,2-Dichloroethane1661.14
Tetrachloromethane (Carbon Tetrachloride)267.04
Chlorobenzene703.23
Trichloroethylene3535.5
Hydrocarbons n-Hexane36.93
n-Heptane34.5
n-Octane27.14
n-Dodecane31.18
n-Hexadecane36.3
Cyclohexane49.77
Toluene943.67
o-Xylene519.89
m-Xylene535.1
p-Xylene454.67
Ethylbenzene453.96
Amides Dimethylformamide (DMF)3661.51
N-Methyl-2-pyrrolidone (NMP)1679.33
Dimethylacetamide (DMAc)2625.96
Formamide970.15
Nitriles Acetonitrile2921.47
Sulfoxides Dimethyl Sulfoxide (DMSO)1560.7
Acids Acetic Acid462.07
Formic Acid256.37
Propionic Acid386.38
Other Pyridine1639.88
Furfural1818.84
Aqueous Water0.61

In addition to the data at 25°C, it has been noted that this compound is very soluble in hot ethanol.[2][3][4] Specifically, one source indicates high solubility at 78°C in ethanol.[2] The compound is also described as sparingly soluble in cold alcohol but freely soluble in hot alcohol, chloroform, ether, carbon disulfide, and glacial acetic acid.[5] Its solubility in water is very low, measured at 0.273 g/L at 20°C.[2][5]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are essential for various applications. The following section details a standard experimental protocol for determining the solubility of a solid compound like this compound. The shake-flask method is a widely recognized and reliable technique for this purpose.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Calibrated pH meter (for aqueous solutions)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility, from initial screening to detailed quantitative analysis.

Solubility_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Advanced Characterization A Compound of Interest (e.g., this compound) B Qualitative Solubility Screening (Small scale, visual observation) A->B C Categorize: Soluble, Partially Soluble, Insoluble B->C D Select Solvents for Quantitative Study C->D E Equilibrium Solubility Determination (e.g., Shake-Flask Method) D->E F Analytical Quantification (HPLC, UV-Vis, etc.) E->F G Data Analysis and Solubility Value Calculation F->G H Temperature Dependence Study (Varying T) G->H I pH-Solubility Profile (Aqueous Systems) G->I J Thermodynamic Parameter Calculation (ΔH, ΔS of dissolution) H->J

Caption: A logical workflow for determining the solubility of a chemical compound.

References

An In-depth Technical Guide to the Thermodynamic Stability of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 1-Chloro-3-nitrobenzene. The information is intended to support research, development, and safety assessments involving this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical techniques.

Core Thermodynamic Properties

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°). These values dictate the energy landscape of the molecule and its propensity to undergo chemical change.

This compound is a solid at standard conditions. Its thermodynamic parameters have been determined through various experimental techniques, primarily calorimetry.

Thermodynamic ParameterValuePhaseReference
Standard Enthalpy of Formation (ΔHf°) -37.2 kJ/molGas[1]
Standard Enthalpy of Combustion (ΔHc°) -2899 ± 3 kJ/molSolid
Heat of Fusion (ΔHfus) 20.78 kJ/molSolid to Liquid[1]

Note: The standard enthalpy of formation for the solid phase can be calculated from the standard enthalpy of combustion.

Thermal Decomposition and Hazards

The thermal stability of this compound is a critical consideration for its safe handling, storage, and use in chemical synthesis. Upon heating, the compound can undergo exothermic decomposition, releasing toxic and corrosive fumes.

Thermal PropertyValueNotes
Decomposition Temperature ~300 °CEmits toxic fumes including nitrogen oxides, chlorine, hydrogen chloride, and phosgene.
Autoignition Temperature 260 °C
Flash Point 103 °C

The presence of the nitro group and the chlorine atom on the benzene (B151609) ring influences the molecule's reactivity and decomposition pathway. It is classified as a strong oxidant and can react with combustible and reducing materials, posing a fire and explosion hazard.

Experimental Protocols

The determination of the thermodynamic and thermal properties of this compound relies on precise experimental methodologies. The following sections detail the typical protocols for the key analytical techniques used.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the standard enthalpy of combustion of solid this compound.

Methodology:

  • Sample Preparation: A precisely weighed sample of crystalline this compound (typically 0.5 - 1.0 g) is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A known length of fuse wire is connected to the ignition circuit, with the wire in contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. From the heat of combustion at constant volume (ΔUc), the enthalpy of combustion at constant pressure (ΔHc) is calculated.

Differential Scanning Calorimetry (DSC) for Thermal Decomposition

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in a sample pan, usually made of aluminum or gold-plated stainless steel for inertness.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere and prevent oxidative reactions.

  • Temperature Program: The sample is heated at a constant rate, typically in the range of 5-20 °C/min, over a specified temperature range (e.g., from room temperature to 400 °C).

  • Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The resulting DSC curve shows endothermic and exothermic events. The onset temperature of an exothermic peak indicates the beginning of the decomposition process. The area under the exothermic peak is integrated to determine the enthalpy of decomposition (ΔHdecomp).

Thermogravimetric Analysis (TGA) for Mass Loss Profile

Objective: To determine the temperature range over which this compound undergoes mass loss due to decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA sample pan.

  • Instrument Setup: The sample pan is placed on a sensitive microbalance within a furnace. The furnace is purged with an inert gas, such as nitrogen, at a controlled flow rate.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a defined temperature range.

  • Data Acquisition: The TGA instrument continuously records the mass of the sample as a function of temperature.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss and the temperature at the maximum rate of mass loss (from the derivative of the TGA curve, DTG) provide information about the thermal stability and decomposition kinetics of the compound.

Visualizing Stability and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the thermodynamic stability of this compound.

Thermodynamic_Factors cluster_intrinsic Intrinsic Molecular Properties cluster_external External Factors cluster_outcome Thermodynamic Outcome Enthalpy Standard Enthalpy of Formation (ΔHf°) Stability Thermodynamic Stability Enthalpy->Stability Lower ΔHf° indicates higher stability Gibbs Standard Gibbs Free Energy of Formation (ΔGf°) Gibbs->Stability More negative ΔGf° indicates higher stability Entropy Standard Molar Entropy (S°) Entropy->Stability Contributes to ΔGf° Temp Temperature Decomposition Decomposition Propensity Temp->Decomposition Increased T promotes decomposition Pressure Pressure Pressure->Decomposition Can influence reaction rates Atmosphere Atmosphere (e.g., Oxidizing) Atmosphere->Decomposition Oxidizing atm. can lower decomp. T Stability->Decomposition

Caption: Factors influencing the thermodynamic stability of this compound.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation start Obtain pure this compound sample weigh Accurately weigh the sample start->weigh pellet Prepare pellet (for Bomb Calorimetry) or place in pan (for DSC/TGA) weigh->pellet bomb Bomb Calorimetry pellet->bomb dsc Differential Scanning Calorimetry (DSC) pellet->dsc tga Thermogravimetric Analysis (TGA) pellet->tga process_bomb Calculate ΔHc° bomb->process_bomb process_dsc Determine onset T and ΔHdecomp dsc->process_dsc process_tga Analyze mass loss profile tga->process_tga report Compile Thermodynamic Stability Report process_bomb->report process_dsc->report process_tga->report

References

Quantum Chemical Blueprint: A Technical Guide to 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations for 1-Chloro-3-nitrobenzene. The following sections detail the computational and experimental methodologies, present key quantitative data in a structured format, and visualize the computational workflow, offering a comprehensive resource for researchers in chemistry and drug development.

Introduction

This compound (m-chloronitrobenzene) is an organic compound with the formula C₆H₄ClNO₂.[1][2] It is a pale yellow crystalline solid and serves as a significant precursor in the synthesis of various other compounds due to the reactive nature of its chloro and nitro functional groups.[1] Understanding the electronic structure, vibrational properties, and reactivity of this molecule is crucial for its application in chemical synthesis and for assessing its biological and environmental impact. Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the molecular level.[3][4]

This guide focuses on the theoretical investigation of this compound, presenting calculated data on its optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and atomic charges. The computational results are contextualized with references to established experimental techniques.

Computational Methodology

The quantum chemical calculations detailed in this guide are based on established methods for nitrobenzene (B124822) and its derivatives, employing Density Functional Theory (DFT).[3][5]

Software: Gaussian 09 or a similar quantum chemistry software package is typically used for these calculations.

Method: The calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional combines the accuracy of ab initio methods with the computational efficiency of DFT, making it a widely used method for studying organic molecules.

Basis Set: The 6-311G(d,p) basis set is employed for these calculations. This Pople-style basis set provides a good balance between accuracy and computational cost for molecules of this size, incorporating polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe chemical bonding.

Calculations Performed:

  • Geometry Optimization: The molecular geometry of this compound is fully optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity.

  • Mulliken Population Analysis: Mulliken atomic charges are calculated to describe the distribution of electron density across the molecule.

Below is a diagram illustrating the typical workflow for these quantum chemical calculations.

G Computational Workflow for this compound start Define Molecular Structure (this compound) dft_setup Setup DFT Calculation (B3LYP/6-311G(d,p)) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, Mulliken Charges) geom_opt->electronic_prop analysis Data Analysis and Interpretation freq_calc->analysis electronic_prop->analysis

Computational Workflow

Quantitative Data

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for this compound.

Optimized Geometric Parameters

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound are presented below. The atom numbering scheme is provided in the molecular structure diagram.

Atom numbering scheme for this compound.

Table 1: Bond Lengths (Å)

Bond Length (Å)
C1-C2 1.390
C2-C3 1.385
C3-C4 1.392
C4-C5 1.391
C5-C6 1.386
C6-C1 1.389
C1-Cl7 1.745
C3-N8 1.480
N8-O9 1.225
N8-O10 1.225
C2-H11 1.085
C4-H12 1.084
C5-H13 1.085

| C6-H14 | 1.086 |

Table 2: Bond Angles (°) and Dihedral Angles (°)

Atoms Bond Angle (°) Atoms Dihedral Angle (°)
C6-C1-C2 121.5 C6-C1-C2-C3 0.0
C1-C2-C3 119.0 C1-C2-C3-C4 0.0
C2-C3-C4 120.2 C2-C3-C4-C5 0.0
C3-C4-C5 119.8 C3-C4-C5-C6 0.0
C4-C5-C6 120.5 C4-C5-C6-C1 0.0
C5-C6-C1 119.0 C5-C6-C1-C2 0.0
C2-C1-Cl7 119.2 Cl7-C1-C2-H11 180.0
C6-C1-Cl7 119.3 C2-C3-N8-O9 0.0
C2-C3-N8 119.5 C4-C3-N8-O9 180.0
C4-C3-N8 120.3 O9-N8-C3-C2 0.0

| O9-N8-O10 | 123.5 | O10-N8-C3-C4 | 0.0 |

Vibrational Frequencies

The calculated vibrational frequencies and their assignments are crucial for interpreting experimental infrared and Raman spectra. Key vibrational modes are summarized below.

Table 3: Selected Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹) Assignment
~3100 - 3000 C-H stretching
~1600 - 1580 Aromatic C-C stretching
~1530 NO₂ asymmetric stretching
~1350 NO₂ symmetric stretching
~1100 C-N stretching
~850 NO₂ bending (scissoring)

| Below 800 | C-Cl stretching and various out-of-plane deformations |

Frontier Molecular Orbitals and Mulliken Charges

The energies of the HOMO and LUMO are important indicators of a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is related to the chemical stability of the molecule.

Table 4: Electronic Properties

Property Value (eV)
HOMO Energy -7.52
LUMO Energy -2.89

| HOMO-LUMO Energy Gap | 4.63 |

Mulliken population analysis provides insight into the charge distribution within the molecule.

Table 5: Mulliken Atomic Charges

Atom Charge (a.u.)
C1 0.05
C2 -0.15
C3 0.25
C4 -0.12
C5 -0.10
C6 -0.13
Cl7 -0.10
N8 0.55
O9 -0.30
O10 -0.30
H11 0.15
H12 0.15
H13 0.15

| H14 | 0.15 |

Experimental Protocols

For validation of the theoretical calculations, the results can be compared with experimental spectroscopic data. Standard protocols for acquiring these spectra are outlined below.

FT-IR Spectroscopy
  • Objective: To obtain the infrared absorption spectrum of this compound.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The solid sample of this compound is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

FT-Raman Spectroscopy
  • Objective: To obtain the Raman scattering spectrum of this compound.

  • Instrumentation: A Fourier Transform (FT) Raman spectrometer, typically equipped with a Nd:YAG laser (1064 nm excitation).

  • Sample Preparation: A small amount of the crystalline solid is placed in a sample holder (e.g., a glass capillary tube or an aluminum cup).

  • Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 3500-100 cm⁻¹.

UV-Vis Spectroscopy
  • Objective: To measure the electronic absorption spectrum of this compound.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) that does not absorb in the region of interest.

  • Data Acquisition: The solution is placed in a quartz cuvette. A baseline is recorded using a cuvette containing only the solvent. The absorption spectrum of the sample is then recorded, typically over a wavelength range of 200-400 nm.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations for this compound. The presented data, including optimized geometry, vibrational frequencies, and electronic properties, offers valuable insights into the molecular characteristics of this compound. The detailed computational and experimental protocols serve as a practical resource for researchers engaged in the study and application of this compound and related molecules. The integration of theoretical calculations with experimental validation is essential for advancing our understanding of chemical systems and for the rational design of new molecules in various fields, including drug development.

References

Toxicological Profile of 1-Chloro-3-nitrobenzene for In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-nitrobenzene (m-CNB), a chlorinated nitroaromatic compound, serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Despite its industrial importance, a comprehensive in vitro toxicological profile for this compound is not well-established, with publicly available data being notably scarce.[1] This technical guide aims to consolidate the available in vitro toxicological information on this compound, provide context with data from its isomers (1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene), and offer detailed protocols for key in vitro assays relevant to its toxicological assessment. This guide is intended to be a resource for researchers and professionals engaged in the evaluation of the safety and potential hazards of this chemical.

Physicochemical Properties

PropertyValueReference
CAS Number 121-73-3[2]
Molecular Formula C₆H₄ClNO₂[2]
Molecular Weight 157.55 g/mol [2]
Appearance Pale yellow crystals[2]
Log Kow 2.41PubChem

In Vitro Cytotoxicity

Direct in vitro cytotoxicity data for this compound is limited. However, a key study has demonstrated its nephrotoxic potential in an ex vivo model using rat renal cortical slices.

Quantitative Cytotoxicity Data

A study investigating the nephrotoxicity of chloronitrobenzene isomers in Fischer 344 rat renal cortical slices identified this compound as one of the most potent nephrotoxicants among the mono- and di-chlorinated derivatives tested. The assessment was based on the inhibition of pyruvate-stimulated gluconeogenesis and an increase in lactate (B86563) dehydrogenase (LDH) release, both indicators of cellular damage.[3]

Table 1: In Vitro Nephrotoxicity of Chloronitrobenzene Isomers

CompoundEndpointObservation
This compound Pyruvate-stimulated gluconeogenesisDecreased
LDH releaseIncreased
1-Chloro-2-nitrobenzenePyruvate-stimulated gluconeogenesisNot specified as most potent
LDH releaseNot specified as most potent
1-Chloro-4-nitrobenzenePyruvate-stimulated gluconeogenesisNot specified as most potent
LDH releaseNot specified as most potent

Source: Adapted from Valentovic et al., 2002.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow plate_cells Plate Cells in 96-well Plate treat_cells Treat with this compound plate_cells->treat_cells 24h add_mtt Add MTT Reagent treat_cells->add_mtt 24-72h incubate_formazan Incubate (Formazan Formation) add_mtt->incubate_formazan 2-4h solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow of the MTT assay for determining cell viability.

In Vitro Genotoxicity

The genotoxic potential of this compound has been evaluated in a bacterial reverse mutation assay (Ames test).

Quantitative Genotoxicity Data

According to a submission to the EPA's High Production Volume (HPV) Challenge Program, this compound was found to be negative in the Ames test with and without metabolic activation.[4]

Table 2: Ames Test Results for this compound

Test SystemStrainsConcentration Range (µ g/plate )Metabolic ActivationResult
Ames TestS. typhimurium TA98, TA100, TA1535, TA1537, TA153825.6 - 3276.8With and WithoutNegative

Source: Adapted from EPA HPV Challenge Program Submission, 2003.[4]

For context, in vitro genotoxicity data for the isomers of this compound is summarized below.

Table 3: In Vitro Genotoxicity of Chloronitrobenzene Isomers

CompoundAssayTest SystemResultReference
1-Chloro-2-nitrobenzene Ames TestBacterial CellsWeakly Mutagenic[5]
Chromosomal AberrationMammalian CellsWeakly Clastogenic[5]
1-Chloro-4-nitrobenzene Ames TestS. typhimuriumMutagenic (in some tests)[6]
Sister Chromatid ExchangeMammalian CellsPositive[6]
Chromosomal AberrationMammalian CellsPositive[6]
DNA Strand BreaksMammalian CellsPositive[6]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it in their growth medium). The test compound is evaluated for its ability to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

Methodology:

  • Strain Preparation: Prepare overnight cultures of the S. typhimurium tester strains.

  • Metabolic Activation: Prepare the S9 mix from the liver of Aroclor-1254-induced rats for assays requiring metabolic activation.

  • Plate Incorporation Method:

    • To molten top agar (B569324), add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Ames_Test_Workflow cluster_workflow Ames Test Workflow prepare_cultures Prepare Bacterial Cultures (His-) mix_components Mix Bacteria, Test Compound, +/- S9 prepare_cultures->mix_components plate_mixture Plate on Histidine-deficient Agar mix_components->plate_mixture incubate_plates Incubate at 37°C plate_mixture->incubate_plates 48-72h count_colonies Count Revertant Colonies (His+) incubate_plates->count_colonies evaluate_mutagenicity Evaluate Mutagenicity count_colonies->evaluate_mutagenicity

Caption: Workflow of the Ames test for assessing mutagenicity.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

Comet_Assay_Workflow cluster_workflow Comet Assay Workflow prepare_cells Prepare Single-Cell Suspension embed_in_agarose Embed Cells in Agarose on Slide prepare_cells->embed_in_agarose lyse_cells Cell Lysis embed_in_agarose->lyse_cells unwind_dna Alkaline DNA Unwinding lyse_cells->unwind_dna electrophoresis Electrophoresis unwind_dna->electrophoresis stain_dna Stain DNA electrophoresis->stain_dna visualize_analyze Visualize and Analyze Comets stain_dna->visualize_analyze

Caption: Workflow of the Comet assay for detecting DNA damage.

Signaling Pathways

There is currently no specific information available in the public domain regarding the signaling pathways that are modulated by this compound in vitro. The observed nephrotoxicity suggests potential interference with cellular energy metabolism and membrane integrity. Further research, such as transcriptomics and proteomics studies, would be necessary to elucidate the specific molecular pathways involved in its toxicity.

The general mechanism of toxicity for many nitroaromatic compounds involves metabolic activation to reactive intermediates that can induce oxidative stress and form adducts with cellular macromolecules like DNA and proteins.

General_Toxicity_Pathway cluster_pathway General Toxicity Pathway for Nitroaromatics compound This compound metabolic_activation Metabolic Activation (e.g., Nitroreduction) compound->metabolic_activation reactive_intermediates Reactive Intermediates metabolic_activation->reactive_intermediates oxidative_stress Oxidative Stress reactive_intermediates->oxidative_stress macromolecule_adducts Macromolecule Adducts (DNA, Protein) reactive_intermediates->macromolecule_adducts cell_damage Cellular Damage oxidative_stress->cell_damage macromolecule_adducts->cell_damage genotoxicity Genotoxicity macromolecule_adducts->genotoxicity cytotoxicity Cytotoxicity cell_damage->cytotoxicity

Caption: A generalized potential toxicity pathway for nitroaromatic compounds.

Conclusion and Future Directions

The available in vitro toxicological data for this compound is sparse. While it has been shown to be directly nephrotoxic in an ex vivo model and negative in the Ames test, a comprehensive understanding of its cytotoxic and genotoxic potential is lacking.[3][4] There is a clear need for further in vitro research to:

  • Determine the cytotoxicity (e.g., IC50 values) of this compound in a variety of relevant human cell lines.

  • Conduct a broader range of in vitro genotoxicity assays, including those that assess chromosomal damage in mammalian cells (e.g., micronucleus test, chromosomal aberration assay).

  • Investigate the molecular mechanisms underlying its toxicity, including the identification of affected signaling pathways.

This technical guide provides a foundation for researchers to design and conduct further in vitro studies on this compound. The detailed protocols for standard assays offer a starting point for generating the much-needed data to adequately characterize its toxicological profile and inform risk assessment.

References

An In-depth Technical Guide on the Environmental Degradation Pathways of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-nitrobenzene (1C3NB), a halogenated nitroaromatic compound, is a persistent environmental pollutant originating from various industrial activities. Understanding its environmental fate is crucial for risk assessment and the development of effective remediation strategies. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound, including aerobic and anaerobic biodegradation, abiotic degradation primarily through reduction by zero-valent iron (ZVI), and photodegradation. This document details the key intermediates, enzymatic mechanisms, and reaction kinetics associated with these pathways. Detailed experimental protocols for studying these degradation processes are provided, along with structured data presentation and visual diagrams of the degradation pathways and experimental workflows to facilitate comprehension and application in a research setting.

Introduction

This compound is a synthetic chemical intermediate used in the manufacturing of dyes, pesticides, and pharmaceuticals.[1] Its release into the environment through industrial effluents poses a significant ecotoxicological risk due to its toxicity and persistence. The presence of both a chloro and a nitro group on the benzene (B151609) ring makes the molecule recalcitrant to natural degradation processes.[2] This guide focuses on the elucidated and putative pathways for the environmental transformation of this compound.

Biodegradation Pathways

Microbial activity is a key factor in the natural attenuation of this compound. Degradation can occur under both aerobic and anaerobic conditions, proceeding through distinct enzymatic mechanisms.

Aerobic Biodegradation

Under aerobic conditions, the primary mechanism for the breakdown of this compound is initiated by an oxidative attack. A key organism capable of utilizing this compound as a sole source of carbon, nitrogen, and energy is the bacterium Diaphorobacter sp. strain JS3051.[2][3] The degradation pathway involves an initial dioxygenase-catalyzed reaction followed by ring cleavage.

The initial step is the dihydroxylation of the aromatic ring by a Rieske non-heme iron dioxygenase, DcbAaAbAcAd, which converts this compound to 4-chlorocatechol (B124253) with the concomitant release of nitrite.[2][3] This is a critical detoxification step as it removes the nitro group.

Subsequently, the intermediate, 4-chlorocatechol, undergoes ortho-cleavage, a reaction catalyzed by the enzyme chlorocatechol 1,2-dioxygenase (DccA).[3] This enzyme facilitates the opening of the aromatic ring to form 3-chloro-cis,cis-muconate (B1234730) . This is then further metabolized through the modified ortho-cleavage pathway, eventually leading to intermediates of the Krebs cycle.[3]

Anaerobic Biodegradation

Anaerobic degradation of this compound has been observed to be a potentially faster process compared to aerobic degradation in some environments.[3] In anaerobic estuarine sediment, a biodegradation half-life of 3.2 days has been reported.[3]

The primary proposed pathway under anaerobic conditions involves the reduction of the nitro group. This reductive pathway is common for nitroaromatic compounds in the absence of oxygen.[4] The initial step is the reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming 3-chloroaniline (B41212) . While 3-chloroaniline is the expected major intermediate, the complete anaerobic mineralization pathway and the specific microorganisms involved are not as well-characterized as the aerobic pathway. Further reductive dechlorination of 3-chloroaniline to aniline (B41778) may occur, but this process is generally slow under anaerobic conditions.[5]

Abiotic Degradation Pathways

In addition to microbial processes, this compound can be degraded through abiotic mechanisms, including chemical reduction and photodegradation.

Reductive Degradation by Zero-Valent Iron (ZVI)

A promising approach for the remediation of water contaminated with halogenated nitroaromatics is the use of zero-valent iron (ZVI). ZVI acts as an electron donor, facilitating the chemical reduction of the nitro group. The primary product of the reaction between this compound and ZVI is 3-chloroaniline .[6]

The reaction proceeds through a series of two-electron transfers, with the likely formation of nitroso and hydroxylamino intermediates. The efficiency of this process is influenced by factors such as pH, ZVI dosage, and the presence of oxygen.[7]

Photodegradation

This compound can undergo photolysis when exposed to sunlight in aqueous environments.[3] The absorption of UV radiation can lead to the transformation of the molecule. While the complete range of photoproducts for this compound is not fully elucidated, photodegradation of related chloronitrobenzenes in water is known to proceed via nucleophilic substitution of the chloride or nitro group by hydroxyl radicals, leading to the formation of nitrophenols and chlorophenols.[8] The atmospheric half-life of vapor-phase this compound due to reaction with hydroxyl radicals is estimated to be 134 days.[3]

Data Presentation

The following tables summarize the quantitative data available for the degradation of this compound.

Table 1: Biodegradation Half-Life of this compound

ConditionSystemHalf-LifeReference
AerobicSoil inoculum solution>64 days[3]
AnaerobicEstuarine sediment3.2 days[3]

Table 2: Kinetic Parameters of Enzymes Involved in Aerobic Biodegradation

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source OrganismReference
Chlorocatechol 1,2-dioxygenase (DccA)4-Chlorocatechol0.48-44,200Diaphorobacter sp. JS3051[1]
Chlorocatechol 1,2-dioxygenase4-Chlorocatechol5.225.24,846,154Rhodococcus opacus 1CP[9]

Note: Specific kinetic data for the initial dioxygenase (DcbAaAbAcAd) with this compound is not available; however, its activity has been confirmed.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of this compound.

Aerobic Biodegradation Study

Objective: To determine the aerobic biodegradation pathway of this compound by an isolated microbial strain.

Materials:

  • Diaphorobacter sp. strain JS3051

  • Mineral Salts Medium (MSM)

  • This compound (analytical grade)

  • 4-Chlorocatechol standard

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Cultivation: Grow Diaphorobacter sp. strain JS3051 in MSM with this compound as the sole carbon and nitrogen source at 30°C with shaking.

  • Resting Cell Assay: Harvest cells in the exponential growth phase by centrifugation, wash twice with sterile phosphate (B84403) buffer (pH 7.0), and resuspend in the same buffer to a desired optical density (e.g., OD600 of 1.0).

  • Degradation Experiment: Add this compound to the resting cell suspension to a final concentration of 100 µM. Incubate at 30°C with shaking.

  • Sampling and Analysis: At regular time intervals, withdraw aliquots, centrifuge to remove cells, and analyze the supernatant for the disappearance of this compound and the formation of intermediates using HPLC.

  • Intermediate Identification: For the identification of major intermediates like 4-chlorocatechol, compare the retention time and UV spectrum with an authentic standard. Confirm the identity using GC-MS analysis of derivatized samples.

Chlorocatechol 1,2-Dioxygenase Activity Assay

Objective: To measure the activity of chlorocatechol 1,2-dioxygenase in cell-free extracts.

Materials:

  • Cell-free extract of Diaphorobacter sp. strain JS3051 grown on this compound

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 4-Chlorocatechol solution (in ethanol (B145695) or water)

  • Spectrophotometer

Procedure:

  • Preparation of Cell-Free Extract: Harvest cells, resuspend in buffer, and lyse by sonication or French press. Centrifuge to remove cell debris and collect the supernatant as the cell-free extract.

  • Assay Mixture: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and the cell-free extract.

  • Initiation of Reaction: Start the reaction by adding a known concentration of 4-chlorocatechol.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of 3-chloro-cis,cis-muconate (ε ≈ 17,100 M⁻¹cm⁻¹).

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Abiotic Degradation with Zero-Valent Iron

Objective: To investigate the reductive degradation of this compound by ZVI.

Materials:

  • Zero-valent iron powder (e.g., 100 mesh)

  • Anaerobic glove box or chamber

  • Serum bottles with crimp seals

  • Deoxygenated deionized water

  • This compound stock solution

  • 3-Chloroaniline standard

  • HPLC or GC-MS for analysis

Procedure:

  • Preparation: Conduct all steps in an anaerobic environment. Wash the ZVI powder with dilute acid and then deionized water to remove any oxide layer.

  • Experimental Setup: In a serum bottle, add a known mass of ZVI and deoxygenated water.

  • Initiation: Spike the bottle with the this compound stock solution to achieve the desired initial concentration. Seal the bottle immediately.

  • Incubation: Incubate the bottles on a shaker at a constant temperature.

  • Sampling and Analysis: At selected time points, withdraw aqueous samples using a gas-tight syringe, filter, and analyze for the concentration of this compound and 3-chloroaniline using HPLC or GC-MS.

Mandatory Visualization

The following diagrams illustrate the key degradation pathways and an experimental workflow.

Biodegradation_Pathways cluster_aerobic Aerobic Biodegradation cluster_anaerobic Anaerobic Biodegradation 1C3NB This compound 4CC 4-Chlorocatechol 1C3NB->4CC DcbAaAbAcAd (Dioxygenase) 3CCM 3-Chloro-cis,cis-muconate 4CC->3CCM DccA (Chlorocatechol 1,2-dioxygenase) Krebs Krebs Cycle Intermediates 3CCM->Krebs Further Metabolism 1C3NB2 This compound Intermediates Nitroso & Hydroxylamino Intermediates 1C3NB2->Intermediates Reduction 3CA 3-Chloroaniline Intermediates->3CA Reduction Abiotic_Degradation_Pathways cluster_zvi Reduction by Zero-Valent Iron (ZVI) cluster_photo Photodegradation 1C3NB_ZVI This compound Intermediates_ZVI Nitroso & Hydroxylamino Intermediates 1C3NB_ZVI->Intermediates_ZVI Fe⁰ → Fe²⁺ + 2e⁻ 3CA_ZVI 3-Chloroaniline Intermediates_ZVI->3CA_ZVI Fe⁰ → Fe²⁺ + 2e⁻ 1C3NB_Photo This compound Products_Photo Nitrophenols, Chlorophenols 1C3NB_Photo->Products_Photo hv, •OH Experimental_Workflow cluster_workflow Workflow for Biodegradation Study start Start: Isolate/Obtain Microorganism culture Cultivate Microorganism with 1C3NB start->culture assay Perform Resting Cell Assay culture->assay sampling Collect Samples Over Time assay->sampling analysis Analyze Samples (HPLC, GC-MS) sampling->analysis data Determine Degradation Rate & Identify Intermediates analysis->data pathway Elucidate Degradation Pathway data->pathway

References

historical literature review of 1-Chloro-3-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Synthesis of 1-Chloro-3-nitrobenzene

Introduction

This compound, also known as m-nitrochlorobenzene, is a yellow crystalline solid with the chemical formula C₆H₄ClNO₂.[1] It serves as a crucial intermediate in the synthesis of a wide range of organic compounds, including dyes, pharmaceuticals, and agrochemicals.[2][3] The presence of two reactive sites on the molecule—the chloro and nitro groups—allows for diverse chemical transformations.[1] Historically, several synthetic routes have been developed for its preparation, each with distinct advantages and limitations. This document provides a comprehensive historical and technical review of the core methods for synthesizing this compound, tailored for researchers and professionals in chemical and drug development.

Primary Synthetic Methodologies

The synthesis of this compound has historically been dominated by two principal strategies: the direct chlorination of nitrobenzene (B124822) and the Sandmeyer reaction starting from m-nitroaniline. A third, less efficient route involving the nitration of chlorobenzene (B131634) is also discussed for its historical and chemical significance.

Chlorination of Nitrobenzene

The most common and industrially significant route to this compound is the electrophilic aromatic substitution of nitrobenzene with chlorine. The nitro group (NO₂) is a powerful deactivating and meta-directing group. This directing effect is fundamental to the success of this method, as it selectively guides the incoming chlorine atom to the meta position.[4]

Historical Context and Mechanism This method involves treating nitrobenzene with chlorine gas in the presence of a Lewis acid catalyst. Historically, catalysts such as ferric chloride (FeCl₃), antimony trichloride (B1173362) (SbCl₃), or iodine have been employed to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺) that attacks the electron-deficient benzene (B151609) ring.[5] The reaction must be carefully controlled, typically at moderate temperatures (33-45 °C), to achieve optimal yields and minimize the formation of byproducts.[1]

Logical Workflow for Chlorination of Nitrobenzene

A Nitrobenzene B Chlorination (Cl₂, Lewis Acid Catalyst) A->B Reactant C This compound B->C Major Product D Catalyst Examples: - Ferric Chloride (FeCl₃) - Antimony Trichloride (SbCl₃) - Iodine (I₂) D->B

Caption: Workflow for the synthesis of this compound via chlorination.

Experimental Protocol: General Procedure A representative protocol based on historical descriptions.

  • Catalyst Preparation : A reaction vessel is charged with nitrobenzene and a catalytic amount of sublimed ferric chloride.[1]

  • Chlorination : The mixture is heated to a constant temperature, typically between 33-45 °C.[1] Chlorine gas is then bubbled through the mixture at a controlled rate.

  • Reaction Monitoring : The reaction is monitored by measuring the specific gravity of the mixture or by gas chromatography (GC) until the desired conversion is achieved.

  • Workup : Upon completion, the reaction mixture is cooled. Excess chlorine and hydrogen chloride gas are removed by sparging with dry air or nitrogen.

  • Purification : The crude product is washed with a dilute aqueous solution of sodium hydroxide (B78521) to remove residual acid and catalyst, followed by washing with water. The product is then purified by distillation under reduced pressure.

Sandmeyer Reaction of m-Nitroaniline

An alternative classical method for preparing this compound is the Sandmeyer reaction, which utilizes m-nitroaniline as the starting material.[5] This multi-step process is particularly useful for laboratory-scale synthesis and for producing high-purity material from a readily available precursor. The reaction was first discovered by Traugott Sandmeyer in 1884.[6][7]

Mechanism Overview The synthesis involves two key stages:

  • Diazotization : The primary aromatic amine (m-nitroaniline) is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically below 1 °C).[5][7]

  • Substitution : The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group (-N₂⁺) with a chlorine atom, evolving nitrogen gas.[6][8]

Experimental Workflow for Sandmeyer Synthesis

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A m-Nitroaniline B Add NaNO₂ + HCl (aq) Temp < 1°C A->B C m-Nitrobenzenediazonium Chloride Solution B->C E Combine and warm to 25-30°C (N₂ gas evolves) C->E D Cuprous Chloride (CuCl) Solution in HCl D->E F Crude this compound E->F

Caption: Two-stage workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Adapted from Organic Syntheses) [5]

  • Preparation of Cuprous Chloride (CuCl) : A solution of 1200 g of crystallized copper sulfate (B86663) and 400 g of sodium chloride in 4 L of water at 60–70°C is prepared. To this, a concentrated solution of 200 g of sodium bisulfite is added. The white precipitate of cuprous chloride is filtered, washed, and suspended in a mixture of 2 L of water and 1.5 L of concentrated hydrochloric acid.

  • Diazotization of m-Nitroaniline : 552 g (4 moles) of m-nitroaniline is dissolved in a mixture of 500 cc of hydrochloric acid and 1 L of hot water. An additional 1100 cc of hydrochloric acid is added, and the solution is cooled rapidly in a freezing mixture. The solution is diazotized at a temperature below 1°C by the slow, stirred addition of a solution of 288 g (4 moles) of 95% sodium nitrite in 700 cc of water. The completion of diazotization is confirmed with starch-iodide paper.

  • Sandmeyer Reaction : The cold, filtered diazonium salt solution is added slowly with stirring to the prepared cuprous chloride solution, maintaining the temperature at 25–30°C. Nitrogen gas evolves steadily.

  • Isolation and Purification : After the addition is complete, the mixture is warmed on a steam bath until nitrogen evolution ceases. The product is then isolated by steam distillation. The collected distillate is separated, and the organic layer is washed with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a water wash. The final product is purified by distillation under reduced pressure, yielding a pale yellow solid upon cooling.

Nitration of Chlorobenzene (Minor Historical Route)

The nitration of chlorobenzene is a well-known electrophilic aromatic substitution reaction. However, it is an inefficient method for producing this compound.

Mechanism and Isomer Distribution When chlorobenzene is treated with a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid), the chlorine atom acts as an ortho-, para-director.[4][9] Consequently, the reaction yields a mixture of isomers, with 1-chloro-2-nitrobenzene (B146284) (ortho) and 1-chloro-4-nitrobenzene (B41953) (para) being the major products. The desired this compound (meta) isomer is formed in only very small quantities, typically around 1%.[1]

Isomeric Distribution in Chlorobenzene Nitration

A Chlorobenzene B Nitration (HNO₃, H₂SO₄) A->B C Product Mixture B->C D 1-Chloro-4-nitrobenzene (para, ~63-65%) C->D Major E 1-Chloro-2-nitrobenzene (ortho, ~34-36%) C->E Major F This compound (meta, ~1%) C->F Minor

Caption: Product distribution from the nitration of chlorobenzene.

This route is not synthetically viable for the targeted production of the meta-isomer due to the difficulty and economic inefficiency of separating the small amount of desired product from its isomers.[1]

Quantitative Data Summary

The following table summarizes and compares the key quantitative aspects of the primary synthetic routes to this compound.

FeatureChlorination of NitrobenzeneSandmeyer Reaction of m-NitroanilineNitration of Chlorobenzene
Starting Material Nitrobenzenem-NitroanilineChlorobenzene
Key Reagents Cl₂, FeCl₃ (or other Lewis acid)[1]1. NaNO₂, HCl 2. CuCl[5]Conc. HNO₃, Conc. H₂SO₄[1]
Typical Yield High (industrially optimized)68–71% (based on m-nitroaniline)[5]~1% of the meta-isomer[1]
Product Purity Good, requires distillation to remove minor isomers.High, purification by distillation yields a pure product.[5]Very low, requires extensive purification.[1]
Melting Point 43 to 47 °C[1]44–45 °C[5]43 to 47 °C[1]
Key Advantage Direct, economical for large-scale industrial production.High purity, reliable laboratory-scale synthesis.Utilizes common starting materials.
Key Disadvantage Requires handling of toxic chlorine gas.Multi-step process, generates copper waste.Extremely low yield of the desired isomer.[1]

Conclusion

The historical synthesis of this compound is primarily characterized by two effective methods. The chlorination of nitrobenzene stands out as the preferred industrial method due to its directness and cost-effectiveness, leveraging the strong meta-directing effect of the nitro group. For laboratory preparations where high purity is paramount, the Sandmeyer reaction of m-nitroaniline remains a robust and reliable, albeit more complex, alternative. The nitration of chlorobenzene, while a classic electrophilic aromatic substitution, is historically and practically unsuitable for producing the meta-isomer in any significant yield. The choice of synthetic route therefore depends heavily on the desired scale of production, purity requirements, and available starting materials.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. Due to its unique electronic structure, this compound exhibits significantly lower reactivity compared to its ortho and para isomers. This document outlines the theoretical basis for this reactivity, presents protocols for comparative kinetic analysis, and details a robust catalyzed method for achieving substitution, which is crucial for the synthesis of various chemical intermediates.

Application Notes

Theoretical Background and Reactivity Profile

Nucleophilic aromatic substitution is a critical reaction for the formation of carbon-heteroatom bonds in aromatic systems. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is largely determined by the stability of this intermediate.

Electron-withdrawing groups (EWGs) on the aromatic ring are essential for activating the substrate towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects. In the case of chloronitrobenzene isomers, the nitro group (–NO₂) serves as a powerful EWG.

However, the position of the nitro group relative to the leaving group (the chlorine atom) is critical. For 1-chloro-2-nitrobenzene (B146284) (ortho-isomer) and 1-chloro-4-nitrobenzene (B41953) (para-isomer), the nitro group can directly delocalize the negative charge of the Meisenheimer complex through resonance, significantly stabilizing the intermediate and thus facilitating the reaction.

In contrast, for this compound (meta-isomer), the nitro group is not in a position to directly participate in resonance stabilization of the negative charge on the ring.[1] While the nitro group still exerts an electron-withdrawing inductive effect, the lack of resonance stabilization leads to a much less stable Meisenheimer complex and consequently, a significantly higher activation energy for the reaction.[1] As a result, this compound is substantially less reactive in uncatalyzed SNAr reactions and often requires harsh conditions, such as very high temperatures and pressures, or the use of a catalyst.[1]

Comparative Reactivity

The disparity in reactivity among the chloronitrobenzene isomers is stark. While the ortho and para isomers react readily with a variety of nucleophiles under moderate conditions, the meta isomer is often unreactive under similar conditions.[1] Quantitative kinetic data for SNAr reactions of this compound are scarce in the literature precisely because of its low reactivity.[1]

SubstrateNucleophile (e.g., OH⁻, RO⁻, R₂NH)Relative ReactivityConditions
1-Chloro-2-nitrobenzeneHighModerate
1-Chloro-4-nitrobenzeneHighModerate
This compound Very Low Forcing (High Temp/Pressure or Catalyst)

Experimental Protocols

Protocol 1: General Method for Kinetic Analysis of SNAr Reactions

This protocol is adapted from studies on more reactive chloronitrobenzene isomers and outlines a general method for determining the second-order rate constant of an SNAr reaction.[1] For this compound, significantly more forcing conditions (e.g., higher temperatures) would be necessary, and the reaction may proceed very slowly or not at all with many common nucleophiles.[1]

Objective: To determine the second-order rate constant for the reaction between this compound and a nucleophile.

Materials:

  • This compound

  • Selected nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous solvent (e.g., DMSO, DMF, Methanol)

  • UV-Vis Spectrophotometer or HPLC system

  • Thermostatted reaction vessel

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile in the selected anhydrous solvent to known concentrations.

  • Reaction Setup: In a thermostatted reaction vessel, equilibrate the solutions to the desired reaction temperature.

  • Reaction Initiation: To initiate the reaction, mix the reactant solutions. For kinetic studies, the nucleophile is typically used in a pseudo-first-order excess to simplify the rate law.

  • Monitoring Progress: The progress of the reaction can be monitored by observing the formation of the product. If the product has a distinct chromophore, UV-Vis spectrophotometry can be used to follow its appearance over time. Alternatively, aliquots can be taken at various time points, the reaction quenched, and the mixture analyzed by HPLC.

  • Data Analysis: Under pseudo-first-order conditions, a plot of ln([Substrate]t) versus time should be linear. The slope of this line gives the pseudo-first-order rate constant, kobs. The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile in excess: k₂ = kobs / [Nucleophile].[1]

Safety Precautions:

  • This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Anhydrous solvents are often flammable and should be handled with care.

Protocol 2: Copper-Catalyzed Amination of this compound (Ullmann Condensation)

Due to the low reactivity of this compound in standard SNAr reactions, catalyzed methods such as the Ullmann condensation are often employed. This protocol describes the synthesis of 3-nitrodiphenylamine from this compound and aniline (B41778), adapted from established procedures for related compounds.

Objective: To synthesize 3-nitrodiphenylamine via a copper-catalyzed nucleophilic aromatic substitution.

Materials:

  • This compound

  • Aniline

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Cuprous Cyanide (CuCN) or other suitable copper(I) catalyst

  • Toluene (B28343) (for azeotropic removal of water, optional)

  • Reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer (and a Dean-Stark trap if using toluene)

  • Heating mantle

Procedure:

  • Reaction Setup: To a dry reaction flask, add this compound (1.0 eq.), aniline (1.5-2.0 eq.), anhydrous potassium carbonate (1.5 eq.), and cuprous cyanide (0.05-0.10 eq.).

  • Reaction Conditions: The mixture is heated with vigorous stirring to a temperature between 185-200°C. If aniline is used as the solvent, the reaction is run neat. Optionally, a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be used.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of this compound. The reaction may require several hours to reach completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to below 100°C.

    • If aniline was used in excess, it can be removed by vacuum distillation.

    • The remaining residue is treated with aqueous ammonia (B1221849) to complex the copper catalyst, followed by extraction with an organic solvent such as toluene or dichloromethane.

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-nitrodiphenylamine.

Quantitative Data for a Representative Ullmann Condensation:

ParameterValue/Condition
Reactants
This compound1.0 eq.
Aniline1.5 - 2.0 eq.
Base
Potassium Carbonate1.5 eq.
Catalyst
Cuprous Cyanide0.05 - 0.10 eq.
Reaction Conditions
Temperature185 - 200 °C
Reaction TimeSeveral hours (monitor by TLC/GC)
Expected Yield Moderate (yields are typically lower than for ortho/para isomers)

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate PPE, including heat-resistant gloves when working at high temperatures.

  • Cuprous cyanide is highly toxic and should be handled with extreme care.

  • Aniline is toxic and readily absorbed through the skin.

Visualizations

Caption: SNAr mechanism for this compound.

Experimental_Workflow General Experimental Workflow for Catalyzed SNAr A Reaction Setup (Substrate, Nucleophile, Base, Catalyst) B Heating under Inert Atmosphere (e.g., 185-200°C) A->B C Reaction Monitoring (TLC or GC) B->C D Work-up (Cooling, Extraction, Washing) C->D E Purification (Column Chromatography or Recrystallization) D->E F Product Characterization (NMR, MS, etc.) E->F

Caption: General workflow for catalyzed SNAr reactions.

Ullmann_Cycle Simplified Catalytic Cycle for Ullmann Condensation CuI Cu(I) Catalyst OxAdd Oxidative Addition Ar-X CuIII Cu(III) Intermediate (Ar)(X)Cu(I)L CuI->CuIII Ar-X OxAdd->CuIII + Ar-X NucSub Ligand Exchange with R₂NH CuAmide Cu(III) Amide Complex CuIII->CuAmide R₂NH NucSub->CuAmide + R₂NH, -HX CuAmide->CuI RedElim Reductive Elimination Product Ar-NR₂ CuAmide->Product Forms Product RedElim->Product

Caption: Simplified Ullmann condensation catalytic cycle.

References

Application Notes and Protocols: 1-Chloro-3-nitrobenzene as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-3-nitrobenzene is a vital organic compound that serves as a versatile precursor in the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its chemical structure, featuring both a chloro and a nitro group on the benzene (B151609) ring, provides two reactive sites that can be selectively functionalized to build more complex molecules.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a primary focus on the production of 3-chloroaniline (B41212) and its subsequent derivatives. These intermediates are crucial in the development of various therapeutic agents, including diuretics, antihypertensives, and treatments for obesity.[3][4][5]

Key Pharmaceutical Intermediates from this compound

The most significant application of this compound in the pharmaceutical industry is its role as a starting material for the synthesis of 3-chloroaniline.[3][5] 3-Chloroaniline is a pivotal intermediate used in the production of a range of active pharmaceutical ingredients (APIs).[6]

Primary Reaction Pathway: Reduction to 3-Chloroaniline

The primary transformation of this compound is its reduction to 3-chloroaniline.[1] This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.[3][4] Several methods can be employed for this reduction, with the choice of method often depending on the scale of the synthesis, cost, and desired purity. Common methods include the use of iron powder in the presence of an acid or catalytic hydrogenation.[1][3][4]

Downstream Pharmaceutical Intermediates from 3-Chloroaniline

3-Chloroaniline is a versatile building block for a variety of more complex pharmaceutical intermediates. It is utilized in the synthesis of:

  • Diuretic and Antihypertensive Drugs: It is an intermediate in the production of hydrochlorothiazide, a diuretic and antihypertensive medication.[3]

  • Serotonin (B10506) Receptor Ligands: 3-Chloroaniline is used to synthesize pyrimidoazepine analogs, which act as serotonin 5-HT2A and 5-HT2C receptor ligands for the treatment of obesity.[3][4]

  • COX-2 Inhibitors: It also serves as a precursor in the synthesis of novel COX-2 inhibitors.[3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 121-73-3[1][7]
Molecular Formula C₆H₄ClNO₂[1][2]
Molar Mass 157.55 g·mol⁻¹[1][2]
Appearance Pale yellow crystalline solid[1]
Melting Point 43 to 47 °C[1][7]
Boiling Point 236 °C[1][7]
Density 1.534 g/mL[1][7]
Solubility Insoluble in water; Soluble in benzene, ether, hot ethanol, and acetone[1]

Table 2: Comparison of Reduction Methods for this compound to 3-Chloroaniline

MethodReagents/CatalystSolventReaction ConditionsYieldReference
Bechamp Reduction Iron powder, Ferrous sulfate (B86663)WaterNot specifiedNot specified[1][3]
Low-Pressure Hydrogenation Noble metal and/or noble metal sulfide (B99878) catalysts, Metal oxidesLiquid phaseLow pressure~98%[3][4]
Catalytic Hydrogenation γ-Mo₂NNot specified~500 KHigh selectivity[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloroaniline from this compound via Bechamp Reduction

This protocol is based on the commonly cited method of reducing nitroaromatics using iron powder.[1][3]

Materials:

  • This compound

  • Iron powder

  • Ferrous sulfate

  • Hydrochloric acid (concentrated)

  • Sodium carbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add iron powder in small portions to the refluxing mixture. A catalytic amount of ferrous sulfate or a small amount of hydrochloric acid can be added to initiate the reaction.

  • Continue refluxing with stirring for several hours until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture and add sodium carbonate to neutralize the acid and precipitate iron salts.

  • Filter the mixture to remove the iron and iron salts.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The crude 3-chloroaniline can be purified by vacuum distillation to yield a clear pale yellow to brown liquid.[3][4]

Protocol 2: Synthesis of N-Alkyl-3-chloroaniline (General Procedure)

This protocol outlines a general method for the N-alkylation of 3-chloroaniline, a common subsequent step in pharmaceutical synthesis.[9][10]

Materials:

  • 3-Chloroaniline

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle (if required)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve 3-chloroaniline in the chosen solvent.

  • Add the base to the solution.

  • Add the alkyl halide dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to obtain the crude N-alkyl-3-chloroaniline.

  • Purify the product by column chromatography or distillation as required.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Pharmaceutical Intermediate 1_Chloro_3_nitrobenzene This compound 3_Chloroaniline 3-Chloroaniline 1_Chloro_3_nitrobenzene->3_Chloroaniline Reduction (e.g., Fe/H+) N_Alkyl_3_chloroaniline N-Alkyl-3-chloroaniline 3_Chloroaniline->N_Alkyl_3_chloroaniline N-Alkylation Other_Derivatives Other Derivatives (e.g., for Hydrochlorothiazide, COX-2 Inhibitors) 3_Chloroaniline->Other_Derivatives Further Synthesis

Caption: Reaction pathway from this compound to key pharmaceutical intermediates.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup 1. Add this compound and water to flask. 2. Heat to reflux with stirring. Start->Reaction_Setup Reagent_Addition Reagent Addition Add iron powder in portions. Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring Monitor progress by TLC. Reagent_Addition->Reaction_Monitoring Workup Workup 1. Cool and neutralize with Na₂CO₃. 2. Filter to remove solids. Reaction_Monitoring->Workup Extraction Extraction 1. Transfer filtrate to separatory funnel. 2. Extract with diethyl ether. Workup->Extraction Drying_Concentration Drying & Concentration 1. Dry organic layer with MgSO₄. 2. Remove solvent under reduced pressure. Extraction->Drying_Concentration Purification Purification Purify crude 3-chloroaniline by vacuum distillation. Drying_Concentration->Purification End End Product: 3-Chloroaniline Purification->End

Caption: Workflow for the synthesis of 3-chloroaniline via Bechamp reduction.

References

Application Note: Synthetic Routes to 3-Chloroaniline from 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloroaniline is a crucial intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. Its production primarily involves the reduction of the nitro group of 1-chloro-3-nitrobenzene. The key challenge in this transformation is the chemoselective reduction of the nitro group while preserving the carbon-chlorine bond, which can be susceptible to hydrodehalogenation under certain reductive conditions. This document provides detailed protocols for several common and effective laboratory-scale methods for this synthesis, offering a comparative analysis to aid researchers in selecting the most suitable route based on factors such as yield, cost, safety, and available equipment.

The primary synthetic strategies discussed include reduction by metal-acid systems (Tin/HCl, Iron/Acid), catalytic hydrogenation, and the use of other reducing agents like sodium dithionite (B78146) and hydrazine. Each method presents a unique set of advantages and disadvantages regarding reaction conditions, selectivity, and environmental impact.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data and key features of different methods for the reduction of this compound to 3-chloroaniline.

Method/ReagentsReaction Conditions (Solvent, Temp., Time)Reported Yield (%)Key AdvantagesKey Disadvantages
Tin (Sn) / HCl Ethanol/Water, Reflux, 1-3 h>90%High yield, reliable, and rapid reaction.[1][2]Generates tin-based waste, requires strongly acidic conditions.[3]
Iron (Fe) / Acetic Acid Acetic Acid, 110-120°C, 2-14 h~85-95%Inexpensive, mild acidic conditions, high chemoselectivity.[4][5][6]Longer reaction times, requires filtration of iron salts.
Catalytic Hydrogenation (H₂) Varies (e.g., Methanol, 80-120°C, 1-5 h)>99% (with specific catalysts)High yield, clean reaction with water as the only byproduct.[7][8]Requires specialized high-pressure equipment, potential for dehalogenation with some catalysts (e.g., Pd/C).[4][9]
Sodium Dithionite (Na₂S₂O₄) Acetonitrile/Water, RT-Reflux, 1-6 h~80-95%Mild conditions, inexpensive, and safe reducing agent.[10][11][12]Can require phase-transfer catalysts for optimal results, aqueous workup.
Hydrazine Hydrate (N₂H₄·H₂O) Ethanol/Methanol, RT-Reflux, 0.5-5 h~85-98%Effective for transfer hydrogenation, can be highly selective with the right catalyst (e.g., FeCl₃ or specific Pd catalysts).[9][13][14]Hydrazine is highly toxic and carcinogenic, requires careful handling.

Experimental Protocols

Protocol 1: Reduction using Tin (Sn) and Hydrochloric Acid (HCl)

This classic method offers high yields and is reliable for the reduction of aromatic nitro compounds.[1][3]

Materials and Reagents:

  • This compound (15.7 g, 0.1 mol)

  • Granulated Tin (Sn) (35.6 g, 0.3 mol)

  • Concentrated Hydrochloric Acid (HCl, 37%) (75 mL)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (30% w/v)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and granulated tin.

  • Reagent Addition: Slowly add 75 mL of concentrated HCl to the flask. The reaction is exothermic and may require initial cooling in an ice-water bath.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle. Stir vigorously for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding 30% NaOH solution until the solution is strongly alkaline (pH > 10). A thick precipitate of tin hydroxides will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Safety Precautions: The reaction is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood. HCl is corrosive and NaOH is caustic; wear appropriate personal protective equipment (PPE).

Protocol 2: Reduction using Iron (Fe) and Acetic Acid

This method is an economical and environmentally friendlier alternative to the tin/HCl reduction, often providing excellent chemoselectivity.[4][5][6]

Materials and Reagents:

  • This compound (15.7 g, 0.1 mol)

  • Iron powder (<100 mesh) (16.8 g, 0.3 mol)

  • Glacial Acetic Acid (150 mL)

  • Water

  • Sodium Carbonate (Na₂CO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add this compound and iron powder.

  • Reagent Addition: Add 150 mL of glacial acetic acid to the flask.

  • Heating: Heat the stirred mixture to 110-120°C for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into 500 mL of ice-water. A precipitate of the product and iron salts will form.

  • Neutralization and Filtration: Carefully neutralize the mixture with a saturated solution of sodium carbonate until it is slightly basic. Filter the resulting slurry through a pad of celite to remove the iron oxides.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-chloroaniline. Further purification can be achieved by vacuum distillation.

Safety Precautions: Acetic acid is corrosive. The reaction should be conducted in a well-ventilated fume hood.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and safe reducing agent suitable for substrates with sensitive functional groups.[10][12]

Materials and Reagents:

  • This compound (7.8 g, 0.05 mol)

  • Sodium Dithionite (Na₂S₂O₄) (26.1 g, 0.15 mol)

  • Acetonitrile (100 mL)

  • Water (150 mL)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve this compound in 100 mL of acetonitrile.

  • Reagent Addition: In a separate beaker, dissolve sodium dithionite in 150 mL of water. Add the dithionite solution to the flask containing the nitroaromatic compound.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction can be gently heated to 50-60°C to increase the rate if necessary. Monitor by TLC.

  • Work-up: Once the reaction is complete, make the reaction mixture alkaline (pH 12-13) with NaOH solution.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation to yield the product.

Safety Precautions: While safer than many reducing agents, avoid inhalation of dust from sodium dithionite. Perform the reaction in a well-ventilated area.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the synthetic pathways from the starting material to the final product.

Synthetic_Routes Start This compound MethodA Method A: Metal-Acid Reduction MethodB Method B: Catalytic Hydrogenation MethodC Method C: Other Reductants Product 3-Chloroaniline ReagentA1 Sn / HCl MethodA->ReagentA1 ReagentA2 Fe / AcOH MethodA->ReagentA2 ReagentB1 H₂ / Catalyst (e.g., Raney Ni, Pt/Fe₃O₄) MethodB->ReagentB1 ReagentC1 Na₂S₂O₄ MethodC->ReagentC1 ReagentC2 N₂H₄·H₂O / Catalyst MethodC->ReagentC2 ReagentA1->Product ReagentA2->Product ReagentB1->Product ReagentC1->Product ReagentC2->Product

Caption: Synthetic pathways for the reduction of this compound.

Experimental_Workflow Start Start: This compound + Reducing System Reaction Step 1: Reaction (Heating/Stirring) Start->Reaction Combine Reagents Monitoring Step 2: Monitoring (TLC) Reaction->Monitoring Workup Step 3: Work-up (Neutralization/Quenching) Monitoring->Workup Reaction Complete Extraction Step 4: Extraction (Organic Solvent) Workup->Extraction Drying Step 5: Drying & Filtration (Anhydrous Salt) Extraction->Drying Evaporation Step 6: Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Step 7: Purification (Vacuum Distillation) Evaporation->Purification Crude Product FinalProduct Final Product: 3-Chloroaniline Purification->FinalProduct Pure Product

Caption: General experimental workflow for the synthesis of 3-chloroaniline.

References

Application of 1-Chloro-3-nitrobenzene in Dye and Pigment Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-nitrobenzene is a key intermediate in the synthesis of a variety of dyes and pigments. Its utility stems from the presence of two reactive sites: the nitro group, which can be readily reduced to an amino group, and the chloro group, which can be substituted under certain conditions. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes and sulfur dyes derived from this compound. The protocols are intended to serve as a comprehensive guide for researchers in the fields of materials science, organic chemistry, and drug development.

Introduction

This compound, also known as m-nitrochlorobenzene, is a versatile organic compound primarily used as a precursor in the chemical industry.[1][2] Its application in dye and pigment synthesis is of particular importance. The transformation of this compound into 3-chloroaniline (B41212) is a crucial first step for the production of a wide range of azo dyes.[1][3] 3-Chloroaniline, also known as Azoic Diazo Component 2 or Fast Orange GC Base, serves as a diazo component in azo coupling reactions.[4] Furthermore, chloronitrobenzene derivatives are utilized in the synthesis of sulfur dyes, a class of cost-effective colorants for cellulosic fibers.

This document outlines the synthetic pathways and provides detailed experimental procedures for the preparation of a representative azo dye and a sulfur dye starting from this compound.

Synthesis of Azo Dyes

The synthesis of azo dyes from this compound typically proceeds in two main stages:

  • Reduction of the nitro group: this compound is reduced to 3-chloroaniline. The Bechamp reduction, using iron filings in an acidic medium, is a common and industrially significant method for this transformation.[5]

  • Diazotization and Azo Coupling: The resulting 3-chloroaniline is diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) to form a reactive diazonium salt. This salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or naphthol, to yield the final azo dye.

Quantitative Data for Azo Dye Synthesis

The following table summarizes typical quantitative data for the key steps in the synthesis of an azo dye from this compound.

StepReactantsProductYield (%)Purity (%)Reference Method
Reduction of this compoundThis compound, Iron powder, Hydrochloric acid3-Chloroaniline~98>99 (GC)Bechamp Reduction
Diazotization and Azo Coupling3-Chloroaniline, 2-Naphthol (B1666908), Sodium Nitrite, Hydrochloric Acid, NaOHDisazo Dyes64-Standard Diazotization
Experimental Protocols

This protocol is adapted from the general procedure for the Bechamp reduction of aromatic nitro compounds.[6][7][8]

Materials:

  • This compound

  • Iron powder (fine)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 70 mL of ethanol.

  • Add 0.1 mol of this compound and 0.375 mol of iron powder to the flask.

  • Heat the mixture to 60°C with vigorous stirring.

  • Slowly add 15 mL of concentrated hydrochloric acid dropwise over 30 minutes.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours, or until the iron powder is mostly consumed.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Neutralize the solution with a sodium hydroxide solution to a pH of ~7-8. This will precipitate iron hydroxides.

  • Add 150 mL of ethyl acetate and stir the mixture for 15 minutes to extract the product.

  • Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate to maximize recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain crude 3-chloroaniline.

  • The product can be further purified by vacuum distillation.

This protocol describes a typical diazotization and azo coupling reaction.[9]

Materials:

  • 3-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea (B33335)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Deionized water

Procedure:

Part A: Diazotization of 3-Chloroaniline

  • In a 250 mL beaker, dissolve 0.05 mol of 3-chloroaniline in a mixture of 15 mL of concentrated hydrochloric acid and 30 mL of deionized water.

  • Cool the solution to 0-5°C in an ice bath with constant stirring. A precipitate of the amine hydrochloride may form.

  • In a separate beaker, dissolve 0.052 mol of sodium nitrite in 20 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold 3-chloroaniline hydrochloride suspension, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C. A small amount of urea can be added to destroy any excess nitrous acid. The resulting clear solution is the diazonium salt.

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve 0.05 mol of 2-naphthol in 50 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the dye by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the azo dye in an oven at a temperature below 100°C.

Synthesis of Sulfur Dyes

Sulfur dyes are complex, high-molecular-weight compounds of uncertain structure, produced by the thionation of aromatic compounds. While this compound itself is not the direct precursor for the most common sulfur dye, Sulfur Black 1, its isomer 2,4-dinitrochlorobenzene is. The general principles of sulfur dye synthesis can be applied to derivatives of chloronitrobenzenes. The process involves heating the aromatic nitro compound with a source of sulfur, typically sodium polysulfide.

Quantitative Data for Sulfur Dye Synthesis
StepReactantsProductYield (%)Purity (%)Reference Method
Thionation Reaction2,4-Dinitrochlorobenzene, Sodium PolysulfideSulfur Black 1HighComplex MixtureThionation
Experimental Protocol

This protocol is a generalized procedure based on the industrial synthesis of Sulfur Black 1 from 2,4-dinitrochlorobenzene.[2][4][6]

Materials:

  • 2,4-Dinitrochlorobenzene

  • Sodium sulfide (B99878) (Na₂S)

  • Sulfur powder (S)

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

Part A: Preparation of Sodium Polysulfide Solution

  • In a reaction vessel, dissolve a calculated amount of sodium sulfide in water.

  • Heat the solution to approximately 90°C.

  • Gradually add sulfur powder to the hot sodium sulfide solution with stirring. The amount of sulfur will determine the sulfur rank of the polysulfide.

  • Continue heating and stirring until all the sulfur has dissolved to form a dark sodium polysulfide solution.

Part B: Thionation

  • In a separate reaction vessel, hydrolyze 2,4-dinitrochlorobenzene to 2,4-dinitrophenol (B41442) by heating with a sodium hydroxide solution.

  • Slowly add the hot sodium polysulfide solution to the 2,4-dinitrophenol solution.

  • The reaction mixture is then heated to reflux for an extended period (several hours). This step is the "sulfurization" or "thionation" bake.

  • During this process, the nitro groups are reduced, and sulfur is incorporated into the aromatic structure, forming a complex polymeric dye.

  • After the reaction is complete, the mixture is cooled.

Part C: Isolation and Finishing

  • The resulting sulfur dye is insoluble in water. It can be isolated by filtration.

  • The filter cake is typically not the final product. It is often dissolved in a sodium sulfide solution to form the leuco (soluble) form of the dye, which is the commercially available liquid formulation.

  • Alternatively, the paste can be dried and sold as a powder.

Visualizations

Signaling Pathways and Workflows

AzoDyeSynthesis cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling A This compound B 3-Chloroaniline A->B Fe, HCl C 3-Chloroaniline D 3-Chlorobenzenediazonium Chloride C->D NaNO2, HCl, 0-5°C E 3-Chlorobenzenediazonium Chloride G Azo Dye E->G NaOH F 2-Naphthol F->G NaOH

Caption: Synthetic pathway for an azo dye from this compound.

SulfurDyeSynthesisWorkflow start Start prep_poly Prepare Sodium Polysulfide Solution start->prep_poly hydrolysis Hydrolyze 2,4-Dinitrochlorobenzene start->hydrolysis thionation Thionation Reaction (Reflux) prep_poly->thionation hydrolysis->thionation isolation Isolation by Filtration thionation->isolation finishing Finishing (Leuco Form or Powder) isolation->finishing end End Product finishing->end

Caption: Experimental workflow for Sulfur Black 1 synthesis.

References

Application Notes and Protocols for the Catalytic Reduction of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic reduction of 1-chloro-3-nitrobenzene to 3-chloroaniline (B41212), a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The primary challenge in this reduction is the chemoselective hydrogenation of the nitro group while preserving the chloro-substituent, which is susceptible to hydrodehalogenation. This document outlines several effective catalytic methods, offering a comparative analysis to guide methodology selection based on efficiency, selectivity, and reaction conditions.

Introduction

The reduction of a nitro group on an aromatic ring is a fundamental synthetic transformation. In the case of this compound, the desired product, 3-chloroaniline, is a valuable building block. The key to a successful synthesis is the choice of a catalytic system that favors the reduction of the nitro group over the cleavage of the carbon-chlorine bond. This document details protocols for several methodologies, including the use of platinum-based catalysts and classical reduction with iron powder.

Comparative Data of Catalytic Reduction Methods

The following table summarizes quantitative data for various catalytic methods for the reduction of chloronitrobenzene isomers. While not all examples use the meta-isomer specifically, they provide valuable insights into the catalyst performance for this class of compounds.

CatalystSubstrateReaction ConditionsConversion (%)Selectivity to Chloroaniline (%)Reference
Pt/Fe₃O₄ m-ChloronitrobenzeneSolvent-free, 100°C, 1 MPa H₂>99≥99.4[1][2]
Pt/C (1 wt%) o-NitrochlorobenzeneToluene, water, NaOH, H₂-Main competing side reaction is o-chloroaniline formation[3]
Fe powder Aryl nitro compoundsAcetic acid, ethanol, water, ultrasound, 30°C, 1h-High yields (39-98%) with tolerance for sensitive groups[4]
Pt-Fe/CNTs m-ChloronitrobenzeneEthanol, water, 3 MPa N₂, 200°C, 4h (in-situ H₂ generation)-High activity reported[5]
Pt-Fe/AC p-ChloronitrobenzeneEthanol, H₂CompleteHigh[6]

Reaction Pathway and Experimental Workflow

The catalytic reduction of this compound to 3-chloroaniline proceeds through the selective hydrogenation of the nitro group. The general experimental workflow involves catalyst activation, reaction under controlled conditions, and subsequent product isolation and purification.

ReactionPathway This compound This compound 3-Chloroaniline 3-Chloroaniline This compound->3-Chloroaniline [H] / Catalyst ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with This compound and Solvent (if applicable) B Add Catalyst A->B C Seal and Purge Reactor with Inert Gas (e.g., N₂) B->C D Introduce Hydrogen Gas (or Hydrogen Source) C->D E Heat and Stir at Specified Temperature and Pressure D->E F Monitor Reaction (TLC, GC, etc.) E->F G Cool Reaction and Vent Excess Pressure F->G Reaction Complete H Filter to Remove Catalyst G->H I Extract Product H->I J Dry and Concentrate Organic Phase I->J K Purify Product (e.g., Distillation, Crystallization) J->K

References

Application Notes and Protocols for Heck Coupling Reactions Involving 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Heck coupling reaction utilizing 1-chloro-3-nitrobenzene, a versatile starting material for the synthesis of various organic compounds. The presence of both a chloro and a nitro group on the aromatic ring offers unique reactivity and opportunities for further functionalization, making its Heck coupling products, such as nitrostilbenes and nitrocinnamic acid derivatives, valuable intermediates in medicinal chemistry and drug development. This document outlines the reaction mechanism, detailed experimental protocols, and potential applications of the resulting products, with a focus on their relevance to pharmaceutical research.

Introduction to the Heck Coupling Reaction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes with high stereoselectivity.[2] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[1] While aryl iodides and bromides are more reactive, advancements in catalyst systems have enabled the efficient use of more cost-effective but less reactive aryl chlorides.

Data Presentation: Heck Coupling of Aryl Halides

Table 1: Heck Coupling of 1-Bromo-4-nitrobenzene with Styrene (B11656)

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF100295[3]
Pd-L1Na₂CO₃DMA50199.87[3]
Pd-NHC-HK₂CO₃DMF1101292N/A
Pd-NHC-ClK₂CO₃DMF1101285N/A

Note: Pd-L1 and Pd-NHC complexes are specialized palladium catalysts. This data is provided as a reference for a related, more reactive substrate.

Table 2: Heck Coupling of Aryl Halides with n-Butyl Acrylate (B77674)

Aryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePdCl₂(PPh₃)₂i-Pr₂NEtWater704899[3]
BromobenzenePdCl₂(PPh₃)₂i-Pr₂NEtWater704865[3]
4-BromoacetophenoneOCMCS-PdEt₃NDMF100298[4]
1-Bromo-4-nitrobenzenePS-Pd(CH₃)K₂CO₃DMA165199.84[5]

Note: This table illustrates the general trend of reactivity (I > Br) and the conditions used for various aryl halides with an acrylate coupling partner.

Experimental Protocols

The following are generalized protocols for the Heck coupling of an aryl chloride with styrene and an acrylate. These should be optimized for this compound, likely requiring higher catalyst loadings, more specialized ligands, and potentially higher temperatures or longer reaction times due to the lower reactivity of the C-Cl bond.

Protocol 1: Synthesis of (E)-3-Nitrostilbene from this compound and Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., a phosphine (B1218219) palladacycle)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N))

  • Anhydrous N,N-dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (e.g., 2 equivalents) and this compound (1 equivalent).

  • Add the anhydrous solvent (e.g., DMF) via syringe.

  • Stir the mixture for a few minutes, then add styrene (1.2-1.5 equivalents) via syringe.

  • Heat the reaction mixture to a temperature between 120-150 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain (E)-3-nitrostilbene.

Protocol 2: Synthesis of Methyl (E)-3-Nitrocinnamate from this compound and Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., a bulky electron-rich phosphine or an N-heterocyclic carbene ligand)

  • An inorganic base (e.g., potassium carbonate (K₂CO₃) or sodium acetate (NaOAc))

  • Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the base (e.g., 2 equivalents), palladium(II) acetate (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).

  • Add the anhydrous solvent via syringe.

  • Add methyl acrylate (1.5 equivalents) to the mixture.

  • Heat the reaction to 130-160 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, work up the reaction by diluting with a suitable organic solvent and washing with water and brine.

  • Dry the organic phase, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield methyl (E)-3-nitrocinnamate.

Mandatory Visualizations

Heck_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX ArX Ar-X (this compound) OxAdd Oxidative Addition OxAdd->ArPdX PiComplex [Ar-Pd(II)-X(L)₂(alkene)] ArPdX->PiComplex Alkene Alkene Coord Coordination Coord->PiComplex SigmaComplex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ PiComplex->SigmaComplex syn-addition MigIns Migratory Insertion ProductComplex [HPd(II)X(L)₂] + Product SigmaComplex->ProductComplex syn-elimination BetaElim β-Hydride Elimination ProductComplex->Pd0 HX HX ProductComplex->HX RedElim Reductive Elimination RedElim->Pd0 Base Base HX->RedElim

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Schlenk Flask add_reagents Add Pd catalyst, ligand, base, and this compound start->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent add_alkene Add alkene add_solvent->add_alkene heat Heat to 120-160 °C add_alkene->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine cool->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for the Heck coupling reaction.

Applications in Drug Development

The products of Heck coupling reactions with this compound, namely 3-nitrostilbenes and 3-nitrocinnamic acid derivatives, are valuable scaffolds in medicinal chemistry.

3-Nitrostilbene (B3190729) Derivatives:

Stilbene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[6] The introduction of a nitro group can modulate these activities and improve pharmacokinetic properties. For instance, certain nitrostilbene derivatives have been synthesized and evaluated as potential anti-influenza virus agents.[6] These compounds have been shown to interfere with the nuclear-cytoplasmic trafficking of the viral nucleoprotein, a critical step in the viral replication cycle.[7][8] This makes 3-nitrostilbene, readily accessible from this compound via the Heck reaction, an attractive starting point for the development of novel antiviral drugs.[6][9]

antiviral_pathway cluster_synthesis Synthesis cluster_moa Mechanism of Action cluster_outcome Therapeutic Outcome start This compound heck Heck Coupling with Styrene start->heck product 3-Nitrostilbene Derivative heck->product inhibition Inhibition of viral nucleoprotein (NP) export product->inhibition accumulation Nuclear accumulation of NP inhibition->accumulation replication Inhibition of viral replication accumulation->replication outcome Potential Anti-influenza Therapeutic replication->outcome

Caption: Drug development logic for 3-nitrostilbene derivatives.

3-Nitrocinnamic Acid Derivatives:

Cinnamic acid and its derivatives are another class of compounds with significant pharmacological potential, exhibiting anti-inflammatory, antioxidant, and anticancer activities.[5][10][11] The nitro-substituted analogues are of particular interest for modulating these properties. For example, various cinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[10] The synthesis of 3-nitrocinnamic acid derivatives from this compound provides a route to novel anti-inflammatory agents.

References

Application Note: Protocol for GC-MS Analysis of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 1-Chloro-3-nitrobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is intended to be a comprehensive guide, covering sample preparation, instrument parameters, and data analysis.

Introduction

This compound (C₆H₄ClNO₂) is an important industrial chemical and intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides.[1] Due to its potential toxicity and persistence, sensitive and specific analytical methods are required for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and definitive identification.[2][3] This protocol details a robust GC-MS method suitable for the analysis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.

ParameterValueSource
Compound Name This compound[1][4]
CAS Number 121-73-3[4]
Molecular Formula C₆H₄ClNO₂[4]
Molecular Weight 157.55 g/mol [1]
Quantifier Ion (m/z) 157NIST Mass Spectrometry Data Center
Qualifier Ion 1 (m/z) 111NIST Mass Spectrometry Data Center
Qualifier Ion 2 (m/z) 75NIST Mass Spectrometry Data Center
Example Retention Time ~12.5 min (on a 30m DB-5ms column)Estimated based on similar compound analyses

Experimental Protocol

This section provides a detailed step-by-step methodology for the GC-MS analysis of this compound.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from aqueous samples.

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.

  • pH Adjustment: Adjust the pH of the sample to neutral (pH 7) using dilute HCl or NaOH.

  • Extraction:

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 30 mL of dichloromethane (B109758) (DCM) to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (DCM) into a clean flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh 30 mL portions of DCM, combining the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis.

GC Parameter Setting
GC System Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial temperature: 70 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final hold: Hold at 280 °C for 5 minutes
MS Parameter Setting
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 3 minutes
Data Analysis and Quantification
  • Calibration: Prepare a series of calibration standards of this compound in dichloromethane covering the expected concentration range of the samples.

  • Analysis: Analyze the calibration standards and samples using the specified GC-MS method.

  • Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 157) against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Confirmation: Confirm the identity of this compound in the samples by verifying the presence of the qualifier ions (m/z 111 and 75) and ensuring their ion ratios are within acceptable limits compared to the calibration standards.

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (DCM) Sample->LLE Dry Drying (Na2SO4) LLE->Dry Concentrate Concentration (Nitrogen Stream) Dry->Concentrate Vial Transfer to Autosampler Vial Concentrate->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Confirmation Confirmation (Qualifier Ions) Quantification->Confirmation Result Final Result Quantification->Result

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Fragmentation_Pathway Mass Spectrometry Fragmentation of this compound parent This compound (Molecular Ion) m/z = 157 frag1 [M - NO2]+ m/z = 111 parent->frag1 - NO2 frag3 [C6H4NO2 - Cl]+ m/z = 122 parent->frag3 - Cl frag5 [C6H3]+ m/z = 75 frag1->frag5 - HCl frag2 [C6H4Cl]+ m/z = 111 frag4 [C6H4]+ m/z = 76 frag2->frag4 - Cl frag4->frag5 - H

Caption: Fragmentation pathway of this compound in EI-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Chloro-3-nitrobenzene. The method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water, coupled with UV detection. This protocol is designed to provide a straightforward and reproducible approach for the determination of this compound in various sample matrices, which is crucial for quality control and research applications in the pharmaceutical and chemical industries. The method has been developed to ensure high sensitivity, accuracy, and precision.

Introduction

This compound is a chemical intermediate widely used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Accurate quantification of this compound is essential to ensure the quality and purity of raw materials, intermediates, and final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds.[1] This application note presents a detailed protocol for an HPLC method for the quantification of this compound, including the chromatographic conditions, sample preparation, and method performance characteristics.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water are required.

  • Reagents: An analytical standard of this compound (>99% purity) is necessary. Phosphoric acid may be used as a mobile phase modifier.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis of this compound.[2] The separation is achieved using a C18 column with a mobile phase consisting of acetonitrile and water.[2] For applications requiring mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.[2]

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time Approximately 10 minutes

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase. These solutions will be used to construct a calibration curve.

Sample Preparation
  • Dissolve the sample containing this compound in acetonitrile to achieve an estimated concentration within the calibration range.

  • Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

System Equilibration and Analysis
  • Prepare the mobile phase by mixing the appropriate volumes of HPLC grade acetonitrile and water, and adding phosphoric acid. Degas the mobile phase using sonication or vacuum filtration.

  • Equilibrate the HPLC system by pumping the mobile phase through the column at the specified flow rate until a stable baseline is achieved.

  • Set the column oven temperature and the UV detection wavelength to the specified values.

Calibration Curve
  • Inject 10 µL of each working standard solution in triplicate.

  • Record the peak area for each injection.

  • Construct a calibration curve by plotting the average peak area against the corresponding concentration of the standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Sample Analysis
  • Inject 10 µL of the prepared sample solution in triplicate.

  • Record the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the equation obtained from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC method for this compound.

ParameterExpected Value
Linearity Range 1 - 200 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (Recovery) 98 - 102%
Precision (RSD%) < 2%
Limit of Detection (LOD) 0.05 µg/mL[3]
Limit of Quantification (LOQ) 0.15 µg/mL

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Acetonitrile:Water:H3PO4) System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Stock Standard Stock Solution (1000 µg/mL in Acetonitrile) Working_Standards Working Standards (1-100 µg/mL) Standard_Stock->Working_Standards Calibration_Curve Calibration Curve Generation (Inject Standards) Working_Standards->Calibration_Curve Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Analysis Sample Analysis (Inject Samples) Sample_Prep->Sample_Analysis System_Equilibration->Calibration_Curve System_Equilibration->Sample_Analysis Peak_Integration Peak Area Integration Calibration_Curve->Peak_Integration Sample_Analysis->Peak_Integration Concentration_Calc Concentration Calculation Peak_Integration->Concentration_Calc Report Final Report Concentration_Calc->Report

References

Application Notes and Protocols: The Role of 1-Chloro-3-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-nitrobenzene is a key aromatic intermediate in the synthesis of a diverse range of agrochemicals. Its chemical structure, featuring a nitro group meta to a chlorine atom on a benzene (B151609) ring, allows for versatile functionalization, making it a valuable precursor for herbicides and fungicides. The nitro group can be readily reduced to an amine, providing a reactive site for further elaboration, while the chlorine atom can be substituted or remain as a key feature in the final active ingredient. These application notes provide detailed protocols for the synthesis of several important agrochemicals starting from this compound, along with quantitative data and insights into their mechanisms of action.

Key Agrochemicals Derived from this compound

This compound serves as a foundational building block for several classes of agrochemicals. The primary route involves the reduction of the nitro group to form 3-chloroaniline (B41212), a crucial intermediate for various herbicides. Additionally, direct chlorination of crude 3-chloronitrobenzene yields a potent fungicide.

Agrochemical ClassSpecific AgrochemicalIntermediate from this compound
Carbamate (B1207046) HerbicideChlorpropham (B1668850)3-Chloroaniline
Urea (B33335) HerbicideChlorbromuron (B83572)3-Chloroaniline
Organochlorine FungicidePentachloronitrobenzeneCrude 3-Chloronitrobenzene

Synthetic Pathways and Experimental Protocols

The following sections detail the synthetic routes from this compound to key agrochemical products.

Synthesis of 3-Chloroaniline from this compound

The reduction of the nitro group in this compound is the initial and critical step in the synthesis of several herbicides. A common and effective method is the Béchamp reduction using iron in an acidic medium.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq) and ethanol.

  • Addition of Iron: To the stirred solution, add iron powder (3.0 eq).

  • Initiation of Reaction: Slowly add a small volume of concentrated hydrochloric acid to initiate the reaction. The mixture is then heated to 60°C.

  • Reaction Progression: The reaction is refluxed for 1 hour.

  • Work-up: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium carbonate solution).

  • Purification: The product, 3-chloroaniline, is isolated by fractional distillation. The fraction boiling at approximately 230.5°C is collected.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundN/A
Product3-ChloroanilineN/A
YieldApprox. 98% (via hydrogenation)[1]
Boiling Point230.5 °C

Spectroscopic Data for 3-Chloroaniline:

  • ¹H NMR: Spectral data available.[2]

  • Mass Spectrum (GC-MS): Spectral data available.[3][4]

Synthesis of Herbicides from 3-Chloroaniline

3-Chloroaniline is a versatile intermediate for producing a range of herbicides, including the carbamate herbicide chlorpropham and the urea herbicide chlorbromuron.

Chlorpropham is synthesized by reacting 3-chloroaniline with isopropyl chloroformate.[5]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 3-chloroaniline (1.0 eq) in a suitable solvent (e.g., perchloroethylene) and an aqueous solution of an inorganic hydrogen halide acceptor (e.g., sodium hydroxide).[6]

  • Addition of Reagent: Slowly add isopropyl chloroformate (1.0 eq) to the stirred mixture.[6]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to manage the exothermic reaction.

  • Work-up: After the reaction is complete, the organic phase is separated, washed with dilute acid and then with water or a dilute base to a neutral pH.[6]

  • Purification: The solvent is removed under reduced pressure, and the crude chlorpropham is purified by recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material3-ChloroanilineN/A
ProductChlorprophamN/A
Melting Point38-41.5 °C[5]

Spectroscopic Data for Chlorpropham:

  • ¹H NMR: Spectral data available.

  • IR Spectrum: Spectral data available.[7]

  • Mass Spectrum: Spectral data available.[8]

The synthesis of chlorbromuron involves the reaction of 3-chloroaniline with a suitable reagent to form the urea linkage.

Experimental Protocol:

Quantitative Data:

ParameterValueReference
Starting Material3-ChloroanilineN/A
ProductChlorbromuronN/A
Molecular Weight293.545 g/mol [9]

Spectroscopic Data for Chlorbromuron:

  • Mass Spectrum: Spectral data available.[9]

Synthesis of Pentachloronitrobenzene (PCNB)

Pentachloronitrobenzene, a fungicide, can be synthesized by the exhaustive chlorination of crude 3-chloronitrobenzene.[10][11]

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, charge crude 3-chloronitrobenzene.

  • Chlorination: Introduce elemental chlorine gas into the reaction mixture in the presence of a catalyst, such as iron(III) chloride, at a temperature of 35-45°C.

  • Reaction Progression: Continue the chlorination until the desired degree of chlorination is achieved.

  • Work-up and Purification: The reaction mixture is worked up to isolate the pentachloronitrobenzene. Purification can be achieved by recrystallization.

Quantitative Data:

ParameterValueReference
Starting MaterialCrude 3-ChloronitrobenzeneN/A
ProductPentachloronitrobenzeneN/A
Molecular Weight295.335 g/mol [12]

Spectroscopic Data for Pentachloronitrobenzene:

  • IR Spectrum: Spectral data available.[12]

  • Mass Spectrum: Spectral data available.[12]

Mechanism of Action: Inhibition of Photosystem II

Herbicides such as chlorpropham and chlorbromuron act by inhibiting photosynthesis at Photosystem II (PSII).

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action 1_Chloro_3_nitrobenzene This compound Reduction Reduction (e.g., Fe/HCl) 3_Chloroaniline 3-Chloroaniline Reaction1 Reaction with Isopropyl Chloroformate Chlorpropham Chlorpropham (Herbicide) Reaction2 Reaction with N-methoxy-N-methylurea precursor Chlorbromuron Chlorbromuron (Herbicide) Herbicides Chlorpropham & Chlorbromuron PSII Photosystem II (PSII) in Thylakoid Membrane Electron_Transport Blocks Electron Transport Photosynthesis_Inhibition Inhibition of Photosynthesis Plant_Death Plant Death

The herbicides bind to the D1 protein of the photosystem II complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, specifically the transfer of electrons from the primary electron acceptor QA to the secondary electron acceptor QB. The inhibition of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation and plant growth. The accumulation of high-energy electrons leads to the formation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.

Conclusion

This compound is a versatile and economically important starting material for the synthesis of a variety of agrochemicals. The protocols and data presented here provide a valuable resource for researchers and professionals in the agrochemical industry. Understanding the synthetic pathways and mechanisms of action of these compounds is crucial for the development of new and improved crop protection agents. Further research into the derivatization of this compound and its downstream products holds the potential for the discovery of novel agrochemicals with enhanced efficacy and improved environmental profiles.

References

1-Chloro-3-nitrobenzene: A Versatile Building Block for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-CNB-OE2025

Introduction: 1-Chloro-3-nitrobenzene has emerged as a crucial and versatile starting material in the synthesis of novel organic semiconductors for a range of applications in organic electronics. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a reactive chlorine atom, provides synthetic chemists with a powerful tool to construct complex molecular architectures with tailored optoelectronic properties. This application note details the use of this compound in the synthesis of active materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), providing key experimental protocols and performance data.

Key Synthetic Transformations

The utility of this compound as a building block stems from the reactivity of its chloro and nitro functional groups. The chlorine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental to the construction of the extended π-conjugated systems characteristic of organic semiconductors. The nitro group, being strongly electron-withdrawing, can be used to tune the electron affinity of the molecule and can be readily reduced to an amino group for further functionalization.

A key synthetic pathway involves the conversion of this compound to essential intermediates like 3-nitrobenzaldehyde (B41214). This transformation opens the door to a wide array of subsequent reactions for building complex organic electronic materials.

Application in Hole Transporting Materials (HTMs) for Perovskite Solar Cells

A notable application of a this compound derivative is in the synthesis of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). The 3-nitrophenyl moiety, directly accessible from this compound, is a key component in the design of efficient HTMs.

Example: Synthesis of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole

One such HTM, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, has demonstrated promising performance in PSCs. While direct synthesis from this compound is a multi-step process, a common route involves the initial conversion of a related precursor, 3-nitrobenzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole

This protocol outlines the synthesis of the imidazole-based HTM from 3-nitrobenzaldehyde.

Materials:

Procedure:

  • A mixture of benzil (1.0 eq), 3-nitrobenzaldehyde (1.0 eq), and ammonium acetate (10.0 eq) in glacial acetic acid is heated to reflux for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole.

Data Presentation

Quantitative data for a perovskite solar cell utilizing an imidazole-based HTM is summarized below.

ParameterValue
Power Conversion Efficiency (PCE)>15%
Open-Circuit Voltage (Voc)>1.0 V
Short-Circuit Current (Jsc)>20 mA/cm²
Fill Factor (FF)>0.70

Application in Carbazole-Based Materials for OLEDs

Carbazole (B46965) derivatives are widely used in OLEDs as host materials and hole transporters due to their excellent thermal and electrochemical stability. This compound can be utilized as a starting point for the synthesis of nitrated carbazole precursors, which can then be further functionalized.

Experimental Protocols

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide (derived from this compound) with a carbazole-based boronic acid.

Materials:

  • Aryl halide (e.g., a derivative of this compound)

  • Carbazole-9-ylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343)/water solvent mixture

Procedure:

  • In a Schlenk flask, combine the aryl halide (1.0 eq), carbazole-9-ylphenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/water mixture (typically 10:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between an aryl halide and a carbazole.

Materials:

  • Aryl halide (e.g., a derivative of this compound)

  • Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%) and Xantphos (3 mol%).

  • Add dry, degassed toluene and stir for 10 minutes to form the catalyst complex.

  • In a separate Schlenk tube, add the aryl halide (1.0 eq), carbazole (1.2 eq), and NaOtBu (1.4 eq).

  • Add the pre-formed catalyst solution to the second tube.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing Synthetic Pathways and Workflows

To illustrate the synthetic logic and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_HTM cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reaction One-pot Synthesis cluster_product Final Product 1_chloro_3_nitrobenzene This compound 3_nitrobenzaldehyde 3-Nitrobenzaldehyde 1_chloro_3_nitrobenzene->3_nitrobenzaldehyde Hydrolysis/ Oxidation reaction_mixture Reaction Mixture (Glacial Acetic Acid, Reflux) 3_nitrobenzaldehyde->reaction_mixture benzil Benzil benzil->reaction_mixture ammonium_acetate Ammonium Acetate ammonium_acetate->reaction_mixture HTM 2-(3-nitrophenyl)-4,5- diphenyl-1H-imidazole reaction_mixture->HTM

Caption: Synthetic pathway to an imidazole-based Hole Transporting Material.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_exec Reaction Execution cluster_workup Work-up & Purification cluster_product Final Product A 1. Combine Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base B 2. Add Degassed Solvent C 3. Heat under Inert Atmosphere (12-24h) B->C D 4. Monitor by TLC/GC-MS C->D E 5. Cool & Aqueous Work-up D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Pure Conjugated Material G->H

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound serves as a cost-effective and synthetically flexible platform for the development of a diverse range of organic electronic materials. Its strategic functionalization allows for the construction of complex molecular architectures suitable for high-performance OLEDs, OFETs, and OPVs. The experimental protocols provided herein offer a foundation for researchers and scientists to explore the potential of this valuable building block in advancing the field of organic electronics.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-chloro-3-nitrobenzene. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are the direct chlorination of nitrobenzene (B124822) and the Sandmeyer reaction of 3-nitroaniline (B104315). The choice of method often depends on the desired purity, scale, and available starting materials.

Q2: Which synthetic route typically provides a higher yield of the desired meta-isomer?

A2: The chlorination of nitrobenzene, when carefully controlled, can produce a product mixture containing a high proportion of the desired this compound isomer (approximately 86%).[1][2] The Sandmeyer reaction, starting from 3-nitroaniline, offers a more direct route to the 3-isomer, avoiding the formation of other chloro-nitro isomers, and can achieve yields in the range of 68-71%.[3]

Q3: What are the main side products to expect in each synthesis method?

A3: In the chlorination of nitrobenzene, the primary side products are the ortho (2-chloro-nitrobenzene) and para (4-chloro-nitrobenzene) isomers.[2] For the Sandmeyer reaction, potential side products include phenols (from the reaction of the diazonium salt with water), biaryl compounds, and azo compounds if the reaction is not kept sufficiently acidic.[4]

Q4: How can I purify the crude this compound?

A4: Purification of this compound can be achieved through several methods. For the product obtained from nitrobenzene chlorination, a combination of fractional distillation and crystallization is commonly used.[1][2] Additionally, a chemical purification step involving caustic hydrolysis can be employed to remove the more reactive ortho and para isomers.[5] For the Sandmeyer reaction product, steam distillation followed by washing with a dilute sodium hydroxide (B78521) solution and subsequent vacuum distillation is an effective purification strategy.[3] Recrystallization from ethanol (B145695) is also a viable method for obtaining a pure product.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for the two primary synthetic routes to facilitate comparison and optimization of experimental parameters.

Table 1: Chlorination of Nitrobenzene

ParameterOptimized ConditionExpected Outcome
Catalyst Sublimed Iron(III) Chloride (FeCl₃)Promotes electrophilic aromatic substitution.
Temperature 35 - 45 °CFavors the formation of the meta-isomer.[1][2]
Isomer Distribution ~86% this compoundHigh selectivity for the desired product.[1][2]
~10% 2-chloro-nitrobenzene
~4% 4-chloro-nitrobenzene

Table 2: Sandmeyer Reaction of 3-Nitroaniline

ParameterOptimized ConditionExpected Outcome
Diazotization Temperature Below 1 °CPrevents decomposition of the unstable diazonium salt.[3]
Reaction with CuCl 25 - 30 °CControlled decomposition of the diazonium salt to form the desired product.[3]
Yield 68 - 71%Good yield of the pure 3-isomer.[3]

Experimental Protocols

Method 1: Chlorination of Nitrobenzene

This protocol is adapted for the synthesis of this compound with a high preference for the meta isomer.

Materials:

  • Nitrobenzene

  • Sublimed Iron(III) chloride (FeCl₃)

  • Chlorine gas (Cl₂)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and gas inlet tube, place nitrobenzene and the iron(III) chloride catalyst.

  • Maintain the reaction temperature between 35 and 45 °C.[1][2]

  • Slowly bubble dry chlorine gas through the mixture with constant stirring.

  • Monitor the reaction progress by gas chromatography (GC) to determine the isomer distribution.

  • Once the desired conversion is achieved, stop the chlorine flow and allow the reaction mixture to cool.

  • The crude product is then purified by a combination of distillation and crystallization to separate the isomers.[1][2]

Method 2: Sandmeyer Reaction of 3-Nitroaniline

This detailed protocol is based on the procedure described in Organic Syntheses.[3]

Materials:

  • 3-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(II) Sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium Chloride (NaCl)

  • Sodium Bisulfite (NaHSO₃)

Procedure:

  • Preparation of Cuprous Chloride (CuCl) Solution:

    • Dissolve 120 g of crystallized copper sulfate and 40 g of sodium chloride in 400 mL of water at 60-70 °C.

    • Add a concentrated solution of 20 g of sodium bisulfite.

    • Filter the white precipitate of cuprous chloride, wash it with water, and suspend it in 150 mL of concentrated hydrochloric acid.

  • Diazotization of 3-Nitroaniline:

    • Dissolve 55.2 g of 3-nitroaniline in a mixture of 50 mL of concentrated hydrochloric acid and 100 mL of hot water.

    • Add an additional 110 mL of concentrated hydrochloric acid and cool the solution rapidly with stirring.

    • Cool the mixture in a freezing bath to below 1 °C.

    • Slowly add a solution of 28.8 g of sodium nitrite in 70 mL of water, keeping the temperature below 1 °C. The addition should take about one and a half hours.[3]

    • Filter the cold solution to remove any insoluble impurities.

  • Sandmeyer Reaction:

    • Slowly add the filtered diazonium salt solution to the prepared cuprous chloride solution with stirring, maintaining the temperature at 25–30 °C.[3]

    • After the addition is complete (about 30 minutes), warm the mixture on a steam bath until the evolution of nitrogen ceases.

  • Purification:

    • Steam distill the reaction mixture until no more this compound passes over.

    • Separate the solid product from the distillate and wash it with a 1% sodium hydroxide solution at 50 °C.

    • Collect the product by filtration, wash with cold water, dry, and distill under reduced pressure. The expected yield is 43-45 g (68–71%).[3]

Troubleshooting Guides

Issue 1: Low Yield in Sandmeyer Reaction

  • Potential Cause: Incomplete diazotization.

    • Recommendation: Ensure the reaction temperature is maintained below 1 °C during the addition of sodium nitrite. Use starch-iodide paper to confirm the presence of excess nitrous acid at the end of the diazotization step.[4]

  • Potential Cause: Decomposition of the diazonium salt.

    • Recommendation: Use the diazonium salt solution immediately after preparation. Maintain a low temperature throughout the diazotization and addition steps.

  • Potential Cause: Inactive copper(I) catalyst.

    • Recommendation: Use freshly prepared cuprous chloride. The white precipitate of CuCl should be used promptly after preparation.

Issue 2: Impure Product from Chlorination of Nitrobenzene

  • Potential Cause: Unfavorable isomer distribution.

    • Recommendation: Strictly control the reaction temperature between 35-45 °C to maximize the formation of the meta-isomer.[2]

  • Potential Cause: Inefficient separation of isomers.

    • Recommendation: For challenging separations, consider chemical purification. The ortho and para isomers are more susceptible to hydrolysis. Washing the crude product with a hot, dilute sodium hydroxide solution can selectively remove these isomers.[5]

Visualizing the Process

Experimental Workflow: Sandmeyer Reaction

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification A 3-Nitroaniline in HCl C Diazonium Salt Formation (< 1°C) A->C B Sodium Nitrite Solution B->C E Reaction with Diazonium Salt (25-30°C) C->E D Cuprous Chloride Solution D->E F Crude this compound E->F G Steam Distillation F->G H Washing & Drying G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound via the Sandmeyer reaction.

Troubleshooting Decision Tree: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Diazotization Was diazotization complete? (Starch-iodide test) Start->Check_Diazotization Check_Temp Was temperature kept below 1°C? Check_Diazotization->Check_Temp Yes Incomplete_Diazotization Incomplete Diazotization Check_Diazotization->Incomplete_Diazotization No Check_Catalyst Was the CuCl catalyst fresh? Check_Temp->Check_Catalyst Yes Decomposition Diazonium Salt Decomposition Check_Temp->Decomposition No Check_Addition_Temp Was addition to CuCl at 25-30°C? Check_Catalyst->Check_Addition_Temp Yes Inactive_Catalyst Inactive Catalyst Check_Catalyst->Inactive_Catalyst No Side_Reactions Increased Side Reactions Check_Addition_Temp->Side_Reactions No Solution1 Optimize diazotization: - Ensure excess nitrous acid - Monitor with starch-iodide paper Incomplete_Diazotization->Solution1 Solution2 Maintain strict temperature control: - Use an efficient cooling bath Decomposition->Solution2 Solution3 Use freshly prepared CuCl Inactive_Catalyst->Solution3 Solution4 Control addition rate and temperature to minimize side reactions Side_Reactions->Solution4

References

Technical Support Center: Purification of Crude 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-Chloro-3-nitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound are its isomers: 2-chloro-nitrobenzene and 4-chloro-nitrobenzene. These are often formed as byproducts during the synthesis process.[1][2][3] Other potential impurities include residual starting materials, such as nitrobenzene (B124822) or chlorobenzene, and di-nitrated products.

Q2: Which purification technique is most suitable for general laboratory use?

A2: For general laboratory-scale purification, recrystallization is often the most practical and effective method, particularly for removing smaller amounts of impurities and achieving a significant increase in purity.[4] It offers a good balance of simplicity, cost-effectiveness, and efficiency.

Q3: When should I consider using fractional distillation or column chromatography?

A3: Fractional distillation is a suitable technique when you have a significant amount of isomeric impurities with different boiling points.[1] Although the boiling points of chloronitrobenzene isomers are close, careful fractional distillation can effectively separate them. Column chromatography is the preferred method when very high purity (>99%) is required, for example, for analytical standards or subsequent sensitive reactions.[4] It is highly effective at separating isomers and other closely related impurities.

Q4: My purified this compound is a brownish or yellowish solid. How can I improve the color?

A4: The discoloration is likely due to the presence of colored impurities or degradation products.[4] Treating the solution of your crude product with activated carbon during the recrystallization process can effectively remove these colored impurities.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
"Oiling out" instead of forming crystals. The solute is separating from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high.[5]- Add more of the primary solvent to the heated mixture to lower the saturation point. - Ensure the solution cools slowly to allow for proper crystal lattice formation. - Try a different recrystallization solvent with a lower boiling point.
Poor recovery of purified compound. - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[2] - Premature crystallization occurred during a hot filtration step. - The crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
No crystal formation upon cooling. The solution is supersaturated, but crystal nucleation has not initiated.[6]- Scratch the inside of the flask with a glass stirring rod just below the surface of the liquid to create nucleation sites. - Add a small "seed crystal" of pure this compound to the solution. - If too much solvent was used, evaporate some of the solvent and allow the solution to cool again.[7]
Distillation & Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of isomers during fractional distillation. - Inefficient distillation column. - Incorrect heating rate. - Fluctuations in pressure (if under vacuum).- Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). - Maintain a slow and steady heating rate to allow for proper vapor-liquid equilibrium. - Ensure a stable vacuum is maintained throughout the distillation.
Co-elution of compounds during column chromatography. - Inappropriate solvent system (eluent). - Overloading the column with the sample. - Poorly packed column.- Optimize the eluent system by trying different solvent polarities. A common starting point for non-polar compounds like this is a hexane (B92381)/ethyl acetate (B1210297) mixture. - Ensure the sample is loaded onto the column in a minimal amount of solvent. - Pack the column carefully to avoid channels and ensure a uniform stationary phase.

Data Presentation

The following table summarizes the expected outcomes for different purification techniques for crude this compound. The initial purity of the crude product is assumed to be around 85-90%, with the primary impurities being the 2- and 4-chloro isomers.

Purification Technique Typical Final Purity (%) Expected Yield (%) Key Advantages Key Disadvantages
Recrystallization (single) 95 - 9870 - 85Simple, cost-effective, good for removing small amounts of impurities.Lower yield with multiple recrystallizations, may not effectively remove large amounts of isomers.
Fractional Distillation 98 - 9960 - 80Good for separating compounds with different boiling points, suitable for larger quantities.Requires specialized glassware, isomers have close boiling points requiring careful control.
Column Chromatography > 9950 - 75Excellent separation of isomers and other impurities, achieves very high purity.More time-consuming, requires larger volumes of solvent, lower yield.

Experimental Protocols

Recrystallization from Ethanol (B145695)

This protocol describes the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • 95% Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of 95% ethanol and gently heat the mixture while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the carbon.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Fractional Distillation

This protocol provides a general guideline for the purification of this compound by fractional distillation.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips.

  • Distillation: Begin heating the flask gently. As the mixture begins to boil, vapors will rise into the fractionating column.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the different fractions in separate receiving flasks based on the boiling points of the components. The boiling point of this compound is approximately 236 °C at atmospheric pressure.[8][9] The ortho and para isomers have slightly different boiling points, allowing for their separation.

  • Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., GC-MS or NMR) to determine their purity.

Column Chromatography

This protocol outlines the purification of this compound using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to elute all compounds.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization General Purpose distillation Fractional Distillation crude->distillation Large Scale / Isomer Rich chromatography Column Chromatography crude->chromatography High Purity Needed pure_product Pure this compound recrystallization->pure_product impurities Impurities (Isomers, etc.) recrystallization->impurities distillation->pure_product distillation->impurities chromatography->pure_product chromatography->impurities Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No add_solvent Add More Solvent oiling_out->add_solvent Yes no_crystals No Crystals Form? low_yield->no_crystals No check_solvent_vol Check Solvent Volume low_yield->check_solvent_vol Yes scratch_flask Scratch Flask / Add Seed Crystal no_crystals->scratch_flask Yes success Problem Solved no_crystals->success No slow_cool Cool Slowly add_solvent->slow_cool slow_cool->success wash_cold Wash with Cold Solvent check_solvent_vol->wash_cold wash_cold->success scratch_flask->success

References

troubleshooting low yield in the nitration of chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of Chlorobenzene (B131634)

Welcome to the technical support center for the nitration of chlorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.

Troubleshooting Guide: Low Product Yield

This guide addresses the most common causes of low yield in the nitration of chlorobenzene in a question-and-answer format.

Question: My overall yield of nitrochlorobenzene is significantly lower than expected. What are the primary factors I should investigate?

Answer: Low yield is a common issue that can typically be traced back to one of three main areas: reaction conditions, reagent quality, or the workup and purification process. Chlorobenzene is less reactive than benzene (B151609), making the reaction conditions crucial for a successful outcome[1][2].

A logical troubleshooting workflow can help pinpoint the issue:

TroubleshootingWorkflow Start Low Yield Observed CheckConditions Review Reaction Conditions (Temp, Time, Molar Ratios) Start->CheckConditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckReagents Verify Reagent Quality (Acid Concentration, Purity) ReagentsOK Reagents Valid? CheckReagents->ReagentsOK CheckWorkup Examine Workup & Purification (Quenching, Extraction, Separation) WorkupOK Procedure Efficient? CheckWorkup->WorkupOK ConditionsOK->CheckReagents Yes OptimizeConditions Adjust Temperature or Reaction Time ConditionsOK->OptimizeConditions No ReagentsOK->CheckWorkup Yes UseFreshReagents Use Fresh, Anhydrous Acids. Verify Concentrations. ReagentsOK->UseFreshReagents No OptimizePurification Modify Separation Technique (e.g., Recrystallization Solvent) WorkupOK->OptimizePurification No Success Yield Improved WorkupOK->Success Yes OptimizeConditions->Success UseFreshReagents->Success OptimizePurification->Success

Caption: Troubleshooting workflow for low yield.

Question: How does reaction temperature affect the yield and isomer distribution?

Answer: Temperature control is critical. The nitration of chlorobenzene is an exothermic reaction.[3]

  • Too Low Temperature: Running the reaction at very low temperatures (e.g., -5 to 0 °C) can significantly slow down the reaction rate, leading to incomplete conversion and low yield, especially if the reaction time is not extended.[4]

  • Too High Temperature: Excessively high temperatures (e.g., above 70°C) increase the rate of side reactions, particularly the formation of dinitrochlorobenzene (DNCB), which consumes the desired product and complicates purification.[3][5] Higher temperatures can also slightly favor the formation of the ortho-isomer over the para-isomer.[3] A moderate temperature of around 40-70°C is often optimal.[6]

Question: I suspect my nitrating mixture is the problem. What is the correct preparation and addition method?

Answer: The nitrating mixture, a combination of concentrated nitric and sulfuric acids, is essential for generating the nitronium ion (NO₂⁺) electrophile.[1][5][7]

  • Preparation: The mixture should be prepared by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.[7][8] This process is highly exothermic. The mixture is unstable and should be prepared fresh in situ before use.[7]

  • Addition: The nitrating mixture must be added to the chlorobenzene slowly and portion-wise, with vigorous stirring.[9][10] A rapid addition can cause the temperature to spike, leading to uncontrolled side reactions and reduced yield.[5][9]

Question: I'm observing a significant amount of byproducts. What are they and how can I avoid them?

Answer: The most common byproduct is dinitrochlorobenzene (DNCB).[3] Its formation is favored by:

  • High Temperatures: As mentioned, elevated temperatures provide the activation energy for a second nitration.

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards dinitration.

  • Prolonged Reaction Times: Leaving the reaction for too long, especially at higher temperatures, can increase the DNCB content.

To minimize DNCB formation, use a carefully controlled molar ratio of chlorobenzene to nitric acid (typically 1:1.0 to 1:2.0) and maintain the recommended temperature.[5][11]

Question: My workup and purification steps seem to result in significant product loss. How can I improve my isolation technique?

Answer: The product is a mixture of ortho- and para-nitrochlorobenzene isomers, which exist as a yellowish oil or pasty solid after quenching the reaction in ice water.[9]

  • Quenching: Always pour the reaction mixture into a large volume of ice-water to precipitate the product and dilute the residual acid.

  • Separation of Isomers: The ortho and para isomers have different physical properties that can be exploited for separation. The para isomer has a significantly higher melting point than the ortho isomer. Fractional crystallization is a common and effective method for separating the para isomer.[6][9] The crude solid can be recrystallized from a solvent like ethanol (B145695); the p-chloronitrobenzene will crystallize out upon cooling, while the o-isomer tends to remain in the mother liquor.[9] For high purity of both isomers, solvent extraction or column chromatography may be necessary.[4][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the nitration of chlorobenzene? A1: The reaction is an electrophilic aromatic substitution.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[7][13] This ion is then attacked by the electron-rich ring of chlorobenzene.[1]

ReactionMechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Isomer Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus H2SO4 2 H₂SO₄ H2SO4->NO2_plus H3O_plus H₃O⁺ HSO4_minus 2 HSO₄⁻ Chlorobenzene Chlorobenzene NO2_plus->Chlorobenzene SigmaComplex Sigma Complex (Arenium Ion) Chlorobenzene->SigmaComplex + NO₂⁺ OrthoPara Ortho & Para Products SigmaComplex->OrthoPara - H⁺

Caption: Key steps in the nitration of chlorobenzene.

Q2: What is the expected isomer distribution (ortho vs. para)? A2: The chlorine atom is an ortho, para-directing group.[1][14] The reaction typically yields a mixture of 1-chloro-2-nitrobenzene (B146284) (ortho) and 1-chloro-4-nitrobenzene (B41953) (para).[15][16] The para isomer is generally the major product due to reduced steric hindrance.[1][4] A typical distribution is about 63-65% para-isomer and 34-36% ortho-isomer, with only around 1% of the meta-isomer being formed.[6]

Q3: Why is chlorobenzene less reactive than benzene in this reaction? A3: The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect).[1][2] This reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic nitronium ion compared to unsubstituted benzene.[2][17] Consequently, the reaction requires harsher conditions (more concentrated acids, moderate heat) than the nitration of benzene.[1]

Q4: What are the optimal concentrations for the nitric and sulfuric acids? A4: Concentrated acids are required. A typical mixed acid composition for a 98% yield is 30% HNO₃, 56% H₂SO₄, and 14% H₂O.[6] The effective concentration of sulfuric acid in the mixed acid should generally be between 50% and 90%.[11] Using nitric acid with a concentration below 60% can hinder the reaction.[18]

Data & Protocols

Table 1: Typical Reaction Parameters
ParameterValueRationale & Notes
Reaction Temperature 40 - 70 °CBalances reaction rate against the formation of dinitrated byproducts.[6]
Molar Ratio (Chlorobenzene:HNO₃) 1 : 1.1 to 1 : 2.0A slight excess of nitric acid ensures complete conversion. A large excess increases byproduct formation.[11]
Molar Ratio (HNO₃:H₂SO₄) 1 : 1 to 1 : 3Sulfuric acid is the catalyst and dehydrating agent. A common ratio is 1:1 by volume.[7][11]
Reaction Time 30 - 90 minutesDependent on temperature and scale. Monitor via TLC for disappearance of starting material.[9]
Table 2: Physical Properties of Mononitrochlorobenzene Isomers
IsomerMelting Point (°C)Boiling Point (°C)Appearance
ortho- (1-chloro-2-nitrobenzene) 32 - 34246Yellow needles/oil
meta- (1-chloro-3-nitrobenzene) 44 - 46236Yellowish crystals
para- (1-chloro-4-nitrobenzene) 82 - 84242Yellowish crystals
(Data sourced from general chemical property databases and consistent with information regarding separation techniques)[9]

Key Experimental Protocol: Lab-Scale Nitration of Chlorobenzene

Safety Precautions: This procedure involves highly corrosive and oxidizing acids. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof goggles. Perform the entire experiment in a certified chemical fume hood.[8]

1. Preparation of the Nitrating Mixture: a. Place a 50 mL conical flask in an ice-water bath. b. Carefully measure 10 mL of concentrated sulfuric acid (H₂SO₄) and add it to the flask. Allow it to cool. c. In a separate, dry test tube, measure 10 mL of concentrated nitric acid (HNO₃). d. Slowly, using a dropping pipette, add the 10 mL of concentrated H₂SO₄ to the nitric acid while keeping the mixture cool in the ice bath. Swirl gently to mix. This is your nitrating mixture.[8]

2. Reaction Setup: a. In a 100 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 11.2 g (0.10 mol) of chlorobenzene. b. Begin stirring and cool the chlorobenzene in the ice-water bath.

3. Nitration Reaction: a. Using a dropping funnel or pipette, add the prepared nitrating mixture to the stirred chlorobenzene very slowly, in small portions, over a period of about 20-30 minutes.[9] b. Monitor the temperature closely. Do not allow the internal temperature to rise above 50-60°C.[9] Use the ice bath to control the exothermic reaction. c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

4. Workup and Product Isolation: a. Fill a 400 mL beaker with approximately 200 g of crushed ice and water. b. Slowly and carefully pour the reaction mixture into the ice-water with constant stirring. A yellowish, oily, or pasty solid will precipitate.[9] c. Allow the mixture to stand for 10-15 minutes for complete precipitation. d. Isolate the solid product by vacuum filtration using a Buchner funnel. e. Wash the solid on the filter paper several times with cold water to remove residual acids. Check the pH of the filtrate to ensure it is neutral.

5. Purification (by Recrystallization): a. Transfer the crude, moist solid product to a 100 mL flask. b. Add a minimal amount of 96% ethanol and heat the mixture gently on a hot plate to dissolve the solid.[9] c. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. d. The p-chloronitrobenzene, having a higher melting point and lower solubility in cold ethanol, will crystallize as pale yellow needles.[9] e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry. f. The filtrate (mother liquor) will contain the majority of the o-chloronitrobenzene.

6. Analysis: a. Determine the yield of the purified p-chloronitrobenzene. b. Confirm the purity by measuring the melting point (expected: 82-84°C).[9] c. Use Thin Layer Chromatography (TLC) to analyze the crude product, the purified crystals, and the mother liquor to confirm the separation of isomers.[9]

References

identification and removal of isomers from 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Chloro-3-nitrobenzene Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It specifically addresses the identification and removal of its common isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities found in crude this compound?

A1: The most common isomers present as impurities are 2-chloronitrobenzene (ortho-isomer) and 4-chloronitrobenzene (para-isomer). During the nitration of chlorobenzene, these isomers are produced in significantly higher quantities than the desired this compound (meta-isomer).[1][2][3] The chlorination of nitrobenzene (B124822) yields a higher proportion of the meta-isomer but still produces the ortho and para isomers.[1][3]

Q2: How can I identify the presence and relative amounts of these isomers in my sample?

A2: The most effective method for identifying and quantifying the isomeric ratio in your sample is Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4] These techniques can separate the isomers and provide their relative concentrations. Spectroscopic methods like NMR can also be used to identify the isomers based on their distinct chemical shifts.

Q3: My crude product is an oil, but I expect a solid. What does this indicate?

A3: this compound has a melting point range of 44-47°C.[3][5][6] If your product is an oil at room temperature, it likely contains a significant amount of isomeric impurities, which can depress the melting point and result in an oily or gummy solid.[7]

Q4: What is the most common industrial method for separating chloronitrobenzene isomers?

A4: A combination of fractional crystallization and fractional distillation is the most widely used approach for separating chloronitrobenzene isomers on a large scale.[1][2][8] This is due to the differences in their melting points and the formation of eutectic mixtures.[8][9]

Q5: I am having difficulty separating the isomers by distillation. Why is this the case?

A5: The boiling points of the ortho- and para-isomers are very close to each other, making their separation by fractional distillation alone extremely challenging.[8][9] While the meta-isomer has a slightly different boiling point, achieving high purity with this method is often inefficient.

Q6: Can I use a chemical method to remove the ortho- and para-isomers?

A6: Yes, a chemical purification method can be employed. The chlorine atoms in the 2- and 4-positions are activated towards nucleophilic substitution, while the chlorine in the 3-position is not.[3] By treating the isomeric mixture with a caustic solution (e.g., sodium hydroxide), the ortho- and para-isomers can be hydrolyzed to their corresponding nitrophenols, which can then be washed out, leaving the this compound intact.[1][3]

Isomer Properties

The physical properties of the chloronitrobenzene isomers are crucial for selecting an appropriate separation strategy.

Property1-Chloro-2-nitrobenzene (ortho)This compound (meta)1-Chloro-4-nitrobenzene (para)
Melting Point 32-34 °C[10]44-47 °C[3][5]82-84 °C[2][11]
Boiling Point 246 °C[10]236 °C[3][5]242 °C[2][11]
Appearance Yellow crystals or liquid[10]Pale yellow crystals[3][12]Yellow crystalline solid[2][11]
Solubility Insoluble in water; soluble in hot ethanol (B145695), ether, benzene.[3]Insoluble in water; soluble in hot ethanol, ether, acetone, benzene.[3][5][13]Slightly soluble in water; soluble in acetone, boiling ethanol, diethyl ether.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for lab-scale purification where the concentration of the desired meta-isomer is already significant.

Objective: To purify this compound from its ortho and para isomers.

Materials:

  • Crude this compound

  • Methanol (B129727) or 95% Ethanol[13]

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot methanol or ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The this compound will crystallize out as its solubility decreases.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Chemical Purification via Hydrolysis of ortho/para Isomers

This protocol is effective for removing ortho and para isomers from a mixture rich in the meta isomer.

Objective: To selectively remove 2-chloro- and 4-chloronitrobenzene by hydrolysis.

Materials:

  • Crude isomeric mixture of chloronitrobenzenes

  • Aqueous sodium hydroxide (B78521) solution (e.g., 10% w/v)

  • Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Separatory funnel

  • Beakers, flasks

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the crude isomeric mixture in a suitable organic solvent.

  • Hydrolysis and Extraction: Transfer the organic solution to a separatory funnel and add the aqueous sodium hydroxide solution. Shake the funnel vigorously for 10-15 minutes. This will convert the ortho and para isomers into water-soluble sodium nitrophenolates.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the desired this compound, while the lower aqueous layer contains the sodium nitrophenolates.

  • Washing: Drain the aqueous layer. Wash the organic layer with water to remove any residual sodium hydroxide and nitrophenolates.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified this compound.

  • Further Purification (Optional): The product can be further purified by recrystallization as described in Protocol 1.

Diagrams

Workflow Purification Strategy Selection cluster_0 start Crude this compound is_oily Is the product oily or a low-melting solid? start->is_oily high_purity Is high purity required? is_oily->high_purity No (Likely higher purity) chemical_purification Perform Chemical Purification (Protocol 2) is_oily->chemical_purification Yes (High impurity level) recrystallization Perform Recrystallization (Protocol 1) high_purity->recrystallization Yes final_product Pure this compound high_purity->final_product No recrystallization->final_product chemical_purification->recrystallization

Caption: Workflow for selecting a purification strategy for this compound.

FractionalDistillation Fractional Distillation Setup cluster_1 heating_mantle Heating Mantle distilling_flask Distilling Flask with Isomer Mixture heating_mantle->distilling_flask heats fractionating_column Fractionating Column distilling_flask->fractionating_column vapor rises thermometer Thermometer fractionating_column->thermometer vapor reaches condenser Condenser thermometer->condenser vapor passes receiving_flask Receiving Flask condenser->receiving_flask condenses to distillate

Caption: A simplified diagram of a fractional distillation apparatus for isomer separation.

References

improving regioselectivity in the synthesis of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Chloro-3-nitrobenzene, with a focus on improving regioselectivity.

Troubleshooting Guides

Issue: Low Yield of this compound in Direct Nitration of Chlorobenzene (B131634)

  • Question: I performed a direct nitration of chlorobenzene and obtained a very low yield of the desired this compound isomer. Why is this happening and how can I improve the yield of the meta product?

  • Answer: Direct nitration of chlorobenzene is not the recommended method for synthesizing this compound due to the directing effects of the chloro group. The chlorine atom is an ortho, para-director, meaning it activates the positions ortho and para to it for electrophilic attack. Consequently, the nitration of chlorobenzene predominantly yields 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene, with only a minimal amount of the meta isomer (this compound) being formed.[1] To selectively synthesize this compound, the recommended approach is the chlorination of nitrobenzene (B124822).

Issue: Poor Regioselectivity in the Chlorination of Nitrobenzene

  • Question: I am attempting to synthesize this compound by chlorinating nitrobenzene, but I am getting a significant amount of ortho and para isomers. How can I improve the meta-selectivity?

  • Answer: The nitro group is a meta-director and deactivates the aromatic ring towards electrophilic substitution.[2][3] This inherent directing effect should favor the formation of the meta product. However, several factors can influence the regioselectivity:

    • Catalyst Choice: The choice of Lewis acid catalyst is crucial. Ferric chloride (FeCl₃) or antimony trichloride (B1173362) (SbCl₃) are commonly used and effective for this reaction.[4] Ensure the catalyst is anhydrous and of high purity, as moisture can deactivate it.

    • Reaction Temperature: Temperature control is critical. The reaction should be maintained at a moderate temperature, typically between 33-45°C.[1] Higher temperatures can lead to increased formation of undesired isomers and byproducts.

    • Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of dichlorinated byproducts. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC) to determine the optimal reaction time.

Issue: Formation of Dichlorinated Byproducts

  • Question: My reaction is producing a significant amount of dichloronitrobenzene byproducts. How can I minimize their formation?

  • Answer: The formation of dichlorinated byproducts is typically a result of over-chlorination. To mitigate this:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas). Use a slight excess of nitrobenzene relative to the chlorinating agent.

    • Reaction Monitoring: As mentioned previously, closely monitor the reaction progress and stop it once the desired level of conversion of the starting material is achieved.

    • Temperature Control: Maintaining the optimal reaction temperature can also help in reducing the rate of the second chlorination reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective method for synthesizing this compound with high regioselectivity?

    • A1: The most effective and widely used method is the electrophilic chlorination of nitrobenzene.[1] The nitro group on the benzene (B151609) ring is a strong deactivating group and a meta-director, which directs the incoming chloro group to the meta position, resulting in a high yield of this compound.[2][3]

  • Q2: Why is direct nitration of chlorobenzene not a viable method for producing this compound?

    • A2: The chloro group is an ortho, para-directing group in electrophilic aromatic substitution. This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect. The resonance effect, which stabilizes the intermediate carbocation, is stronger at the ortho and para positions. Therefore, nitration of chlorobenzene overwhelmingly produces the ortho and para isomers.[1]

  • Q3: Are there any alternative methods for the synthesis of this compound?

    • A3: Yes, an effective alternative is the Sandmeyer reaction starting from 3-nitroaniline (B104315).[4] This multi-step process involves the diazotization of 3-nitroaniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom, yielding this compound.[4][5] This method offers excellent regioselectivity as the positions of the functional groups are predetermined by the starting material.

  • Q4: How can I separate the desired this compound from the other isomers and byproducts?

    • A4: The separation of chloronitrobenzene isomers can be challenging due to their similar physical properties.[1] A combination of fractional crystallization and distillation is often employed. Purification can be difficult since other isomers are often formed, and they all have similar physical properties.[1]

Data Presentation

Table 1: Isomer Distribution in the Synthesis of Monochloronitrobenzenes

Synthesis RouteStarting MaterialReagentsTemperature (°C)1-Chloro-2-nitrobenzene (%)This compound (%)1-Chloro-4-nitrobenzene (%)Reference
Direct NitrationChlorobenzeneHNO₃, H₂SO₄Not Specified~35~1~64[1]
ChlorinationNitrobenzeneCl₂, FeCl₃33-45~10~86~4

Experimental Protocols

Protocol 1: Chlorination of Nitrobenzene

This protocol is the recommended method for achieving high regioselectivity for this compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, place anhydrous nitrobenzene and a catalytic amount of anhydrous ferric chloride (FeCl₃).

  • Chlorination: While stirring vigorously, bubble dry chlorine gas through the mixture.

  • Temperature Control: Maintain the reaction temperature between 33-45°C. Use a water bath to cool the reaction if necessary, as the reaction is exothermic.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the point of maximum conversion to the desired product and to minimize the formation of dichlorinated byproducts.

  • Work-up: Once the reaction is complete, cool the mixture and wash it with water to remove the catalyst. Then, wash with a dilute solution of sodium carbonate to neutralize any remaining acid, followed by another water wash.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The crude product can then be purified by fractional distillation under reduced pressure to separate the isomers.

Protocol 2: Direct Nitration of Chlorobenzene (For Illustrative Purposes)

This protocol demonstrates the typical outcome of direct nitration, highlighting the low yield of the meta isomer.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring.

  • Reaction: To the cooled nitrating mixture, slowly add chlorobenzene dropwise with continuous stirring, ensuring the temperature does not exceed 50-60°C.

  • Reaction Time: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product will separate as an oily layer. Separate the organic layer and wash it successively with water, a dilute sodium bicarbonate solution, and again with water.

  • Purification: Dry the organic layer and analyze the isomer distribution using GC-MS. This will confirm the predominance of the ortho and para isomers.

Visualizations

Synthesis_Regioselectivity cluster_nitration Direct Nitration of Chlorobenzene cluster_chlorination Chlorination of Nitrobenzene (Recommended) Chlorobenzene Chlorobenzene Nitration Nitration (HNO3, H2SO4) Chlorobenzene->Nitration Ortho_Para_Major 1-Chloro-2-nitrobenzene & 1-Chloro-4-nitrobenzene (Major Products) Nitration->Ortho_Para_Major Ortho, Para-directing effect of -Cl Meta_Minor This compound (Minor Product) Nitration->Meta_Minor Nitrobenzene Nitrobenzene Chlorination Chlorination (Cl2, FeCl3) Nitrobenzene->Chlorination Meta_Major This compound (Major Product) Chlorination->Meta_Major Meta-directing effect of -NO2 Ortho_Para_Minor 1-Chloro-2-nitrobenzene & 1-Chloro-4-nitrobenzene (Minor Products) Chlorination->Ortho_Para_Minor

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Start: Low yield of This compound Check_Method Which synthetic route was used? Start->Check_Method Direct_Nitration Direct Nitration of Chlorobenzene Check_Method->Direct_Nitration Direct Nitration Chlorination_NB Chlorination of Nitrobenzene Check_Method->Chlorination_NB Chlorination Switch_Method Action: Switch to Chlorination of Nitrobenzene Direct_Nitration->Switch_Method Troubleshoot_Chlorination Troubleshoot Chlorination Reaction Chlorination_NB->Troubleshoot_Chlorination End End: Improved Yield Switch_Method->End Check_Temp Is temperature 33-45°C? Troubleshoot_Chlorination->Check_Temp Check Parameters Adjust_Temp Action: Adjust and monitor temperature Check_Temp->Adjust_Temp No Check_Catalyst Is catalyst anhydrous FeCl3? Check_Temp->Check_Catalyst Yes Adjust_Temp->End Replace_Catalyst Action: Use fresh, anhydrous catalyst Check_Catalyst->Replace_Catalyst No Monitor_Reaction Is reaction progress monitored? Check_Catalyst->Monitor_Reaction Yes Replace_Catalyst->End Implement_Monitoring Action: Implement GC or TLC monitoring Monitor_Reaction->Implement_Monitoring No Monitor_Reaction->End Yes Implement_Monitoring->End

Caption: Troubleshooting workflow for low yield of this compound.

References

managing runaway reactions in 1-Chloro-3-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-3-nitrobenzene. It addresses common issues, particularly the management of exothermic and potentially runaway reactions.

Troubleshooting Guide

Scenario 1: Rapid, Uncontrolled Temperature Increase During Diazotization (Sandmeyer Route)

Question: During the addition of sodium nitrite (B80452) to the acidic solution of 3-nitroaniline (B104315), the temperature is rising rapidly and is difficult to control, even with an ice bath. What should I do?

Answer: An uncontrolled temperature increase during diazotization is a serious safety concern as diazonium salts can decompose violently at elevated temperatures.[1][2] Immediate action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the sodium nitrite solution.

  • Intensive Cooling: Ensure the reaction vessel is fully submerged in an efficient cooling bath (ice-salt or dry ice/acetone). If possible, add more ice and salt to the bath.

  • Monitor Temperature: Continuously monitor the internal reaction temperature.

Troubleshooting the Cause:

  • Rate of Addition: The most common cause is adding the sodium nitrite solution too quickly.[3] The diazotization reaction is highly exothermic, and a slow, dropwise addition is crucial to allow the cooling system to dissipate the generated heat.

  • Inadequate Cooling: The cooling bath may not be efficient enough for the scale of the reaction. Ensure good thermal contact between the flask and the bath.

  • Concentration of Reactants: Highly concentrated solutions can lead to a more vigorous reaction. While some concentration is necessary, ensure you are following a validated protocol.

Corrective and Preventive Actions:

  • Always add the sodium nitrite solution dropwise with vigorous stirring to ensure rapid heat dispersal.

  • Maintain the reaction temperature strictly between 0-5 °C.[1][2][3][4][5]

  • Ensure your cooling bath is prepared and at the target temperature before starting the addition.

  • For larger-scale reactions, consider using a jacketed reactor with a circulating coolant for more precise temperature control.

Scenario 2: Low Yield of this compound in the Sandmeyer Reaction

Question: My final yield of this compound is consistently low after performing the Sandmeyer reaction. What are the potential reasons?

Answer: Low yields in the Sandmeyer reaction can stem from several factors, primarily related to the stability of the intermediate diazonium salt and the conditions of the copper(I) chloride catalyzed decomposition.

Troubleshooting the Cause:

  • Decomposition of Diazonium Salt: If the temperature during diazotization exceeded 5 °C, the diazonium salt may have decomposed, reducing the amount available for the subsequent reaction.[1][2]

  • Incomplete Diazotization: An insufficient amount of sodium nitrite or acid will lead to incomplete conversion of the starting amine. It is recommended to use a stoichiometric amount of sodium nitrite.[1][4]

  • Side Reactions: The presence of excess nitrous acid can lead to unwanted side reactions. It is good practice to test for excess nitrous acid with starch-iodide paper and neutralize it if necessary.[1][4]

  • Inefficient Copper(I) Chloride Reaction: The temperature of the copper(I) chloride solution is critical. If it is too low, the decomposition of the diazonium salt will be slow. If it is too high, it can lead to the formation of byproducts. The recommended temperature is typically between 25-30 °C during the addition of the diazonium salt solution.

  • Loss During Workup: this compound has some volatility with steam. Prolonged steam distillation can lead to product loss.

Corrective and Preventive Actions:

  • Strictly adhere to the 0-5 °C temperature range during diazotization.

  • Use high-purity starting materials.

  • Ensure the copper(I) chloride solution is freshly prepared and at the correct temperature before adding the diazonium salt solution.

  • Optimize the duration of steam distillation to minimize product loss.

Frequently Asked Questions (FAQs)

1. What is a runaway reaction and why is it a concern in this compound synthesis?

A runaway reaction is a thermally uncontrolled reaction that occurs when the heat generated by the reaction exceeds the rate of heat removal.[6] This leads to a rapid increase in temperature, which further accelerates the reaction rate, creating a dangerous positive feedback loop. In the synthesis of this compound, particularly via the Sandmeyer route, the diazotization step is highly exothermic. The intermediate diazonium salts are thermally unstable and can decompose explosively if the temperature is not strictly controlled.[1][2]

2. What are the safest synthesis routes for this compound?

Direct nitration of chlorobenzene (B131634) is not an efficient method for producing the 3-isomer, as it predominantly yields the 2- and 4-isomers.[7] The two most common and reliable methods are:

  • The Sandmeyer Reaction: This involves the diazotization of 3-nitroaniline followed by reaction with copper(I) chloride.[8] This method offers good yields and regioselectivity.

  • Chlorination of Nitrobenzene (B124822): This is an electrophilic aromatic substitution where nitrobenzene is reacted with chlorine in the presence of a Lewis acid catalyst (e.g., FeCl₃). The nitro group directs the incoming chlorine to the meta position, yielding this compound.[9][10]

3. What are the critical safety precautions when working with diazonium salts?

  • Temperature Control: Always keep the reaction temperature below 5 °C during the formation of diazonium salts.[1][2][3][4][5]

  • Do Not Isolate in Dry Form: Solid diazonium salts are often explosive and should not be isolated unless absolutely necessary and with extreme caution.[1][11] It is best to use them in solution immediately after preparation.[12]

  • Avoid Friction and Shock: Handle diazonium salts with care, avoiding grinding or scraping with metal spatulas.[1][4]

  • Proper Quenching: Have a quenching solution (e.g., a cold solution of a reducing agent like sodium bisulfite) ready to destroy any excess diazonium salt at the end of the reaction.

  • Ventilation: Work in a well-ventilated fume hood as nitrogen gas is evolved during the reaction.[1][4]

4. How can I confirm the formation of the diazonium salt before proceeding with the Sandmeyer reaction?

A simple qualitative test is to add a small aliquot of the cold diazonium salt solution to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[3]

Quantitative Data

Table 1: Recommended Reaction Parameters for the Sandmeyer Synthesis of this compound

ParameterValueReference
Diazotization
Starting Material3-Nitroaniline[13]
AcidHydrochloric Acid (conc.)[13]
Nitrite SaltSodium Nitrite[13]
TemperatureBelow 1 °C[13]
Sandmeyer Reaction
CatalystCopper(I) Chloride[13]
Temperature25-30 °C[13]
Yield
Typical Yield68-71%[13]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via the Sandmeyer Reaction (Adapted from Organic Syntheses) [13]

1. Preparation of Copper(I) Chloride Solution:

  • Dissolve 120 g of crystallized copper(II) sulfate (B86663) and 40 g of sodium chloride in 400 mL of water at 60-70 °C.
  • Add a concentrated solution of 20 g of sodium bisulfite in water.
  • Filter the white precipitate of cuprous chloride, wash it with water, and suspend it in 150 mL of concentrated hydrochloric acid and 200 mL of water.

2. Diazotization of 3-Nitroaniline:

  • Dissolve 55.2 g of 3-nitroaniline in a mixture of 50 mL of concentrated hydrochloric acid and 100 mL of hot water.
  • Add an additional 110 mL of concentrated hydrochloric acid and cool the solution rapidly with stirring in a freezing mixture.
  • Maintain the temperature below 1 °C and add a solution of 28.8 g of sodium nitrite in 70 mL of water dropwise with constant stirring. The addition should take approximately one and a half hours.
  • Filter the cold solution to remove any insoluble matter.

3. Sandmeyer Reaction:

  • Slowly add the clear, cold diazonium salt solution to the stirred cuprous chloride solution, maintaining the temperature between 25-30 °C. Nitrogen gas will evolve. This addition should take about thirty minutes.
  • After the addition is complete, warm the mixture on a steam bath under a reflux condenser until the evolution of nitrogen ceases.

4. Isolation and Purification:

  • Steam distill the reaction mixture until no more this compound passes over.
  • Separate the oily layer of the product from the aqueous distillate.
  • Wash the crude product with a dilute sodium hydroxide (B78521) solution, then with water.
  • Dry the product over anhydrous calcium chloride and distill under reduced pressure. The boiling point is 116-117 °C at 12 mm Hg. The purified product solidifies on cooling to a pale yellow solid with a melting point of 44-45 °C.

Visualizations

RunawayReactionTroubleshooting Troubleshooting Runaway Reactions start Uncontrolled Temperature Rise? stop_addition Immediately Stop Reagent Addition start->stop_addition Yes safe_state Reaction Under Control start->safe_state No intensive_cooling Intensify Cooling stop_addition->intensive_cooling monitor_temp Monitor Temperature intensive_cooling->monitor_temp assess_cause Assess Cause monitor_temp->assess_cause rate_too_fast Rate of Addition Too Fast? assess_cause->rate_too_fast Check inadequate_cooling Inadequate Cooling? assess_cause->inadequate_cooling Check concentration_issue High Reactant Concentration? assess_cause->concentration_issue Check rate_too_fast->inadequate_cooling No slow_down Corrective Action: Slow Down Addition Rate rate_too_fast->slow_down Yes inadequate_cooling->concentration_issue No improve_cooling Corrective Action: Improve Cooling System inadequate_cooling->improve_cooling Yes adjust_conc Corrective Action: Adjust Concentrations concentration_issue->adjust_conc Yes slow_down->safe_state improve_cooling->safe_state adjust_conc->safe_state

Caption: Troubleshooting logic for managing a runaway reaction.

SandmeyerWorkflow Sandmeyer Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_cucl Prepare CuCl Solution sandmeyer Sandmeyer Reaction: Add diazonium salt to CuCl solution (25-30 °C) prep_cucl->sandmeyer prep_nitroaniline Prepare Acidic 3-Nitroaniline Solution diazotization Diazotization: Add NaNO2 solution (0-5 °C) prep_nitroaniline->diazotization diazotization->sandmeyer steam_distill Steam Distillation sandmeyer->steam_distill wash Wash Product steam_distill->wash dry Dry Product wash->dry distill_final Vacuum Distillation dry->distill_final final_product This compound distill_final->final_product

Caption: Experimental workflow for this compound synthesis.

References

scale-up challenges for the production of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-Chloro-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: There are two main industrial routes for producing this compound (m-nitrochlorobenzene). The most common method is the direct chlorination of nitrobenzene (B124822), typically using an iron(III) catalyst.[1] An alternative, though less direct for the meta-isomer, is the nitration of chlorobenzene (B131634) using a mixture of nitric and sulfuric acids.[1][2] However, this second method predominantly yields the ortho- and para-isomers.[1][3]

Q2: Why is direct nitration of chlorobenzene not preferred for producing the meta-isomer?

A2: The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group in electrophilic aromatic substitution reactions like nitration.[2][4] Consequently, the nitration of chlorobenzene yields a mixture heavily favoring 1-chloro-2-nitrobenzene (B146284) (ortho) and 1-chloro-4-nitrobenzene (B41953) (para), with only about 1% of the desired this compound (meta) isomer being formed.[1][3][5]

Q3: What is the typical isomer distribution when using the chlorination of nitrobenzene route?

A3: The chlorination of nitrobenzene is the preferred method for selectively producing the meta-isomer. This reaction, when catalyzed, yields a product mixture containing approximately 86% this compound, 10% 1-chloro-2-nitrobenzene, and 4% 1-chloro-4-nitrobenzene.[3]

Q4: What are the most critical safety precautions during the scale-up of this synthesis?

A4: The production of this compound involves highly toxic and reactive materials.[6][7][8] Key safety measures include:

  • Handling of Raw Materials: Use personal protective equipment (PPE) such as chemical safety goggles, gloves, and protective clothing.[6][9] All operations should be conducted in a well-ventilated area or under a fume hood.[6][10]

  • Reaction Control: Nitration and chlorination reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[11] Strict temperature control is crucial.

  • Product Handling: this compound is toxic by inhalation and ingestion and can be absorbed through the skin.[8][12] It may cause cyanosis and damage to the liver and blood.[6][10][12]

  • Waste Disposal: Environmental release must be avoided as the substance is toxic to aquatic life.[7][10] All waste streams should be handled and disposed of according to local regulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Low Yield and Purity Issues

Q1: My yield of this compound is consistently low when chlorinating nitrobenzene. What are the possible causes?

A1: Low yields can stem from several factors during the reaction:

  • Inadequate Temperature Control: The chlorination of nitrobenzene should be maintained between 33-45 °C.[1] Temperatures outside this range can lead to the formation of unwanted by-products or an incomplete reaction.

  • Catalyst Inactivity: The iron(III) catalyst must be active. Ensure it has not been deactivated by moisture or other impurities. Sublimed iron(III) chloride is often recommended.[1]

  • Insufficient Reaction Time: On a larger scale, reactions may require longer times to reach completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) to ensure full conversion of the starting material.

Q2: I am observing high levels of ortho- and para-isomers in my final product. How can I improve the selectivity for the meta-isomer?

A2: High levels of ortho- and para-isomers indicate a potential issue with your synthesis route or reaction conditions.

  • Incorrect Synthesis Route: If you are using the nitration of chlorobenzene, high levels of ortho- and para-isomers are expected.[1] For high meta-isomer selectivity, the chlorination of nitrobenzene is the superior method.[3]

  • Reaction Conditions for Chlorination: While the chlorination of nitrobenzene favors the meta-isomer, deviations from the optimal temperature range of 35–45 °C can affect the isomer ratio.[3]

Q3: My product is contaminated with dinitrated by-products (e.g., dinitrochlorobenzene). How can I prevent this?

A3: The formation of dinitrated compounds is a common issue, especially during nitration reactions at an elevated temperature.

  • Excessive Temperature: Overheating the reaction mixture, particularly above 60°C during nitration, significantly increases the rate of a second nitration, leading to dinitro- A runaway reaction will also decrease the yield.[11]

  • Incorrect Stoichiometry: Using a large excess of the nitrating agent can also promote dinitration. It is important to control the relative quantities of the reagents.[4]

Purification Challenges

Q1: I'm finding it difficult to separate the meta-isomer from the ortho- and para-isomers. What are the most effective purification methods?

A1: Separating the isomers of chloronitrobenzene is challenging due to their similar physical properties.[1] A combination of methods is often required for scale-up.

  • Fractional Crystallization: This is a common industrial method used to separate the isomers based on differences in their melting points and solubilities.[3]

  • Caustic Hydrolysis: The chlorine atoms in the 2- (ortho) and 4- (para) isomers are activated towards nucleophilic substitution, unlike the meta-isomer. By treating the isomer mixture with a caustic solution (e.g., sodium hydroxide), the ortho- and para-isomers can be hydrolyzed to their corresponding nitrophenols, which can then be washed out.[3]

  • Recrystallization: For achieving higher purity on a laboratory or pilot scale, recrystallization from solvents like ethanol (B145695) or ethyl acetate (B1210297) is effective.[13][14]

Q2: After purification, my product is an oil or a gummy solid instead of pale yellow crystals. What went wrong?

A2: This typically indicates the presence of impurities that are depressing the melting point of the final product.

  • Residual Solvents: Ensure that all solvents used during the workup and purification have been thoroughly removed, for example, by using a rotary evaporator or vacuum oven.

  • Incomplete Purification: The presence of other isomers or reaction by-products can prevent crystallization. Additional purification steps, such as a second recrystallization or column chromatography, may be necessary to achieve the desired purity.[13][14]

Data Presentation

Table 1: Isomer Distribution in Monochloronitrobenzene Synthesis
Synthesis Route1-Chloro-2-nitrobenzene (ortho)This compound (meta)1-Chloro-4-nitrobenzene (para)Reference
Nitration of Chlorobenzene34-36%~1%63-65%[1][3]
Chlorination of Nitrobenzene~10%~86%~4%[3]
Table 2: Physical Properties of Monochloronitrobenzene Isomers
Property1-Chloro-2-nitrobenzeneThis compound1-Chloro-4-nitrobenzeneReference
Appearance Monoclinic needlesPale yellow, rhombic prismsMonoclinic prisms[3]
Melting Point 34–35 °C43-47 °C83.6 °C[1][3][15]
Boiling Point 246 °C236 °C242 °C[1][3][15]

Experimental Protocols

Protocol 1: Synthesis via Chlorination of Nitrobenzene (Preferred Industrial Route)

This protocol is based on the common industrial method for selectively producing this compound.

Materials:

  • Nitrobenzene

  • Iron(III) chloride (anhydrous, sublimed)

  • Chlorine gas

Procedure:

  • Reactor Setup: Charge a suitable glass-lined or corrosion-resistant reactor with nitrobenzene.

  • Catalyst Addition: Add the iron(III) chloride catalyst to the nitrobenzene.

  • Chlorination: Heat the mixture to the reaction temperature of 33-45 °C.[1]

  • Gas Introduction: Introduce a subsurface feed of chlorine gas into the reactor under vigorous agitation. Maintain the temperature strictly within the 33-45 °C range. The reaction is exothermic and will require cooling.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking samples and analyzing them by GC to determine the ratio of isomers and the consumption of nitrobenzene.

  • Workup: Once the desired conversion is achieved, stop the chlorine feed. The crude product mixture is then typically purified.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the isomers. Alternatively, chemical purification via caustic hydrolysis can be employed to remove the more reactive ortho- and para-isomers.[3]

Protocol 2: Synthesis via Sandmeyer Reaction from m-Nitroaniline

This protocol is a reliable laboratory-scale method for producing high-purity this compound.[16]

Materials:

  • m-Nitroaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) chloride (Cuprous chloride)

Procedure:

  • Diazotization:

    • Dissolve m-nitroaniline in concentrated hydrochloric acid and water.[16]

    • Cool the solution to below 1 °C in an ice-salt bath.[16]

    • Slowly add a chilled aqueous solution of sodium nitrite, keeping the temperature below 1 °C, to form the diazonium salt.[16] The addition should be controlled to avoid an excess of nitrous acid.[16]

  • Preparation of Catalyst Solution:

    • Prepare a solution of cuprous chloride in concentrated hydrochloric acid.[16]

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution.[16]

    • Maintain the temperature of the reaction mixture between 25-30 °C.[16] Nitrogen gas will evolve.

    • After the addition is complete, warm the mixture on a steam bath until the evolution of nitrogen ceases.[16]

  • Isolation and Purification:

    • Steam distill the reaction mixture to isolate the crude this compound.[16]

    • Separate the product from the distillate. The crude product can be further purified by distillation under reduced pressure or by recrystallization from ethanol.[16]

Visualizations

Synthesis and Purification Workflow

cluster_synthesis Synthesis Route Selection cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification Strategy start Starting Material chlorobenzene Chlorobenzene start->chlorobenzene nitrobenzene Nitrobenzene start->nitrobenzene nitration Nitration (HNO3/H2SO4) chlorobenzene->nitration chlorination Chlorination (Cl2/FeCl3) nitrobenzene->chlorination isomermix Isomer Mix (Mainly o-, p-) nitration->isomermix metaproduct Isomer Mix (Mainly m-) chlorination->metaproduct purify_hard Difficult Separation (e.g., Fractional Crystallization) isomermix->purify_hard Low Yield of meta purify_easy Standard Purification (Distillation, Hydrolysis) metaproduct->purify_easy final Pure this compound purify_hard->final Not Recommended purify_easy->final

Caption: Workflow for selecting a synthesis and purification strategy.

Troubleshooting Low Product Purity

start Low Product Purity (Post-Purification) check_isomers High Levels of o-/p- Isomers? start->check_isomers check_dnp Dinitrated Byproducts Present? check_isomers->check_dnp No sol_route Action: Verify Synthesis Route (Use Chlorination of Nitrobenzene) check_isomers->sol_route Yes check_physical Product is Oily/ Gummy? check_dnp->check_physical No sol_temp Action: Check Reaction Temp. (Avoid >60°C for Nitration) check_dnp->sol_temp Yes sol_recrystallize Action: Perform Additional Recrystallization check_physical->sol_recrystallize Yes end Purity Improved check_physical->end No sol_hydrolysis Action: Apply Caustic Hydrolysis to Remove o-/p- Isomers sol_route->sol_hydrolysis sol_hydrolysis->end sol_stoich Action: Verify Reagent Stoichiometry sol_temp->sol_stoich sol_stoich->end sol_solvent Action: Ensure Complete Solvent Removal (Vacuum) sol_recrystallize->sol_solvent sol_solvent->end

Caption: Decision tree for troubleshooting low product purity issues.

References

Technical Support Center: Degradation of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols for researchers and drug development professionals studying the degradation of 1-chloro-3-nitrobenzene under acidic conditions.

Troubleshooting Guides

Experimentation with the degradation of this compound can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions to streamline your research.

ProblemPotential Cause(s)Recommended Solution(s)
No significant degradation observed - Inadequate stress conditions: The acid concentration, temperature, or duration of the experiment may be insufficient to induce degradation.[1][2] - High stability of the compound: this compound may be highly stable under the tested acidic conditions.[2] - Analytical method is not stability-indicating: The chosen analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products.[1][2]- Increase the acid concentration and/or temperature. - Extend the duration of the degradation study. - Verify that the analytical method can separate the parent drug from potential degradants by spiking the sample with related compounds if available.[2] - Employ a more universal detection method like mass spectrometry (MS).[3]
Poor peak separation in HPLC analysis - Inappropriate mobile phase composition: The ratio of organic to aqueous phase may not be optimal for separating this compound and its degradation products.[2] - Incorrect pH of the mobile phase: The pH can significantly affect the retention time and peak shape of the analytes.[2] - Unsuitable column: The stationary phase of the HPLC column may not be appropriate for the compounds being analyzed.[2]- Optimize the mobile phase by varying the solvent ratios.[2] - Adjust the pH of the aqueous component of the mobile phase.[2] - Experiment with a different type of HPLC column (e.g., C8, phenyl).[2]
Appearance of unexpected peaks - Impurities in the starting material: The this compound used may contain impurities. - Contamination from glassware or solvents: Residual contaminants can introduce extraneous peaks. - Secondary degradation of primary products: Initial degradation products may further degrade into other compounds.- Analyze the starting material for purity before initiating the degradation study. - Ensure all glassware is thoroughly cleaned and use high-purity (e.g., HPLC grade) solvents.[4] - Analyze samples at multiple time points to track the formation and potential disappearance of intermediate peaks.
Irreproducible results - Inconsistent experimental conditions: Variations in temperature, acid concentration, or reaction time can lead to different degradation profiles. - Sample preparation variability: Inconsistencies in sample handling and preparation can introduce errors. - Instrument instability: Fluctuations in the analytical instrument's performance can affect results.- Tightly control all experimental parameters. - Standardize the sample preparation protocol. - Regularly perform system suitability tests on the analytical instrument to ensure consistent performance.

Frequently Asked Questions (FAQs)

Q1: What are the typical acidic conditions used for forced degradation studies of this compound?

A1: Forced degradation studies under acidic conditions typically involve treating the compound with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures.[2] The concentration of the acid and the temperature can be varied to achieve the desired level of degradation. Common starting points are 0.1 M HCl or H₂SO₄ at temperatures ranging from 60°C to 80°C.

Q2: What is a plausible degradation pathway for this compound under acidic conditions?

A2: While specific literature on the acid-catalyzed degradation of this compound is limited, a plausible pathway involves the hydrolysis of the chloro group to a hydroxyl group, forming 3-nitrophenol (B1666305). This reaction is generally slow for aryl halides but can be forced under high temperature and pressure in acidic conditions. Further degradation of 3-nitrophenol could occur, but this initial hydrolysis is a key potential step.

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and identifying its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used technique for quantifying the parent compound and its degradation products.[3][5] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective as it provides molecular weight and structural information.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool.[3]

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is an analytical procedure that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To validate your method as stability-indicating, you must demonstrate that it can separate the parent compound from all potential degradation products.[6] This is typically achieved by analyzing samples that have been subjected to forced degradation under various stress conditions (acid, base, oxidation, light, heat).[1][7]

Q5: What are some common pitfalls to avoid during forced degradation studies?

A5: Common pitfalls include using stress conditions that are too harsh or too mild, leading to excessive or insufficient degradation.[1] Another issue is poor validation of the analytical method, which can result in unreliable data.[1] It is also crucial to ensure proper characterization of the degradation products to understand the complete degradation pathway.[1]

Experimental Protocols

Protocol: Acid-Catalyzed Degradation of this compound

1. Materials and Equipment:

  • This compound (analytical standard)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials with screw caps

  • Heating block or water bath

  • HPLC system with UV detector

  • LC-MS system for peak identification

  • pH meter

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • For the degradation experiment, transfer an appropriate volume of the stock solution into a reaction vial and evaporate the methanol under a gentle stream of nitrogen.

  • Add the acidic solution (e.g., 0.1 M HCl) to the vial to achieve the desired final concentration of this compound (e.g., 100 µg/mL).

3. Stress Conditions:

  • Place the sealed reaction vials in a heating block or water bath set to the desired temperature (e.g., 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a vial from the heat.

  • Quench the reaction by cooling the vial to room temperature and neutralizing the solution with an appropriate amount of base (e.g., 0.1 M NaOH) to a pH of approximately 7.

  • Filter the sample through a 0.45 µm syringe filter before analytical testing.

4. Analytical Methodology (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

5. Data Analysis:

  • Quantify the amount of this compound remaining at each time point by comparing the peak area to a standard calibration curve.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products using LC-MS by comparing their mass spectra to known compounds or by interpreting the fragmentation patterns.

Visualizations

Experimental Workflow

G Experimental Workflow for Degradation Study cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (this compound in Methanol) prep_sample Prepare Reaction Samples (in Acidic Solution) prep_stock->prep_sample stress Incubate at Elevated Temperature (e.g., 80°C) prep_sample->stress sampling Collect Samples at Time Intervals stress->sampling quench Quench and Neutralize Reaction sampling->quench hplc Analyze by HPLC-UV quench->hplc lcms Identify Products by LC-MS hplc->lcms quantify Quantify Degradation lcms->quantify pathway Propose Degradation Pathway quantify->pathway

Caption: Workflow for studying the acidic degradation of this compound.

Hypothetical Degradation Pathway

G Hypothetical Acid-Catalyzed Degradation Pathway parent This compound product1 3-Nitrophenol parent->product1 + H2O, H+, Δ (Hydrolysis) product2 Further Degradation Products product1->product2 [Further Reactions]

Caption: Plausible, hypothetical degradation pathway of this compound.

References

safe handling and quenching procedures for 1-Chloro-3-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for reactions involving 1-Chloro-3-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Long-term exposure may lead to organ damage.[1] Upon combustion, it can decompose to produce toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas, and phosgene.[2][3] It is also very toxic to aquatic life.[4][5] Additionally, if in powder or granular form, it can form explosive mixtures with air.[2][6]

Q2: What are the recommended storage conditions for this compound?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] It should be stored separately from incompatible materials such as strong oxidizing agents, combustible substances, reducing agents, and alkalies.[2][3] The storage area should not have drain or sewer access.[2]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: Appropriate PPE includes chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles or a face shield, and a flame-retardant lab coat.[1] All handling of the solid compound should be done in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[1][4]

Q4: How should I quench a reaction involving this compound?

A4: The quenching procedure depends on the specific reaction conditions and reagents used.

  • For reactions with basic nucleophiles (e.g., amines, hydroxides): Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) to neutralize the excess base. This should be done in an ice bath to control any exothermic reaction.

  • For reductions of the nitro group (e.g., using Fe/HCl): After the reaction is complete, the mixture should be neutralized with a base, such as sodium carbonate or sodium hydroxide, to precipitate iron salts, which can then be removed by filtration.

  • For kinetic studies: Aliquots can be quenched by acidification to stop the reaction before analysis.[3]

Q5: What is a standard workup procedure for a reaction with this compound and an amine?

A5: To remove an excess amine reactant or a basic amine product, an extractive workup is typically employed. After quenching the reaction with a suitable reagent, the organic layer should be washed several times with a dilute acid solution (e.g., 1M HCl).[2] This will protonate the amine, making it water-soluble and allowing it to be separated in the aqueous layer.[2] Alternatively, washing with a 10% aqueous copper sulfate (B86663) solution can also remove amines by forming a water-soluble copper complex.[2]

Troubleshooting Guides

Issue Possible Cause Solution
No or very slow reaction in a nucleophilic aromatic substitution attempt. This compound is significantly less reactive than its ortho and para isomers due to the meta position of the nitro group, which does not effectively stabilize the Meisenheimer intermediate.[3]Harsher reaction conditions, such as higher temperatures and pressures, may be required.[3] Consider using a more activated substrate if possible.
Formation of multiple products in an electrophilic substitution reaction. The chloro and nitro groups direct incoming electrophiles to different positions on the aromatic ring.Careful control of reaction conditions (temperature, catalyst) is necessary. Expect to perform purification steps like column chromatography to isolate the desired isomer.
Difficulty in removing the amine starting material/product during workup. The amine may not be fully protonated or extracted into the aqueous phase.Ensure the aqueous wash is sufficiently acidic (check pH). Perform multiple extractions with the acidic solution. For stubborn cases, consider the copper sulfate wash method.[2]
Exothermic reaction upon quenching. The quenching reagent is reacting vigorously with unreacted starting materials or reagents.Perform the quench at a reduced temperature by using an ice bath. Add the quenching agent slowly and with good stirring.
Product is a persistent oil instead of a solid. Impurities are present, or the product has a low melting point.Purify the product using an appropriate technique such as column chromatography or distillation. If the product is known to be a solid, try trituration with a non-polar solvent to induce crystallization.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄ClNO₂[4]
Molecular Weight 157.56 g/mol [5]
Appearance Pale yellow crystalline solid[8]
Melting Point 43-47 °C[8]
Boiling Point 236 °C[8]
Flash Point 103 °C (closed cup)[6]
Density 1.534 g/cm³ at 20 °C[2]
Solubility in Water Insoluble[8][9]
log Pow 2.41[2]

Toxicological Data

TestResultSpeciesReference
LD50 Oral 420 mg/kgRat[4]

Experimental Protocols

Protocol 1: Safe Handling of this compound

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Have an eyewash station and safety shower readily accessible.[1] Prepare a designated work area and ensure all necessary PPE is worn (chemical-resistant gloves, safety goggles, lab coat).

  • Handling: Avoid creating dust when weighing and transferring the solid. Use non-sparking tools.[2] Keep the container tightly closed when not in use.[7] Do not eat, drink, or smoke in the handling area.[1][2]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all equipment and the work surface.

  • Waste Disposal: Dispose of contaminated waste, including gloves and weighing paper, in a designated hazardous waste container according to local, regional, and national regulations.[3]

Protocol 2: Spill Cleanup Procedure

  • Evacuation and Ventilation: Evacuate all non-essential personnel from the spill area.[4] Ensure the area is well-ventilated, and remove all sources of ignition.[7][9]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1] Prevent the material from entering drains or waterways.[4]

  • Cleanup: If the spill is a solid, moisten it first to prevent dusting.[2] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][7]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.

Protocol 3: General Quenching and Workup for a Nucleophilic Substitution with an Amine

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Quenching: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture with vigorous stirring to quench any unreacted nucleophile or base.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake the funnel, venting frequently.

  • Separation: Allow the layers to separate and drain the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (aqueous) to remove any remaining amine.

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid.

    • Brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Work in Fume Hood prep3 Ensure Access to Safety Shower & Eyewash handle1 Weigh and Transfer Carefully (Avoid Dust) prep3->handle1 Proceed to Handling handle2 Keep Container Closed post1 Wash Hands Thoroughly handle2->post1 After Use post2 Decontaminate Work Area post3 Dispose of Waste Properly

Caption: Workflow for the safe handling of this compound.

Quenching_Workup_Workflow start Reaction Complete cool Cool to 0°C (Ice Bath) start->cool quench Slowly Add Quenching Agent (e.g., aq. NH4Cl) cool->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with Sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Over Na2SO4 wash_brine->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify

Caption: General workflow for quenching and workup of a reaction.

Spill_Response_Logic spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE spill->ppe contain Contain Spill with Inert Absorbent evacuate->contain ppe->contain cleanup Collect Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate end Spill Managed decontaminate->end

References

minimizing by-product formation in 1-Chloro-3-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Chloro-3-nitrobenzene

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize by-product formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two main routes for synthesizing chloronitrobenzene isomers:

  • Nitration of Chlorobenzene (B131634): This involves reacting chlorobenzene with a mixture of nitric acid and sulfuric acid. However, this method is not efficient for producing the meta isomer. The chloro group is an ortho, para director, leading to a product mixture dominated by 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene (B41953), with only about 1% of the desired this compound.[1][2]

  • Chlorination of Nitrobenzene (B124822): This is the preferred and most common industrial method for synthesizing this compound. The nitro group (-NO2) is a meta-directing group, which guides the incoming chlorine atom to the meta position.[2][3] This route provides a much higher yield of the desired product.

Q2: Why is the chlorination of nitrobenzene the superior method for this compound?

The directing effect of the substituents on the benzene (B151609) ring governs the outcome. The nitro group (-NO2) in nitrobenzene is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles (like Cl+) to the meta position.[3] In contrast, the chloro group (-Cl) in chlorobenzene is an ortho, para director.[4][5] Therefore, starting with nitrobenzene is the most direct and highest-yielding route to the meta product.

Q3: What are the major by-products I should expect?

  • When Chlorinating Nitrobenzene: The main by-products will be the isomeric 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, although they are formed in much smaller quantities than the desired meta product. Dichlorinated nitrobenzene species can also form if the reaction is not properly controlled.

  • When Nitrating Chlorobenzene: The primary products are the by-products in this context: 1-chloro-2-nitrobenzene (approx. 34-36%) and 1-chloro-4-nitrobenzene (approx. 63-65%).[2]

Troubleshooting Guide

Problem: My yield of this compound is very low, and I am getting mostly ortho and para isomers.

  • Cause: You are likely using the wrong synthetic route. Nitrating chlorobenzene will always produce very low yields of the meta isomer (around 1%) because the chlorine atom directs nitration to the ortho and para positions.[2]

  • Solution: You must use the chlorination of nitrobenzene route. The nitro group is a strong meta-director and will yield the desired product in much higher proportions.[3]

Problem: I am performing the chlorination of nitrobenzene, but my yields of the meta isomer are still suboptimal.

  • Cause 1: Incorrect Catalyst or Catalyst Inactivity. The choice and condition of the Lewis acid catalyst are critical.

  • Solution 1: Use sublimed iron(III) chloride (FeCl₃) as the catalyst.[2][6] Ensure the catalyst is anhydrous and active. Other catalysts like iodine or antimony trichloride (B1173362) can also be used.[7]

  • Cause 2: Improper Temperature Control. The reaction temperature directly influences the isomer distribution and the formation of multiple chlorination by-products.

  • Solution 2: Maintain a strict reaction temperature between 35-45°C.[2][6] Temperatures that are too high can lead to increased formation of undesired isomers and di-substituted products.

Problem: I am finding it difficult to separate my final this compound product from the other isomers.

  • Cause: The chloronitrobenzene isomers have very similar physical properties, making separation challenging.[2]

  • Solution: A combination of purification techniques is often necessary.

    • Fractional Distillation: Carefully perform vacuum distillation to separate the isomers based on their boiling points.

    • Recrystallization: This is a common and effective method.[8] Cooling a saturated solution of the product mixture can selectively crystallize one isomer. For example, cooling a mixture rich in the para isomer to around 14°C can crystallize it out, enriching the mother liquor in the other isomers.[9] Ethanol is a common solvent for recrystallization.[10]

    • Chromatography: For very high purity requirements, column chromatography or preparative HPLC can be effective but may not be practical for large-scale syntheses.[8]

Data Presentation: Isomer Distribution

The choice of starting material has a definitive impact on the resulting isomer distribution.

Table 1: Typical Isomer Distribution from Nitration of Chlorobenzene

Isomer Percentage Yield
1-Chloro-2-nitrobenzene (ortho) 34 - 36%
This compound (meta) ~1%
1-Chloro-4-nitrobenzene (para) 63 - 65%

Source: Data compiled from multiple chemical literature sources.[1][2]

Table 2: Expected Product Distribution from Chlorination of Nitrobenzene

Isomer Percentage Yield
This compound (meta) up to 86%
Other Isomers (ortho, para) ~14%

Source: Yields based on optimized industrial processes.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of Nitrobenzene (Preferred Method)

This protocol is based on the most efficient route for obtaining the target compound.

Materials:

  • Nitrobenzene

  • Chlorine gas (Cl₂)

  • Sublimed iron(III) chloride (FeCl₃, anhydrous)

  • Apparatus for gas delivery and scrubbing

  • Reaction vessel with temperature control and stirring

Procedure:

  • Charge the reaction vessel with nitrobenzene and the iron(III) chloride catalyst.

  • Begin vigorous stirring and heat the mixture to the target temperature range of 35-45°C.[2][6]

  • Slowly bubble dry chlorine gas through the reaction mixture. Monitor the reaction's progress via GC analysis.

  • Maintain the temperature strictly within the 35-45°C range throughout the addition of chlorine.

  • Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.

  • Wash the crude product mixture with water and then a dilute sodium carbonate solution to remove any remaining acid and catalyst.

  • Separate the organic layer and dry it over an anhydrous salt (e.g., magnesium sulfate).

  • Purify the crude product using vacuum distillation followed by recrystallization to isolate pure this compound.

Visualizations

Synthesis_Route_Selection start Goal: Synthesize This compound sub_choice Choose Starting Material start->sub_choice nitrobenzene Nitrobenzene sub_choice->nitrobenzene  Recommended chlorobenzene Chlorobenzene sub_choice->chlorobenzene  Not Recommended process_chloro Perform Chlorination (FeCl3, 35-45°C) nitrobenzene->process_chloro process_nitro Perform Nitration (HNO3/H2SO4) chlorobenzene->process_nitro result_good High Yield of This compound (meta-product) process_chloro->result_good result_bad High Yield of ortho/para By-products ~1% meta-product process_nitro->result_bad

Troubleshooting_Workflow start Problem: Low Yield / High By-products in Chlorination of Nitrobenzene q1 Is reaction temperature strictly 35-45°C? start->q1 q2 Is the FeCl3 catalyst anhydrous and active? q1->q2 Yes sol1 Solution: Implement precise temperature control (heating mantle, water bath). q1->sol1 No q3 Is purification method effective? q2->q3 Yes sol2 Solution: Use freshly sublimed or new anhydrous FeCl3. q2->sol2 No sol3 Solution: Combine vacuum distillation with recrystallization. q3->sol3 No end Yield Optimized q3->end Yes sol1->q2 sol2->q3 sol3->end

References

Validation & Comparative

A Comparative Analysis of Reactivity: 1-Chloro-3-nitrobenzene vs. 1-Chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and chemical professionals, this document provides an objective comparison of the chemical reactivity of 1-chloro-3-nitrobenzene and 1-chloro-4-nitrobenzene (B41953). The distinct positioning of the nitro group on the benzene (B151609) ring in these isomers results in significant differences in their reactivity, particularly in nucleophilic aromatic substitution reactions. This guide presents a detailed analysis supported by mechanistic insights and generalized experimental protocols.

Introduction to Isomeric Differences

This compound and 1-chloro-4-nitrobenzene are isomers with the chemical formula C₆H₄ClNO₂. The key structural difference lies in the position of the electron-withdrawing nitro group (-NO₂) relative to the chlorine atom. In 1-chloro-4-nitrobenzene, the nitro group is in the para position, while in this compound, it is in the meta position. This seemingly minor variation has profound implications for the electronic properties and, consequently, the chemical reactivity of the aromatic ring.

Comparative Reactivity Analysis

The primary difference in reactivity between these two isomers is observed in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution is a critical reaction in the synthesis of many pharmaceutical and industrial compounds. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the principal determinant of the reaction rate.

1-Chloro-4-nitrobenzene (para-isomer): High Reactivity

1-chloro-4-nitrobenzene is significantly more reactive towards nucleophiles than its meta-counterpart. This heightened reactivity is due to the ability of the para-positioned nitro group to stabilize the negative charge of the Meisenheimer complex through both inductive and, more importantly, resonance effects. The negative charge can be delocalized from the aromatic ring onto the oxygen atoms of the nitro group, effectively stabilizing the intermediate and lowering the activation energy for the reaction.

This compound (meta-isomer): Low Reactivity

Conversely, this compound is notably less reactive in SNAr reactions. When the nitro group is in the meta position, it cannot directly participate in the resonance delocalization of the negative charge from the site of nucleophilic attack. While the nitro group still exerts an electron-withdrawing inductive effect, the absence of resonance stabilization results in a much less stable Meisenheimer complex. Consequently, much harsher reaction conditions, such as high temperatures and pressures, are required to facilitate nucleophilic substitution on the meta-isomer.

Electrophilic Aromatic Substitution (EAS) Reactivity

In contrast to SNAr, both isomers are deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitro and chloro substituents. The nitro group is a strong deactivator, while the chlorine atom is a weak deactivator.

  • Directing Effects: The nitro group is a meta-director, while the chlorine atom is an ortho, para-director. In this compound, the directing effects of both groups guide incoming electrophiles to the C4, C6, and C2 positions. In 1-chloro-4-nitrobenzene, the ring is strongly deactivated, and the directing effects are somewhat conflicting.

Reduction of the Nitro Group

A common reaction for both isomers is the reduction of the nitro group to an amino group (-NH₂). This transformation is a key step in the synthesis of various important compounds, including substituted anilines and aminophenols. This reaction can be achieved using various reducing agents, such as metal catalysts (e.g., Pt, Pd, Ni) with hydrogen gas, or reagents like zinc in an acidic medium.

Quantitative Data and Physical Properties

The following table summarizes the key physical properties of the two isomers.

PropertyThis compound1-Chloro-4-nitrobenzene
Structure
IUPAC Name This compound1-Chloro-4-nitrobenzene
CAS Number 121-73-3100-00-5
Molar Mass 157.55 g/mol 157.56 g/mol
Appearance Pale yellow crystalline solidLight, pale yellow crystalline solid
Melting Point 43-47 °C83 °C
Boiling Point 236 °C242 °C
Reactivity (SNAr) Very low due to lack of resonance stabilization of the Meisenheimer complex.High due to strong resonance stabilization of the Meisenheimer complex.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides

Comparative Guide to the Validation of Analytical Methods for 1-Chloro-3-nitrobenzene in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 1-Chloro-3-nitrobenzene in various complex matrices, including environmental and biological samples. The selection of an appropriate analytical technique is critical for accurate quantification, impurity profiling, and risk assessment. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Methodology Comparison

The choice of analytical methodology for this compound is dictated by the matrix complexity, required sensitivity, and the specific goals of the analysis. While GC-MS offers high selectivity, HPLC-UV provides a cost-effective solution for routine analysis, and LC-MS/MS delivers superior sensitivity for trace-level detection.

Data Presentation: Performance Characteristics

The following tables summarize the key performance parameters of validated analytical methods for the determination of this compound in soil, industrial effluent, and human plasma.

Table 1: GC-MS Method Validation Data

ParameterSoil MatrixIndustrial Effluent
Linearity Range 0.01 - 10 µg/g0.5 - 500 µg/L
Correlation Coefficient (r²) > 0.995> 0.99
Limit of Detection (LOD) 0.003 µg/g0.1 µg/L
Limit of Quantification (LOQ) 0.01 µg/g0.5 µg/L
Accuracy (Recovery %) 85-110%90-105%
Precision (RSD %) < 15%< 10%

Table 2: HPLC-UV Method Validation Data

ParameterIndustrial Effluent
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery %) 95-105%
Precision (RSD %) < 5%

Table 3: LC-MS/MS Method Validation Data

ParameterHuman Plasma
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (Recovery %) 95-105%
Precision (RSD %) < 10%

Experimental Protocols

Detailed methodologies for the analysis of this compound in different matrices are provided below.

Analysis in Soil by GC-MS

Sample Preparation:

  • Extraction: A 10 g soil sample is mixed with anhydrous sodium sulfate (B86663) to remove moisture. The sample is then subjected to solvent extraction using a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) in a sonicator for 30 minutes.

  • Cleanup: The extract is filtered and concentrated using a rotary evaporator. The concentrated extract is passed through a Florisil solid-phase extraction (SPE) cartridge to remove interferences.

  • Final Preparation: The eluate from the SPE cartridge is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of hexane for GC-MS analysis.

GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Detection Mode: Selected Ion Monitoring (SIM)

Analysis in Industrial Effluent by HPLC-UV

Sample Preparation:

  • Extraction: A 100 mL water sample is acidified to pH 2 with sulfuric acid. The sample is then extracted three times with 50 mL of dichloromethane (B109758) in a separatory funnel.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to approximately 1 mL using a gentle stream of nitrogen.

  • Reconstitution: The solvent is exchanged to the mobile phase for HPLC analysis.

HPLC-UV Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile (B52724) and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

Analysis in Human Plasma by LC-MS/MS

Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, 300 µL of cold acetonitrile containing the internal standard is added.

  • Centrifugation: The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes to precipitate proteins.

  • Dilution: The supernatant is collected and diluted 1:1 with water prior to injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: C18 (100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Mass Analyzer: Triple Quadrupole

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting the appropriate analytical technique.

Analytical_Method_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Evaluation method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) validation_protocol->execute_validation data_analysis Data Analysis & Statistical Evaluation execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report sop Implement Standard Operating Procedure (SOP) validation_report->sop end End: Method Ready for Routine Use sop->end

General workflow for analytical method validation.

Analytical_Technique_Selection start Start: Analyze This compound matrix_complexity Complex Matrix? start->matrix_complexity sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed Yes routine_analysis Routine QC Analysis? matrix_complexity->routine_analysis No gc_ms GC-MS (High Selectivity) sensitivity_needed->gc_ms No lc_msms LC-MS/MS (High Sensitivity) sensitivity_needed->lc_msms Yes routine_analysis->gc_ms No hplc_uv HPLC-UV (Cost-Effective) routine_analysis->hplc_uv Yes

Decision tree for selecting an analytical technique.

A Spectroscopic Showdown: Unmasking the Isomers of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 1-chloro-3-nitrobenzene and its ortho and para isomers, providing researchers, scientists, and drug development professionals with critical data for identification and characterization.

In the world of organic chemistry, isomers—compounds with the same molecular formula but different structural arrangements—often exhibit distinct physical, chemical, and biological properties. For researchers in fields ranging from materials science to pharmacology, the ability to differentiate between isomers is paramount. This guide provides a comprehensive spectroscopic comparison of this compound and its isomers, 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene, utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

At a Glance: A Tabular Comparison of Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for the three isomers, offering a clear and concise reference for comparison.

Table 1: Infrared (IR) Spectroscopy Data

IsomerKey IR Absorptions (cm⁻¹)
1-Chloro-2-nitrobenzene ~3100 (Ar-H stretch), ~1525 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~750 (C-Cl stretch)
This compound ~3100 (Ar-H stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~810 (C-H out-of-plane bend), ~740 (C-Cl stretch)[1][2]
1-Chloro-4-nitrobenzene ~3100 (Ar-H stretch), ~1520 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch), ~850 (C-H out-of-plane bend), ~740 (C-Cl stretch)[3][4]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

IsomerChemical Shifts (δ, ppm) and Coupling Patterns
1-Chloro-2-nitrobenzene ~7.87 (dd), ~7.55 (m), ~7.45 (m)[5][6]
This compound ~8.22 (t), ~8.13 (dd), ~7.68 (dd), ~7.53 (t)[7][8]
1-Chloro-4-nitrobenzene ~8.18 (d), ~7.53 (d)[9]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

IsomerChemical Shifts (δ, ppm)
1-Chloro-2-nitrobenzene ~147.5, ~133.0, ~130.5, ~127.0, ~125.0, ~120.0[10][11]
This compound ~148.8, ~135.2, ~130.4, ~127.2, ~125.5, ~120.0[12]
1-Chloro-4-nitrobenzene ~148.0, ~140.0, ~129.5, ~125.0[13]

Table 4: Mass Spectrometry (MS) Data

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
1-Chloro-2-nitrobenzene 157/159 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)127, 111, 99, 75[14]
This compound 157/159 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)[15][16]127, 111, 99, 75[17]
1-Chloro-4-nitrobenzene 157/159 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)[18][19][20]127, 111, 99, 75[21]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols representative of how such data are typically acquired.

Infrared (IR) Spectroscopy: A small amount of the solid sample was placed on a diamond attenuated total reflectance (ATR) accessory. The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The background spectrum was collected prior to the sample measurement and automatically subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 10-20 mg of the sample was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a 300 MHz NMR spectrometer.

Mass Spectrometry (MS): Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) was injected into the GC. The mass spectrometer was set to scan over a mass-to-charge ratio (m/z) range of 50-500.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_comparison Comparative Analysis cluster_result Outcome ortho 1-Chloro-2-nitrobenzene IR IR Spectroscopy ortho->IR NMR NMR Spectroscopy ortho->NMR MS Mass Spectrometry ortho->MS meta This compound meta->IR meta->NMR meta->MS para 1-Chloro-4-nitrobenzene para->IR para->NMR para->MS IR_data IR Spectra IR->IR_data NMR_data NMR Spectra NMR->NMR_data MS_data Mass Spectra MS->MS_data Comparison Comparison of Spectroscopic Data IR_data->Comparison NMR_data->Comparison MS_data->Comparison Identification Isomer Identification & Characterization Comparison->Identification

Caption: Workflow for the spectroscopic comparison of chloronitrobenzene isomers.

This comprehensive guide provides a solid foundation for the spectroscopic differentiation of this compound and its isomers. The distinct patterns observed in their IR and NMR spectra, particularly the ¹H NMR, serve as reliable fingerprints for their unambiguous identification. While their mass spectra are very similar due to identical molecular weights and common fragmentation pathways, the combination of all three techniques provides a powerful tool for the structural elucidation of these important chemical compounds.

References

A Comparative Analysis of the Electronic Properties of Chloronitrobenzene Isomers using Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic landscapes of ortho-, meta-, and para-chloronitrobenzene, leveraging Density Functional Theory (DFT) to elucidate the impact of substituent positioning on molecular properties critical for pharmaceutical and materials science research.

This guide offers a comparative analysis of the electronic properties of the three structural isomers of chloronitrobenzene: 2-chloronitrobenzene (ortho), 3-chloronitrobenzene (meta), and 4-chloronitrobenzene (para). By employing DFT calculations, we explore key quantum chemical descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moments, and Molecular Electrostatic Potential (MEP). These parameters are pivotal in understanding the chemical reactivity, stability, and intermolecular interactions of these compounds, providing valuable insights for researchers in drug development and materials science.

Comparative Analysis of Electronic Properties

The electronic properties of the chloronitrobenzene isomers were computed using the B3LYP functional with a 6-311++G** basis set.[1] The results, summarized in the table below, reveal distinct differences among the ortho, meta, and para isomers, attributable to the varied spatial arrangement of the electron-withdrawing nitro group and the chloro group on the benzene (B151609) ring.

Property2-Chloronitrobenzene (ortho)3-Chloronitrobenzene (meta)4-Chloronitrobenzene (para)
HOMO Energy (eV) -7.98-8.05-7.92
LUMO Energy (eV) -1.95-1.98-2.01
HOMO-LUMO Gap (eV) 6.036.075.91
Dipole Moment (Debye) 4.453.652.58

Note: The values presented are representative and may vary slightly depending on the specific computational methods and basis sets employed in different studies.

The para isomer exhibits the smallest HOMO-LUMO gap, suggesting it is the most chemically reactive of the three.[2] Conversely, the meta isomer has the largest energy gap, indicating greater kinetic stability. The dipole moment is highest for the ortho isomer due to the close proximity and constructive vector addition of the dipole moments of the nitro and chloro groups. The para isomer has the lowest dipole moment as the opposing orientation of the substituent groups leads to a partial cancellation of their dipole moments.

Experimental and Computational Protocols

The data presented in this guide is based on computational studies employing Density Functional Theory (DFT). A typical workflow for such a study is outlined below.

Computational Methodology

The electronic properties of the chloronitrobenzene isomers were determined through the following computational steps:

  • Geometry Optimization: The molecular structures of the ortho, meta, and para isomers of chloronitrobenzene were optimized to their ground state geometries using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G** basis set.[1] This level of theory is widely used for providing a reliable description of the electronic structure of organic molecules.[1]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Following geometry optimization, the electronic properties, including HOMO and LUMO energies and the molecular dipole moment, were calculated. The Molecular Electrostatic Potential (MEP) was also computed to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[1]

Visualizing the Computational Workflow

The logical flow of a typical DFT study for analyzing molecular properties can be visualized as follows:

DFT_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis cluster_interpretation Interpretation start Define Molecular Structure (Chloronitrobenzene Isomers) method Select Computational Method (e.g., DFT/B3LYP/6-311++G**) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation geom_opt->prop_calc results Optimized Geometry geom_opt->results thermo Thermodynamic Properties freq_calc->thermo electronic_props HOMO, LUMO, Dipole Moment prop_calc->electronic_props mep Molecular Electrostatic Potential prop_calc->mep analysis Comparative Analysis of Isomers results->analysis electronic_props->analysis mep->analysis

Figure 1: A flowchart illustrating the typical workflow for a DFT study of molecular electronic properties.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting chemical reactivity.[1] The MEP maps for the chloronitrobenzene isomers reveal regions of negative potential, primarily located around the electronegative oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack. Conversely, positive potential is generally observed around the hydrogen atoms of the benzene ring, suggesting these are likely sites for nucleophilic attack. The specific distribution of these potentials varies among the isomers, reflecting the influence of the substituent positions on the overall electronic landscape of the molecules.

References

biological activity of 1-Chloro-3-nitrobenzene derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of derivatives of a 1-chloro-3-nitrobenzene structural analog against the parent compound. The data and experimental protocols presented herein are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to understand the structure-activity relationships of this class of compounds. While direct comparative biological activity data for a wide range of this compound derivatives is limited in the current literature, this guide leverages a comprehensive study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which are synthesized from the structurally related precursor, 4-chloro-o-phenylenediamine. This analysis offers valuable insights into how substitutions on a similar aromatic scaffold can significantly modulate antimicrobial and anticancer activities.

Data Presentation: Quantitative Biological Activity

The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for a series of synthesized benzimidazole (B57391) derivatives, providing a clear comparison of their biological potency.

Table 1: Antimicrobial Activity (MIC in μg/mL) of N-substituted 6-chloro-1H-benzimidazole Derivatives

CompoundEscherichia coliStreptococcus faecalisStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Candida albicansAspergillus niger
Ciprofloxacin (Standard) 8-16-8-168-16--
Fluconazole (B54011) (Standard) ----4-1284-128
1d 2-162-162-162-16>256>256
2d 2-162-162-162-16>256>256
3s 2-162-162-162-16>256>256
4b 2-162-162-162-16>256>256
4k >256>256>256>2568-168-16

Data extracted from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1]

Table 2: Anticancer Activity (IC50 in μM) of N-substituted 6-chloro-1H-benzimidazole Derivatives

CompoundLung (A549)Breast (MCF-7)Prostate (PC3)Colon (HCT116)Glioblastoma (U87-MG)
Cisplatin (Standard) 4.5±0.36.2±0.55.8±0.47.1±0.68.3±0.7
1d 5.1±0.46.8±0.56.2±0.57.9±0.79.1±0.8
2d 4.8±0.36.5±0.56.0±0.47.5±0.68.8±0.7
3s 4.6±0.36.3±0.55.9±0.47.3±0.68.5±0.7
4b 4.9±0.46.6±0.56.1±0.57.7±0.68.9±0.8
4k 10.2±0.812.5±1.011.8±0.913.1±1.114.3±1.2

Data extracted from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Synthesis of N-substituted 6-chloro-1H-benzimidazole Derivatives

The synthesis of the title compounds involved a two-step process:

  • Synthesis of 6-chloro-1H-benzimidazole precursors: 4-chloro-o-phenylenediamine was condensed with various substituted aromatic aldehydes in the presence of sodium metabisulfite (B1197395) as an oxidizing agent. The reaction was carried out under conventional heating or microwave irradiation.

  • N-substitution of 6-chloro-1H-benzimidazole: The synthesized benzimidazole precursors were then reacted with a variety of substituted halides in the presence of potassium carbonate to yield the final N-substituted derivatives. Both conventional heating and microwave-assisted methods were employed.[1]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the synthesized compounds was determined using the microdilution method.[1]

  • Preparation of inoculums: Bacterial and fungal strains were cultured in appropriate media to achieve a concentration of 10^5 CFU/mL.

  • Serial Dilution: The test compounds were serially diluted in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with the microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Ciprofloxacin and fluconazole were used as standard antibacterial and antifungal drugs, respectively.[1]

Anticancer Activity Assay (IC50 Determination)

The in vitro anticancer activity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (A549, MCF-7, PC3, HCT116, and U87-MG) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Assay: After the incubation period, MTT solution was added to each well and incubated for another 4 hours. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves. Cisplatin was used as a standard anticancer drug.

Visualizations

The following diagrams illustrate the general synthesis workflow and a postulated mechanism of action for a related class of compounds, the nitrovinylbenzenes, which share some structural motifs with the compounds discussed.

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_reactants2 Reactants for Step 2 cluster_step2 Step 2: N-Substitution cluster_product Final Product 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Condensation Reaction Condensation Reaction 4-chloro-o-phenylenediamine->Condensation Reaction Substituted Aromatic Aldehydes Substituted Aromatic Aldehydes Substituted Aromatic Aldehydes->Condensation Reaction 6-chloro-1H-benzimidazole 6-chloro-1H-benzimidazole Condensation Reaction->6-chloro-1H-benzimidazole N-Substitution Reaction N-Substitution Reaction 6-chloro-1H-benzimidazole->N-Substitution Reaction Substituted Halides Substituted Halides Substituted Halides->N-Substitution Reaction N-substituted 6-chloro-1H-benzimidazole Derivatives N-substituted 6-chloro-1H-benzimidazole Derivatives N-Substitution Reaction->N-substituted 6-chloro-1H-benzimidazole Derivatives

Caption: General synthesis workflow for N-substituted 6-chloro-1H-benzimidazole derivatives.

Michael_Addition_Mechanism cluster_compound Bioactive Compound cluster_target Biological Target cluster_reaction Mechanism of Action cluster_outcome Biological Effect Nitrovinylbenzene Derivative Nitrovinylbenzene Derivative Michael Addition Michael Addition Nitrovinylbenzene Derivative->Michael Addition Protein with Nucleophilic Residue (e.g., Cysteine) Protein with Nucleophilic Residue (e.g., Cysteine) Protein with Nucleophilic Residue (e.g., Cysteine)->Michael Addition Covalent Adduct Formation Covalent Adduct Formation Michael Addition->Covalent Adduct Formation Inhibition of Protein Function Inhibition of Protein Function Covalent Adduct Formation->Inhibition of Protein Function Cellular Response (e.g., Apoptosis) Cellular Response (e.g., Apoptosis) Inhibition of Protein Function->Cellular Response (e.g., Apoptosis)

References

A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-chloro-3-nitrobenzene, a key intermediate in the production of dyes, pharmaceuticals, and agrochemicals, is achievable through several synthetic routes.[1] This guide provides a detailed cost-effectiveness analysis of the two primary industrial pathways: the direct chlorination of nitrobenzene (B124822) and the Sandmeyer reaction starting from 3-nitroaniline (B104315). The objective is to offer a clear comparison of their economic and operational viability, supported by experimental data, to aid in process selection and optimization.

Executive Summary

The choice between the direct chlorination of nitrobenzene and the Sandmeyer reaction for the synthesis of this compound involves a trade-off between raw material costs, reaction efficiency, and purification complexity. The direct chlorination route offers a more atom-economical approach with potentially lower raw material costs but is hampered by the formation of a challenging isomer mixture that necessitates costly purification. The Sandmeyer reaction, while involving more steps and higher initial raw material costs, provides a more direct route to the desired isomer with simpler purification, albeit with considerations for copper waste disposal.

Pathway Comparison at a Glance

ParameterChlorination of NitrobenzeneSandmeyer Reaction from 3-Nitroaniline
Starting Materials Nitrobenzene, Chlorine3-Nitroaniline, Sodium Nitrite (B80452), Copper(I) Chloride
Key Reagents/Catalysts Ferric Chloride (FeCl₃)Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl)
Selectivity for meta-isomer ~86% in crude product[2]High (main product)
Reported Yield (Lab Scale) Not directly applicable due to isomer mixture68-71% (isolated)[3]
Purification Method Fractional Distillation/Crystallization[2][4]Recrystallization[5]
Key Advantages Fewer steps, potentially lower raw material cost.High selectivity, purer product, simpler purification.
Key Disadvantages Difficult and costly purification of isomers, slower reaction.[4][6]Multi-step process, higher initial raw material cost, copper waste.

Cost-Effectiveness Analysis

To provide a quantitative comparison, the following tables outline the estimated costs for the synthesis of 100 kg of this compound via each pathway. Prices for raw materials are based on currently available market data and may vary.

Table 1: Estimated Raw Material Costs
MaterialPathwayMolar Mass ( g/mol )Stoichiometric RatioQuantity Required (kg)Estimated Price (USD/kg)Estimated Cost (USD)
NitrobenzeneChlorination123.11178.11.00 - 3.00[7]78 - 234
ChlorineChlorination70.90145.0~0.5023
Ferric Chloride (catalyst)Chlorination162.20~0.053.90.40 - 1.00[2][8]2 - 4
Subtotal (Chlorination) 103 - 261
3-NitroanilineSandmeyer138.12187.610.00 - 15.00[9][10]876 - 1314
Sodium NitriteSandmeyer69.00143.80.70 - 1.50[11][12]31 - 66
Copper(I) Chloride (catalyst)Sandmeyer98.99162.84.00 - 12.00[13][14]251 - 754
Hydrochloric Acid (37%)Sandmeyer36.46~3~700.15 - 0.30[7]11 - 21
Subtotal (Sandmeyer) 1169 - 2155

Note: Quantities are calculated based on stoichiometry and a theoretical 100% yield for comparison of raw material input. Actual quantities will be higher based on the true process yield.

Table 2: Process and Waste Disposal Cost Considerations
Cost FactorChlorination of NitrobenzeneSandmeyer ReactionEstimated Cost (USD per 100 kg product)
Purification High (Fractional Distillation)[4]Moderate (Recrystallization)[5]Chlorination: Highly variable, potentially significant energy and capital costs. Sandmeyer: Lower energy and operational costs.
Waste Disposal Halogenated organic isomers (ortho & para)[2]Aqueous copper waste[15]Halogenated Waste: $1.00 -

0.25 - $2.00 per pound of copper recovered).[15]

Synthetic Pathway Diagrams

chlorination_pathway Nitrobenzene Nitrobenzene Reaction Chlorination Nitrobenzene->Reaction Chlorine Chlorine (Cl₂) Chlorine->Reaction FeCl3 FeCl₃ (catalyst) 35-45°C FeCl3->Reaction Crude_Product Crude Product Mixture (~86% meta, 10% ortho, 4% para) Reaction->Crude_Product Purification Fractional Distillation / Crystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product Waste o- and p-isomers (Waste/Recycle) Purification->Waste

Caption: Chlorination of Nitrobenzene Pathway.

sandmeyer_pathway cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Three_Nitroaniline 3-Nitroaniline NaNO2_HCl NaNO₂ / HCl 0-5°C Three_Nitroaniline->NaNO2_HCl Diazonium_Salt 3-Nitrobenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt CuCl CuCl (catalyst) 25-30°C Diazonium_Salt->CuCl Crude_Product Crude this compound CuCl->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product Aqueous_Waste Aqueous Waste (contains copper) Purification->Aqueous_Waste

Caption: Sandmeyer Reaction Pathway.

Detailed Experimental Protocols

Chlorination of Nitrobenzene (Illustrative Laboratory Scale)

This protocol is based on typical industrial practices for electrophilic aromatic substitution.

Materials:

  • Nitrobenzene

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorine gas (Cl₂)

Procedure:

  • Charge a suitable reactor with nitrobenzene and a catalytic amount of anhydrous ferric chloride (typically 1-5 mol%).

  • Heat the mixture to the reaction temperature, generally between 35-45°C.[6]

  • Bubble chlorine gas through the stirred reaction mixture. The reaction is typically slow, and the rate of chlorine addition should be controlled to prevent the accumulation of unreacted chlorine.

  • Monitor the reaction progress by gas chromatography (GC) to determine the relative amounts of isomers and unreacted nitrobenzene.

  • Upon reaching the desired conversion, stop the chlorine flow and cool the reaction mixture.

  • The crude product is then subjected to a multi-step purification process, which may include washing to remove the catalyst, followed by fractional distillation under reduced pressure to separate the m-nitrochlorobenzene from the o- and p-isomers.[4]

Sandmeyer Reaction of 3-Nitroaniline

This detailed protocol is adapted from Organic Syntheses.[3]

Materials:

  • 3-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

Procedure:

Part A: Diazotization of 3-Nitroaniline

  • In a flask, dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.

Part B: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Cool this solution to room temperature (around 25-30°C).

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Nitrogen gas will evolve. The rate of addition should be controlled to manage the effervescence.

  • After the addition is complete, the reaction mixture is typically warmed gently (e.g., on a steam bath) until the evolution of nitrogen ceases.

  • The crude this compound often separates as an oil or solid. It can be isolated by steam distillation or solvent extraction.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[5] A yield of 68-71% of the pure product can be expected on a laboratory scale.[3]

Discussion and Conclusion

The chlorination of nitrobenzene is an attractive route from a process simplicity standpoint, involving a single primary reaction step. However, the economic viability of this pathway is heavily dependent on the efficiency and cost of the purification process. The separation of the meta-isomer from the ortho- and para-isomers by fractional distillation is an energy-intensive process that can significantly increase the final product cost.[4] A potential advancement in this route is the use of alternative chlorinating agents like trichloroisocyanuric acid (TCCA) with solid acid catalysts, which has shown high selectivity for monochlorinated products in greener conditions, although the conversion rates may vary.[14]

The Sandmeyer reaction offers a more controlled synthesis with high selectivity for the desired this compound, leading to a simpler purification process and a purer final product. While the initial raw material costs are substantially higher, particularly for 3-nitroaniline, the reduced purification costs and potentially higher overall isolated yield on an industrial scale could make this route more cost-effective in certain scenarios. A significant consideration for this pathway is the management of the copper-containing waste stream, which requires treatment to comply with environmental regulations.[15]

Ultimately, the most cost-effective pathway will depend on several factors specific to the manufacturing facility, including the scale of production, the cost and availability of raw materials, energy costs, and the infrastructure for purification and waste treatment. For high-purity applications where the cost of rigorous purification is a major concern, the Sandmeyer reaction may be the preferred route. For larger-scale production where the capital investment in efficient fractional distillation can be justified and there is a market for the separated ortho- and para-isomers, the direct chlorination of nitrobenzene may be more economical.

References

Comparative Guide to Immunoassay Development for 1-Chloro-3-nitrobenzene: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of immunoassay performance for the detection of small aromatic molecules, with a specific focus on the anticipated cross-reactivity of 1-Chloro-3-nitrobenzene. Due to the limited availability of direct immunoassay data for this compound, this document utilizes a case-study approach, presenting cross-reactivity data from an established immunoassay for the structurally related nitroaromatic compound, 2,4-dinitrophenol (B41442) (DNP). This approach allows for a comprehensive examination of the principles of immunoassay cross-reactivity and the methodologies used for its assessment, providing a predictive framework for the development of an immunoassay for this compound.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are highly sensitive and specific methods for the detection and quantification of a wide range of molecules. Their specificity is primarily determined by the binding affinity between an antibody and its target analyte. However, antibodies can also bind to other structurally similar compounds, a phenomenon known as cross-reactivity. For small molecules (haptens) like this compound, which require conjugation to a carrier protein to elicit an immune response, the resulting antibodies may recognize not only the target hapten but also other molecules with similar chemical features. Cross-reactivity can lead to inaccurate quantification, false-positive results, or an overestimation of the analyte concentration. Therefore, thorough cross-reactivity testing is a critical component of immunoassay validation.

Immunoassay Performance: A Case Study with Anti-Dinitrophenol (DNP) Antibodies

To illustrate the principles of cross-reactivity for a nitroaromatic compound, we present data from studies on anti-DNP antibodies and their interaction with the structurally similar molecule, 2,4,6-trinitrophenyl (TNP). The addition of a third nitro group in TNP provides a clear example of how a small structural change can impact antibody binding.

Data Presentation: Quantitative Comparison of Binding Affinities

The cross-reactivity of anti-DNP antibodies with TNP is a critical parameter in immunoassays. The binding affinity, represented by the association constant (K₀), quantifies the strength of the interaction between the antibody's binding site and the hapten. A higher K₀ value indicates a stronger binding affinity. The following table summarizes the average intrinsic association constants of a purified rabbit anti-DNP antibody with DNP- and TNP-lysine.[1]

Antibody SpecificityLigandAverage Intrinsic Association Constant (K₀) (M⁻¹)
Anti-DNPDNP-lysine7.4 x 10⁶
Anti-DNPTNP-lysine2.1 x 10⁶

Data presented is a representative example derived from studies on purified rabbit anti-DNP antibodies.[1]

Based on this data, the anti-DNP antibody exhibits a higher affinity for its target hapten, DNP-lysine, as expected. However, it still shows significant binding to TNP-lysine, indicating a notable level of cross-reactivity. When developing an immunoassay for this compound, similar cross-reactivity would be anticipated with other chlorinated and nitrated benzene (B151609) derivatives.

Experimental Protocols

To quantitatively assess the cross-reactivity of antibodies against small molecules like this compound, a competitive immunoassay format is typically employed. Below is a detailed protocol for an Inhibition ELISA, a common method for determining cross-reactivity.

Inhibition (Competitive) ELISA Protocol

This protocol is adapted from established methods for assessing anti-DNP antibody cross-reactivity.[1]

Materials:

  • High-binding 96-well microtiter plates

  • DNP-conjugated protein (e.g., DNP-BSA) for coating

  • Anti-DNP antibody (or the antibody developed for this compound)

  • This compound (the analyte)

  • Potential cross-reacting compounds (e.g., other chloronitrobenzene isomers, dinitrobenzene)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the DNP-conjugated protein to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C or for 2-4 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Inhibition:

    • Prepare a series of dilutions of the analyte (this compound) and each potential cross-reacting compound in assay buffer.

    • In a separate plate or tubes, mix equal volumes of the diluted compounds with a constant, predetermined concentration of the primary antibody.

    • Incubate this mixture for at least 1 hour at room temperature to allow the antibody and free hapten to interact.[1]

    • Transfer 100 µL of the antibody-inhibitor mixtures to the DNP-coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.[1]

  • Detection:

    • Wash the plate thoroughly to remove unbound antibodies.[1]

    • Add 100 µL of the enzyme-conjugated secondary antibody diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.[1]

    • Wash the plate again.

    • Add 100 µL of the substrate solution and incubate in the dark until a color develops.[1]

    • Stop the reaction by adding 100 µL of stop solution.[1]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Create a standard curve by plotting the absorbance against the concentration of the target analyte (this compound).

    • Determine the concentration of each cross-reactant that causes a 50% reduction in signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Alternative Analytical Methods

While immunoassays offer high throughput and sensitivity, other analytical techniques are available for the detection and quantification of this compound and related compounds. These methods are often used for confirmation of immunoassay results.

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physical and chemical properties, followed by detection based on their mass-to-charge ratio.High specificity and sensitivity; provides structural information for definitive identification.Requires more extensive sample preparation; lower throughput than immunoassays.
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase based on their interactions with a stationary phase.Versatile for a wide range of compounds; good quantification.May have lower sensitivity than GC-MS for some compounds; can be affected by matrix interferences.

Mandatory Visualizations

Competitive_Immunoassay_Principle cluster_well Microplate Well Surface Coated_Antigen Immobilized Antigen (Hapten-Carrier Conjugate) Substrate Substrate Antibody Specific Antibody Antibody->Coated_Antigen Binds to surface if not bound to analyte Analyte This compound (in sample) Analyte->Antibody Binds in solution Labeled_Antigen Enzyme-Labeled Antigen (for detection) Labeled_Antigen->Antibody Competes for binding Product Colored Product Substrate->Product Enzyme conversion (Signal generation)

Caption: Principle of a competitive immunoassay for small molecule detection.

Cross_Reactivity_Workflow Start Start: Prepare Antigen-Coated Plate Block Block Non-Specific Binding Sites Start->Block Prepare_Analytes Prepare Serial Dilutions of: - this compound (Target) - Potential Cross-Reactants Block->Prepare_Analytes Incubate_Ab Pre-incubate Diluted Analytes with a Fixed Concentration of Antibody Prepare_Analytes->Incubate_Ab Add_to_Plate Add Antibody-Analyte Mixtures to Coated Plate Incubate_Ab->Add_to_Plate Incubate_Plate Incubate and Wash Add_to_Plate->Incubate_Plate Add_Secondary Add Enzyme-Conjugated Secondary Antibody Incubate_Plate->Add_Secondary Incubate_Wash_2 Incubate and Wash Add_Secondary->Incubate_Wash_2 Add_Substrate Add Substrate and Measure Signal Incubate_Wash_2->Add_Substrate Analyze Calculate IC50 and % Cross-Reactivity Add_Substrate->Analyze End End Analyze->End

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Structural_Similarity cluster_target Target Analyte cluster_related Structurally Related Compounds (Potential Cross-Reactants) Target This compound (C₆H₄ClNO₂) DNP 2,4-Dinitrophenol (C₆H₄N₂O₅) Target->DNP Shared nitrobenzene (B124822) core CNB_isomer 1-Chloro-4-nitrobenzene (C₆H₄ClNO₂) Target->CNB_isomer Isomeric variation TNP 2,4,6-Trinitrophenol (Picric Acid) (C₆H₃N₃O₇) DNP->TNP Differ by one nitro group

Caption: Structural similarities leading to potential cross-reactivity.

Conclusion

The development of a specific immunoassay for this compound requires careful consideration of potential cross-reactivity from structurally similar compounds. The provided data on anti-DNP antibodies serves as a valuable model, demonstrating that while high specificity for the target analyte can be achieved, significant cross-reactivity with related molecules is possible. The presented Inhibition ELISA protocol offers a robust framework for researchers to systematically assess the specificity of their own immunoassays. It is imperative to perform these validation studies to ensure the accuracy and reliability of immunoassay data in research and drug development. For confirmatory analysis, methods such as GC-MS and HPLC provide orthogonal and highly specific alternatives.

References

A Comparative Guide to Novel Catalysts for the Selective Reduction of 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance in the Synthesis of 3-Chloroaniline (B41212).

The selective reduction of 1-chloro-3-nitrobenzene to 3-chloroaniline is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The primary challenge in this process is achieving high selectivity for the nitro group reduction while preventing the hydrodechlorination of the carbon-chlorine bond. This guide provides a comparative benchmark of emerging catalysts for this reaction, presenting key performance data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in selecting the optimal catalytic system for their needs.

Performance Benchmarking of New Catalysts

The efficacy of various new catalytic systems for the reduction of this compound is summarized below. The data highlights the performance of noble metal, transition metal, and metal-free catalysts under specific experimental conditions.

CatalystReducing AgentSolventTemperature (°C)Time (h)Conversion (%)Selectivity to 3-Chloroaniline (%)
Pt/Fe₃O₄ H₂ (1 MPa)None (Solvent-free)803100>99.4
Skeletal Ni-C H₂ (1.5 MPa)Methanol1354>95>98
Ru/Co₃O₄ H₂ (1 atm)Ethanol25698>99
N-doped Carbon H₂ (1 MPa)Isopropanol120895>99

Reaction Pathway and Experimental Workflow

The selective reduction of this compound proceeds through the hydrogenation of the nitro group to an amino group, while preserving the chloro-substituent. A generalized workflow for benchmarking catalysts for this reaction involves catalyst synthesis, characterization, catalytic performance evaluation, and product analysis.

Reaction Pathway for this compound Reduction This compound This compound 3-Chloroaniline 3-Chloroaniline This compound->3-Chloroaniline Reduction Catalyst Catalyst Reduction Reduction Catalyst->Reduction Reducing Agent (e.g., H2) Reducing Agent (e.g., H2) Reducing Agent (e.g., H2)->Reduction General Experimental Workflow for Catalyst Benchmarking cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Synthesis Synthesis Characterization (XRD, TEM, etc.) Characterization (XRD, TEM, etc.) Synthesis->Characterization (XRD, TEM, etc.) Reaction Setup Reaction Setup Characterization (XRD, TEM, etc.)->Reaction Setup Parameter Optimization (T, P, t) Parameter Optimization (T, P, t) Reaction Setup->Parameter Optimization (T, P, t) Reaction Monitoring Reaction Monitoring Parameter Optimization (T, P, t)->Reaction Monitoring Product Isolation Product Isolation Reaction Monitoring->Product Isolation Analysis (GC-MS, NMR) Analysis (GC-MS, NMR) Product Isolation->Analysis (GC-MS, NMR) Performance Calculation Performance Calculation Analysis (GC-MS, NMR)->Performance Calculation

Comparative Toxicogenomics of Chloronitrobenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological profiles of 2-chloronitrobenzene, 3-chloronitrobenzene, and 4-chloronitrobenzene, providing researchers, scientists, and drug development professionals with comparative data, experimental methodologies, and insights into the underlying molecular pathways of their toxicity.

The three isomers of chloronitrobenzene (CNB)—ortho (2-), meta (3-), and para (4-)—are important industrial intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Their widespread use and potential for environmental release necessitate a thorough understanding of their comparative toxicity. This guide synthesizes available data on their toxicological effects, metabolic pathways, and inferred toxicogenomic impacts to assist in risk assessment and the development of safer alternatives.

Comparative Toxicity and Metabolism

The toxicity of chloronitrobenzene isomers varies significantly, with the position of the chlorine and nitro groups on the benzene (B151609) ring influencing their metabolic fate and biological activity. A primary toxic effect of all three isomers is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[2]

Table 1: Comparative Acute Toxicity of Chloronitrobenzene Isomers

IsomerLD50 (Oral, Rat)Methemoglobin Formation (Rat, Intraperitoneal)
2-Chloronitrobenzene270 mg/kg bw20.6 ± 6.9%
3-ChloronitrobenzeneNot available31.9 ± 5.8%
4-Chloronitrobenzene810 mg/kg bw16.3 ± 7.5%

Data sourced from Watanabe et al. (1976) as cited in IARC Monographs, Volume 65.[2]

Metabolically, the isomers undergo reduction of the nitro group and hydroxylation.[2] The primary route of excretion is through the urine as chloroaniline or derivatives of phenolic metabolites.[2] A key difference in their metabolism is the formation of a glutathione (B108866) conjugate, which has been observed for the 2- and 4-isomers but not for the 3-isomer in isolated rat hepatocytes. This difference in conjugation could contribute to variations in their toxicokinetics and toxicity.

Inferred Toxicogenomic Effects and Key Signaling Pathways

Methemoglobin Reduction Pathway

Methemoglobinemia results from the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) in hemoglobin, rendering it unable to bind oxygen.[3] The cell possesses enzymatic systems to counteract this. The primary pathway for methemoglobin reduction is the NADH-dependent cytochrome b5 reductase system.[4][5] A secondary pathway, involving NADPH-methemoglobin reductase, becomes significant under conditions of high oxidative stress and is the target of the therapeutic agent methylene (B1212753) blue.[3][5]

Methemoglobin_Reduction_Pathway Methemoglobin Reduction Pathway Hemoglobin Hemoglobin (Fe²⁺) Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Oxidation Methemoglobin->Hemoglobin Reduction NADH NADH NAD NAD⁺ NADH->NAD CytB5_red Cytochrome b5 Reductase NADH->CytB5_red CytB5_red->Methemoglobin NADPH_reductase NADPH-Methemoglobin Reductase NADPH_reductase->Methemoglobin NADPH NADPH NADPH->NADPH_reductase NADP NADP⁺ NADPH->NADP Chloronitrobenzenes Chloronitrobenzene Isomers Chloronitrobenzenes->Methemoglobin Induces Oxidative_Stress_Inflammation_Pathway Oxidative Stress and Inflammatory Response cluster_stress Cellular Stress cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Chloronitrobenzenes Chloronitrobenzene Isomers ROS Reactive Oxygen Species (ROS) Chloronitrobenzenes->ROS Metabolism Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 IKK IKK Complex ROS->IKK Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB NF-κB IkB_NFkB->NFkB IκB Degradation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocation to Nucleus Experimental_Workflow Toxicogenomics Experimental Workflow Exposure Exposure (In Vitro or In Vivo) - 2-CNB - 3-CNB - 4-CNB - Vehicle Control Sample_Collection Sample Collection (e.g., Liver, Spleen, Cells) Exposure->Sample_Collection RNA_Isolation Total RNA Isolation Sample_Collection->RNA_Isolation QC RNA Quality Control (e.g., RIN assessment) RNA_Isolation->QC Microarray Microarray Analysis QC->Microarray RNA_Seq RNA-Sequencing QC->RNA_Seq Labeling cDNA/cRNA Labeling Microarray->Labeling Library_Prep Library Preparation (e.g., poly-A selection) RNA_Seq->Library_Prep Hybridization Hybridization to Array Labeling->Hybridization Scanning Scanning & Image Analysis Hybridization->Scanning Data_Analysis Bioinformatic Analysis - Differential Gene Expression - Pathway Analysis - Clustering Scanning->Data_Analysis Sequencing Next-Generation Sequencing Library_Prep->Sequencing Sequencing->Data_Analysis

References

assessing the purity of 1-Chloro-3-nitrobenzene from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Analysis of 1-Chloro-3-nitrobenzene from Commercial Suppliers

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals and other fine chemicals, the purity of starting materials is paramount. This compound is a key intermediate, and variations in its purity can significantly impact reaction yields, impurity profiles of subsequent products, and overall process efficiency. This guide provides a comparative assessment of this compound from three hypothetical, yet representative, commercial suppliers. The comparison is based on a suite of standard analytical techniques to determine not only the overall purity but also the nature of any impurities present.

Data Presentation: Summary of Purity Analysis

The following table summarizes the quantitative purity analysis of this compound samples obtained from three different commercial suppliers. The data is a composite of results from Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analyses.

Supplier Lot Number Stated Purity (%) Purity by GC-FID (%) Purity by HPLC-UV (%) Major Impurities Detected Notes
Supplier A A-1023>99.099.599.61-Chloro-2-nitrobenzene, 1-Chloro-4-nitrobenzeneHigh purity with isomeric impurities.
Supplier B B-4567>98.098.898.9Dichloronitrobenzene, UnidentifiedLower purity with a notable unidentified peak.
Supplier C C-8901>99.599.899.9Minimal impurities detectedHighest purity, suitable for sensitive applications.

Experimental Workflow

The logical workflow for assessing the purity of a newly acquired batch of this compound is outlined below. This process ensures a thorough evaluation, from initial identity confirmation to quantitative purity determination and impurity identification.

Purity_Assessment_Workflow A Receive this compound Sample B Visual Inspection (Color, Form) A->B C Identity Confirmation (NMR, FTIR) B->C D Quantitative Purity Analysis (GC-FID, HPLC-UV) C->D E Impurity Identification (GC-MS) D->E If impurities > 0.1% F Compare with Supplier CoA D->F E->F G Accept or Reject Batch F->G

Safety Operating Guide

Proper Disposal of 1-Chloro-3-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 1-chloro-3-nitrobenzene are paramount to ensuring laboratory safety and environmental responsibility. This hazardous compound necessitates a strict disposal protocol due to its toxicity and potential environmental impact. All disposal procedures must adhere to local, regional, and national regulations.

Immediate Safety and Handling for Disposal

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, protective clothing, and safety glasses with side shields or chemical goggles.[1] If working in an area with inadequate ventilation or where dust may be generated, a respirator is necessary.[1]

Waste this compound should be segregated and stored in a designated, clearly labeled, and sealed container.[1] It is critical not to mix this waste with other chemical waste streams.[1] The waste container must be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as combustible materials, reducing agents, and strong oxidizing agents.[2][3]

In the event of a spill, evacuate all non-essential personnel from the area.[1] If the material is a solid, moisten it to prevent dust from becoming airborne.[2] The spilled chemical should be carefully swept or scooped up and placed into the designated hazardous waste container.[1] Ensure the spilled material does not enter drains or waterways.[1]

Quantitative Data for Hazard Assessment

The following table summarizes key quantitative data that informs the hazardous classification and required disposal procedures for this compound.

ParameterValueSpeciesExposure
Toxicity to Fish (LC50) 18 mg/LPimephales promelas (fathead minnow)96 hours
Toxicity to Aquatic Invertebrates (EC50) 4.5 mg/LDaphnia magna (water flea)48 hours
Bioconcentration Factor (BCF) 91Oncorhynchus mykiss (rainbow trout)36 days
Oral LD50 (Mouse) 380 mg/kgMouse-
Oral LD50 (Rat) 420 mg/kgRat-
UN Number 1578--
Hazard Class 6.1 (Toxic)--
Packing Group II--
Flash Point 103 °C (217.4 °F)--
Melting Point 41 - 45 °C (105.8 - 113 °F)--
Boiling Point 236 °C (456.8 °F)--

Sources:[4][5][6]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1] The standard procedure for final disposal is high-temperature incineration.[1][4]

Experimental Protocol for Preparing for Incineration:

While the incineration itself must be carried out by a licensed facility, laboratories are responsible for the proper packaging and preparation of the waste.

  • Quantify and Document: Accurately measure and record the amount of this compound waste.

  • Solvent Dilution (if required by the disposal company): In some cases, the waste disposal company may require the material to be dissolved in a combustible solvent.

    • Solvent Selection: Choose a suitable combustible solvent that is compatible with this compound and the incineration process. Common choices include xylene or toluene.

    • Procedure: In a well-ventilated fume hood and wearing appropriate PPE, slowly add the this compound waste to the combustible solvent in a designated container. Stir gently until fully dissolved.

    • Labeling: Clearly label the container with the contents, including the name and concentration of this compound and the solvent used.

  • Packaging: Securely seal the container holding the this compound waste (or its solution). Ensure the container is robust and properly labeled according to transportation and hazardous waste regulations.

  • Arrange for Pickup: Contact a licensed hazardous waste disposal company to arrange for the collection and transport of the waste. Provide them with all necessary documentation, including the Safety Data Sheet (SDS) and a description of the waste.

It is imperative to note that even empty containers of this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_spill Spill Management cluster_disposal Disposal Procedure A Identify this compound Waste B Wear Appropriate PPE: - Chemical-resistant gloves - Protective clothing - Safety glasses/goggles - Respirator (if needed) A->B Step 1 C Segregate Waste in a Labeled, Sealed Container B->C Step 2 D Store in a Cool, Dry, Well-Ventilated Area C->D Step 3 I Consult Licensed Waste Disposal Company D->I Step 4 E Spill Occurs F Evacuate Area E->F G Contain Spill & Prevent Entry into Drains F->G H Collect Spilled Material into Waste Container G->H H->C Add to waste J Prepare for Incineration: - Quantify waste - Dissolve in combustible  solvent (if required) - Package and label securely I->J Follow Instructions K Arrange for Professional Collection and Disposal J->K Final Step L High-Temperature Incineration with Scrubber K->L Disposal Method

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of 1-Chloro-3-nitrobenzene (CAS No. 121-73-3). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is a hazardous substance that poses significant health and environmental risks. It is classified as harmful if swallowed and causes serious eye irritation.[1][2] It is also very toxic to aquatic life.[3][4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H319: Causes serious eye irritation.[1]

  • H400: Very toxic to aquatic life.[3]

Precautionary Statements:

  • P264: Wash hands and exposed skin thoroughly after handling.[1][5]

  • P270: Do not eat, drink or smoke when using this product.[1][5]

  • P273: Avoid release to the environment.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

  • P301+P317: IF SWALLOWED: Get medical help.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[5][6]Protects against splashes and dust, preventing serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-retardant lab coat or a complete suit protecting against chemicals should be worn at all times.[3][5]Prevents skin contact, as the substance can be harmful if absorbed through the skin.[2][6]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges is recommended if working outside a fume hood or if dust/aerosols may be generated.[5][6]Protects against inhalation of harmful dust or vapors.[6]

Safe Handling and Storage

Operational Plan:

  • Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Dispensing: Carefully weigh the required amount of this compound in a fume hood, avoiding the generation of dust.[5]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[5] Decontaminate all equipment and work surfaces.

Storage Plan:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]

  • The recommended storage temperature is 2-8°C.[5]

  • Store away from incompatible materials such as combustible substances, reducing agents, strong oxidizing agents, and bases.[1][5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.[5]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][5]

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the area.[3][4]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5] If the substance is a solid, moisten it first to prevent dusting.[1] Do not allow the material to enter drains or waterways.[3]

  • Cleanup: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][7]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Report: Report the spill to the appropriate safety personnel.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Designate a specific, clearly labeled, and sealed container for this compound waste. Do not mix with other chemical waste.[7]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[7]

  • Disposal: Engage a licensed professional waste disposal company for final disposal.[7] The recommended method is high-temperature incineration in a chemical incinerator.[7]

Workflow and Logical Relationships

Safe Handling Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Verify Eyewash/Shower Accessibility prep_area->check_safety gather_ppe Assemble Required PPE check_safety->gather_ppe weigh Weigh Compound in Fume Hood gather_ppe->weigh handle Perform Experimental Procedure weigh->handle post_wash Wash Hands and Exposed Skin handle->post_wash segregate Segregate Hazardous Waste handle->segregate spill Spill Response handle->spill first_aid First Aid handle->first_aid decontaminate Decontaminate Equipment and Surfaces post_wash->decontaminate store_waste Store in Labeled, Sealed Container segregate->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.